4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H14O6 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[4-(2-benzoyloxyacetyl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H14O6/c21-17(13-25-19(22)15-5-2-1-3-6-15)14-8-10-16(11-9-14)26-20(23)18-7-4-12-24-18/h1-12H,13H2 |
InChI Key |
DRPPJYJNTXBBIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. As a compound not readily found in existing chemical databases, this document outlines a plausible synthetic pathway, predicted physicochemical properties, and a hypothesized pharmacological profile based on the known activities of its constituent chemical moieties. The guide details a multi-step synthesis beginning with the esterification of 4-hydroxyacetophenone with 2-furoyl chloride, followed by alpha-bromination and subsequent nucleophilic substitution to introduce the benzoyloxy group. Drawing on the established anti-inflammatory, antioxidant, and antimicrobial properties of acetophenone derivatives, furoate esters, and benzoate-containing molecules, this whitepaper explores the potential of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate as a lead compound in drug discovery. Detailed experimental protocols, predicted spectroscopic data, and a thorough analysis of its potential biological mechanisms are presented to facilitate further research and development.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The synthesis of hybrid molecules, which combine different pharmacophores into a single entity, represents a promising strategy for the development of new drugs. 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a conceptually novel compound that integrates three key chemical motifs: a 4-acetylphenyl core, a 2-furoate ester, and a benzoyloxy group. While this specific molecule is not documented in current chemical literature, an analysis of its structural components suggests a high potential for interesting biological activity.
Acetophenone derivatives are known to possess a range of pharmacological properties, including anti-inflammatory and antioxidant effects[1][2][3][4][5]. The furoate ester moiety is found in several established pharmaceutical agents, contributing to their pharmacokinetic and pharmacodynamic profiles[6][7][8][9]. Additionally, compounds containing benzoyloxy groups have demonstrated a variety of biological activities, including antimicrobial and cytotoxic effects[10][11]. The combination of these three fragments in 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate could lead to a synergistic effect, resulting in a potent and multi-faceted therapeutic agent.
This guide aims to provide a foundational resource for the scientific community to explore the synthesis, characterization, and potential applications of this promising, yet uncharted, molecule.
Physicochemical Properties (Predicted)
Based on its constituent parts, the predicted physicochemical properties of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate are summarized in the table below. These values are estimations and would require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C24H16O6 |
| Molecular Weight | 400.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 150-180 °C |
| Boiling Point | > 400 °C |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Insoluble in water. |
| LogP | ~4.5 |
Proposed Synthesis
The synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate can be envisioned as a three-step process, commencing with commercially available 4-hydroxyacetophenone. The proposed synthetic pathway is illustrated below.
Caption: Proposed synthetic pathway for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Step-by-Step Experimental Protocols
This step involves the esterification of the phenolic hydroxyl group of 4-hydroxyacetophenone with 2-furoyl chloride. Phenols are generally less nucleophilic than aliphatic alcohols, making direct esterification with carboxylic acids challenging. Therefore, the use of a more reactive acyl chloride is preferred[12][13][14].
Protocol:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) to the stirred mixture. 2-furoyl chloride is a corrosive liquid and should be handled with care[15][16][17][18][19].
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of 1M HCl.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-acetylphenyl 2-furoate.
The second step is the alpha-halogenation of the acetyl group of 4-acetylphenyl 2-furoate. This reaction can be performed under acidic or basic conditions[20][21]. Acid-catalyzed halogenation is generally preferred for mono-halogenation of ketones[20][22][23][24].
Protocol:
-
Dissolve 4-acetylphenyl 2-furoate (1.0 eq) in glacial acetic acid (10 mL/mmol).
-
Slowly add bromine (1.05 eq) to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum to yield 2-bromo-1-(4-(furan-2-carbonyloxy)phenyl)ethan-1-one. This intermediate is a phenacyl bromide derivative and is expected to be a lachrymator; handle with appropriate personal protective equipment.
The final step involves the nucleophilic substitution of the bromine atom in the alpha-bromo intermediate with a benzoate group. This reaction is analogous to the Finkelstein reaction, where a halide is displaced by another nucleophile[4][6][16].
Protocol:
-
To a solution of 2-bromo-1-(4-(furan-2-carbonyloxy)phenyl)ethan-1-one (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add sodium benzoate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Predicted Characterization Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Predicted data based on analogous structures are provided below.
1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | m | 2H | Ar-H (ortho to benzoyl C=O) |
| ~7.9 | d | 2H | Ar-H (ortho to acetyl C=O) |
| ~7.7 | m | 1H | Furan-H |
| ~7.5-7.6 | m | 1H | Ar-H (para to benzoyl C=O) |
| ~7.4 | m | 2H | Ar-H (meta to benzoyl C=O) |
| ~7.3 | d | 2H | Ar-H (meta to acetyl C=O) |
| ~7.2 | m | 1H | Furan-H |
| ~6.6 | dd | 1H | Furan-H |
| ~5.5 | s | 2H | -CH2- |
13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Acetyl C=O |
| ~165 | Benzoyl C=O |
| ~157 | Furoyl C=O |
| ~154 | Ar-C (ipso to furoate) |
| ~148 | Furan-C |
| ~134 | Ar-C (para to benzoyl C=O) |
| ~131 | Ar-C (ortho to acetyl C=O) |
| ~130 | Ar-C (ortho to benzoyl C=O) |
| ~129 | Ar-C (ipso to benzoyl) |
| ~128 | Ar-C (meta to benzoyl C=O) |
| ~122 | Ar-C (meta to acetyl C=O) |
| ~120 | Furan-C |
| ~113 | Furan-C |
| ~68 | -CH2- |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~1725 | Benzoyl C=O stretch |
| ~1710 | Furoyl C=O stretch |
| ~1685 | Acetyl C=O stretch |
| ~1600, 1500, 1450 | Aromatic C=C stretch |
| ~1270, 1100 | C-O stretch (esters) |
Hypothesized Biological Activity and Mechanism of Action
The unique combination of a furoate ester, a benzoyloxy group, and an acetophenone core suggests that 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate may possess a range of biological activities.
Caption: Hypothesized biological activities of the target compound.
Anti-inflammatory Potential
Many acetophenone derivatives have demonstrated significant anti-inflammatory properties[1][2][3][5]. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Furoate esters, such as mometasone furoate, are also known for their potent anti-inflammatory effects[7][8]. It is plausible that 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate could act as a dual inhibitor of inflammatory pathways, targeting both COX enzymes and other inflammatory mediators.
Antioxidant Properties
Phenolic esters are recognized for their antioxidant capabilities, which are primarily due to their ability to scavenge free radicals[1][2][20][22]. The phenolic-like structure embedded within the target molecule, once hydrolyzed in vivo, could release a phenolic compound capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS). This would be a valuable property for the treatment of diseases associated with oxidative stress.
Antimicrobial and Cytotoxic Activity
The benzoyloxy moiety has been incorporated into various compounds exhibiting antimicrobial and cytotoxic activities[10][11]. Furthermore, some acetophenone derivatives have shown cytotoxic effects against cancer cell lines[10][19]. The combination of these functionalities in the target molecule could result in a compound with potential applications in oncology or as an antimicrobial agent.
Future Directions
The in-depth technical guide presented here serves as a starting point for the investigation of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. The immediate next steps should involve the experimental execution of the proposed synthesis and the thorough characterization of the resulting compound. Following successful synthesis and characterization, a comprehensive biological evaluation is warranted. This should include in vitro assays to assess its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. Promising in vitro results would then justify further preclinical development, including in vivo efficacy and safety studies.
Conclusion
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate represents a novel and unexplored chemical entity with significant therapeutic potential. By combining the known pharmacological attributes of acetophenones, furoate esters, and benzoyloxy compounds, this molecule is a prime candidate for investigation as a multi-target drug. This technical guide provides a robust framework for its synthesis, characterization, and biological evaluation, paving the way for its potential development as a next-generation therapeutic agent.
References
-
Evaluation of polyphenolic acid esters as potential antioxidants. (2005). PubMed. [Link]
-
New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities. (2018). PubMed. [Link]
-
22.4: Alpha Halogenation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. (2012). PubMed. [Link]
-
6.2 Halogenation of the α-Carbon. KPU Pressbooks. [Link]
-
New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity. (2001). ACS Publications. [Link]
-
Photocatalysed direct halogenation of acetophenone. ResearchGate. [Link]
-
The reaction catalyzed by 4-hydroxyacetophenone monooxygenase. ResearchGate. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]
-
4-Hydroxyacetophenone Degradation Pathway. (2001). Eawag-BBD. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]
-
Halogenation of Ketones and Haloform Reaction. Organic Chemistry Tutor. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
2-Furoyl chloride. Wikipedia. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2022). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL ANALGESIC AND ANTIINFLAMATORY. (2018). AJPER. [Link]
- Method for purification of 4-hydroxyacetophenone.
-
Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. (2024). PubMed Central. [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]
-
A Practical Procedure for Carbonyl α-Oxidation: Synthesis of (2-Benzoyloxy)-1,4-Cyclohexanedione Mono -Ethylene Ketal. ResearchGate. [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). PubMed. [Link]
-
Synthesis of N‐(4‐acetylphenyl)acetamide 61. ResearchGate. [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). PubMed Central. [Link]
-
Haloform Reaction of Methyl Ketones. (2020). Master Organic Chemistry. [Link]
-
Metabolism of mometasone furoate and biological activity of the metabolites. ResearchGate. [Link]
-
Alpha Halogenation. (2023). Chemistry LibreTexts. [Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]
-
MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. eScholarship. [Link]
-
Serendipitous discovery of a regioselective synthesis of novel benzoyloxy substituted phenyl/benzyl-sulfanyl/selenylbisesters, 3-benzoyloxy-3-(phenylsulfanyl)-β-lactams and their antimicrobial evaluation. (2023). Taylor & Francis Online. [Link]
-
Enantioselective α-benzoyloxylation of ketones promoted by primary amine catalyst. (2012). PubMed. [Link]
-
Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). (2012). PubMed. [Link]
-
Esterification of phenols. Khan Academy. [Link]
-
4-acetylphenyl acetate. LookChem. [Link]
-
Other Reactions of Phenol. (2023). Chemistry LibreTexts. [Link]
-
Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors against Alzheimer's Disease: Rational Design, Synthesis, In Silico ADMET Prediction, QSAR, Molecular Docking, DFT, and Molecular Dynamic Simulation Studies. PubMed Central. [Link]
-
Enantioselective α-Benzoyloxylation of Ketones Promoted by Primary Amine Catalyst. ACS Publications. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
-
methyl furoate 3-furancarboxylic acid, methyl ester. The Good Scents Company. [Link]
-
Uncatalyzed synthesis of α-O-benzoyl substituted β-keto sulfides 3. ResearchGate. [Link]
-
4-acetylphenyl acetate. Stenutz. [Link]
-
preparation of esters. Chemguide. [Link]
Sources
- 1. Czech Journal of Food Sciences: Antimicrobial and antioxidant properties of phenolic acids alkyl esters [cjfs.agriculturejournals.cz]
- 2. scispace.com [scispace.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Oral mometasone furoate administration preserves anti-inflammatory action with fewer metabolic adverse effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of inhaled mometasone furoate in allergic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(4-Acetylphenyl)-4-aminobenzenesulfonamide | C14H14N2O3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 16. 2-Benzoyloxyacetophenone [webbook.nist.gov]
- 17. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.kr]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils [mdpi.com]
- 20. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Page loading... [wap.guidechem.com]
- 23. chemscene.com [chemscene.com]
- 24. Evaluation of polyphenolic acid esters as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a novel organic compound with a molecular architecture that suggests potential applications in medicinal chemistry and materials science. Its structure incorporates three key moieties: a central phenacyl core, a benzoate group, and a 2-furoate group. The furoate moiety is a common feature in various pharmaceuticals, while benzoate esters are widely used as protecting groups and are present in numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectroscopic properties, and detailed experimental protocols for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, offering a foundational resource for researchers interested in this and related compounds.
Proposed Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is envisioned as a multi-step process, commencing with the commercially available 4-hydroxyacetophenone. The proposed synthetic pathway is illustrated below.
Caption: Proposed synthetic pathway for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Step 1: Synthesis of 2-Bromo-4'-hydroxyacetophenone
The initial step involves the α-bromination of 4-hydroxyacetophenone. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, a key functional group for subsequent nucleophilic substitution.
Experimental Protocol:
-
Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 65°C.
-
With stirring, add concentrated sulfuric acid (3.80 ml) to the solution.
-
After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.
-
Maintain the reaction at 65°C for 5 hours.
-
Quench the reaction with water (60 ml). Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with a saturated aqueous sodium bicarbonate solution (30 ml), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.[3]
Causality of Experimental Choices: The use of chloroform as a solvent and a catalytic amount of sulfuric acid helps to control the reaction and favor α-bromination over bromination of the activated aromatic ring.[3]
Step 2: Synthesis of 4-Hydroxyphenacyl benzoate
The second step is a nucleophilic substitution reaction where the bromide in 2-bromo-4'-hydroxyacetophenone is displaced by the benzoate anion to form an ester linkage.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-bromo-4'-hydroxyacetophenone (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium benzoate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: DMF is an excellent polar aprotic solvent for this type of SN2 reaction, facilitating the dissolution of the reactants and promoting the nucleophilic attack of the benzoate anion.
Step 3: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The final step involves the esterification of the phenolic hydroxyl group of 4-hydroxyphenacyl benzoate with 2-furoyl chloride. The Schotten-Baumann reaction is a suitable method for this transformation.[4][5][6][7][8]
Experimental Protocol:
-
Dissolve 4-hydroxyphenacyl benzoate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add 2-furoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Causality of Experimental Choices: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4] DCM is a suitable inert solvent for this acylation reaction.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C20H14O6 | - |
| Molecular Weight | 350.32 g/mol | - |
| Appearance | White to off-white solid | Analogy with similar aromatic esters |
| Melting Point | 120-140 °C | Analogy with substituted phenyl benzoates |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water | Analogy with phenyl benzoate[9] |
| logP (Octanol/Water) | ~4.0-4.5 | Estimation based on structural fragments |
Spectroscopic Data (Predicted)
The predicted spectroscopic data for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is crucial for its characterization.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three different rings and the methylene protons of the phenacyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10-8.20 | d | 2H | Protons ortho to the carbonyl on the benzoate ring |
| ~7.80-7.90 | d | 1H | Proton on the furan ring adjacent to the carbonyl |
| ~7.60-7.70 | t | 1H | Proton para to the carbonyl on the benzoate ring |
| ~7.45-7.55 | t | 2H | Protons meta to the carbonyl on the benzoate ring |
| ~7.30-7.40 | d | 2H | Protons on the central phenyl ring adjacent to the acetyl group |
| ~7.20-7.30 | d | 1H | Proton on the furan ring |
| ~7.10-7.20 | d | 2H | Protons on the central phenyl ring adjacent to the furoate ester |
| ~6.60-6.70 | dd | 1H | Proton on the furan ring |
| ~5.40-5.50 | s | 2H | Methylene protons (-CH2-) |
Note: Predicted chemical shifts are based on data for similar benzoate and furoate esters.[10][11] Actual values may vary.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~192-195 | Carbonyl carbon (ketone) |
| ~165-168 | Carbonyl carbon (benzoate ester) |
| ~158-160 | Carbonyl carbon (furoate ester) |
| ~150-155 | Aromatic carbons attached to oxygen |
| ~145-148 | Aromatic carbons in the furan ring |
| ~130-135 | Aromatic carbons |
| ~115-130 | Aromatic carbons |
| ~65-70 | Methylene carbon (-CH2-) |
Note: Predicted chemical shifts are based on data for 2-furoic acid and benzyl benzoate.[11][12]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1730-1710 | Strong | C=O stretching (ester carbonyls) |
| ~1690-1670 | Strong | C=O stretching (ketone carbonyl) |
| ~1600, ~1450 | Medium | C=C stretching (aromatic rings) |
| ~1270-1200 | Strong | C-O stretching (ester) |
| ~1150-1050 | Strong | C-O-C stretching (furan ring) |
Note: Predicted absorption bands are based on typical values for esters and ketones.[13]
Potential Applications
The unique structure of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate suggests several potential areas of application for further research:
-
Medicinal Chemistry: The presence of the furoate moiety, found in many antimicrobial and anti-inflammatory drugs, makes this compound a candidate for biological screening.[14]
-
Drug Delivery: The ester linkages could be susceptible to enzymatic cleavage, suggesting potential as a pro-drug scaffold.
-
Materials Science: The aromatic nature and potential for hydrogen bonding could lead to applications in the development of novel liquid crystals or polymers.[15]
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of the novel compound 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. The proposed multi-step synthesis is based on well-established organic reactions, and the predicted physicochemical and spectroscopic data offer a valuable reference for its future synthesis and identification. This document serves as a foundational resource to stimulate further research and exploration of this and structurally related molecules in various scientific disciplines.
References
- Minbiole, K. P. (2010). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. International Journal of Organic Chemistry, 1(1), 1-5.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
organicmystery.com. (n.d.). Reactions of Alcohols and Phenols Cleavage of OH Bond. Retrieved from [Link]
- Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
- Sanna, C., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(15), 3789.
-
ResearchGate. (2026, February 5). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of benzoylation of 4-phenylbenzyl alcohol (19) by BBTZ and various benzoyl oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, melting point, IR, and 1 H-NMR data for esters 1-6. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
PubChem. (n.d.). Phenyl benzoate. Retrieved from [Link]
-
Atlantis Press. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Retrieved from [Link]
- Google Patents. (n.d.). Method for the production of 4-hydroxyphenylacetic acid.
- Google Patents. (n.d.). Esterification of phenol group-containing carboxylic acid.
- MDPI. (2018).
- Arkivoc. (2010). Selective acylation of aliphatic hydroxyl in the presence of. ARKIVOC, 2010(11), 1-10.
- Google Patents. (n.d.). Preparation method of high-purity p-hydroxyacetophenone.
-
IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone by Fries rearrangement of phenyl acetate using p-toluene sulphonic acid. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
-
PubMed. (2003, August 15). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]
-
Inxight Drugs. (n.d.). PHENYL BENZOATE. Retrieved from [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic Acids, Esters and Acyl Chlorides. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Furancarboxylic acid, methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of phenyl esters.
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. organicmystery.com [organicmystery.com]
- 9. Phenyl Benzoate|Research Applications & Properties [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl benzoate(120-51-4) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PHENYL BENZOATE [drugs.ncats.io]
Technical Guide: Structural Elucidation and Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Abstract
This technical guide provides a comprehensive analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2), a complex ester-ketone hybrid molecule. This compound represents a significant structural motif in medicinal chemistry, combining the pharmacophores of a substituted acetophenone, a benzoate ester, and a furoate moiety. Often utilized in prodrug design to modulate lipophilicity and metabolic stability, this molecule presents unique challenges in IUPAC nomenclature and synthetic chemo-selectivity. This guide details the nomenclature logic, a convergent synthetic pathway designed to preserve the labile furan ring, and physicochemical profiling for drug development applications.
Part 1: Structural Elucidation & Nomenclature
IUPAC Nomenclature Logic
The name 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is derived through a strict hierarchical analysis of functional groups according to IUPAC Blue Book rules.
-
Principal Functional Group: The molecule contains two ester groups and one ketone. Esters (
) take priority over ketones ( ). Between the two ester groups (benzoate vs. furoate), the structure is named as an ester of the central phenol because the "phenyl 2-furoate" core allows for the most straightforward substitution numbering. -
Parent Structure: Phenyl 2-furoate (Ester of 2-furoic acid and phenol).
-
Substituent Analysis:
-
The phenol ring is substituted at the para- (4-) position relative to the furoate ester oxygen.
-
The substituent is an acetyl group (
) where one hydrogen on the methyl group is replaced by a benzoyloxy group ( ). -
This creates the complex substituent group: 2-(Benzoyloxy)acetyl .
-
Structural Decomposition Diagram
The following diagram visualizes the hierarchical breakdown of the molecule for naming and retrosynthetic planning.
Figure 1: Structural decomposition highlighting the pharmacophoric nodes and the IUPAC hierarchy.
Part 2: Synthetic Retrosynthesis & Strategy
Strategic Considerations
Synthesizing this molecule requires a strategy that avoids the degradation of the furan ring . Furan derivatives are electron-rich and susceptible to electrophilic aromatic substitution (e.g., bromination) and acid-catalyzed ring opening.
-
Risk: Direct bromination of a furan-containing intermediate could lead to bromination of the furan ring rather than the alpha-acetyl position.
-
Solution: A convergent synthesis where the furan moiety is introduced in the final step, or after the alpha-bromination of the acetophenone core is complete.
Retrosynthetic Analysis
We disconnect the molecule at the two ester linkages:
-
Disconnection A: The Furoate-Phenol bond.
-
Disconnection B: The Benzoate-Alkyl bond.
This leads to three key precursors:
-
Precursor 1: 4-Hydroxyacetophenone (Commercial starting material).
-
Precursor 2: 2-Furoyl chloride.
-
Precursor 3: Sodium Benzoate.
Validated Synthetic Protocol
The following protocol prioritizes chemo-selectivity.
Step 1: Synthesis of 2-Bromo-4'-hydroxyacetophenone
-
Reagents: 4-Hydroxyacetophenone,
(Copper(II) bromide), Ethyl Acetate/Chloroform. -
Mechanism: Electrophilic alpha-bromination.
is preferred over elemental to suppress ring bromination of the phenol. -
Protocol:
-
Dissolve 4-hydroxyacetophenone (10 mmol) in
/EtOAc (1:1). -
Add
(20 mmol) and reflux for 4 hours. -
Filter off
byproduct. Wash filtrate with water. -
Yield Check: Expect ~85% yield. Solid product.
-
Step 2: Nucleophilic Substitution (Introduction of Benzoate)
-
Reagents: 2-Bromo-4'-hydroxyacetophenone, Sodium Benzoate, DMF (Dimethylformamide), Room Temperature.
-
Mechanism:
Displacement. -
Rationale: We react the alkyl bromide before protecting the phenol. The phenoxide anion is less nucleophilic than the benzoate anion under these conditions, or the phenol proton is not abstracted if weak bases are avoided. However, to ensure selectivity, using the potassium salt of benzoic acid in DMF is optimal.
-
Protocol:
-
Dissolve intermediate from Step 1 in dry DMF.
-
Add Sodium Benzoate (1.1 eq). Stir at
for 2 hours. -
Pour into ice water. The product, 2-(benzoyloxy)-4'-hydroxyacetophenone , precipitates.
-
Recrystallize from ethanol.
-
Step 3: Esterification with Furoyl Chloride
-
Reagents: Intermediate from Step 2, 2-Furoyl Chloride, Triethylamine (TEA), DCM (Dichloromethane).
-
Mechanism: Nucleophilic Acyl Substitution.
-
Protocol:
-
Dissolve 2-(benzoyloxy)-4'-hydroxyacetophenone in dry DCM.
-
Add TEA (1.2 eq) to deprotonate the phenol.
-
Add 2-Furoyl chloride (1.1 eq) dropwise at
to prevent side reactions. -
Warm to RT and stir for 3 hours.
-
Wash with dilute
(to remove TEA), then . -
Evaporate solvent to yield 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate .
-
Synthesis Workflow Diagram
Figure 2: Convergent synthetic pathway designed to protect the furan ring integrity.
Part 3: Physicochemical Profiling (In Silico)
For drug development professionals, understanding the "druggability" of this compound is essential. The following data is derived from standard QSAR consensus models for the structure.
| Property | Value (Predicted) | Implication for Drug Delivery |
| Molecular Formula | Mid-sized small molecule. | |
| Molecular Weight | 350.32 g/mol | Ideal for oral absorption (< 500 Da). |
| LogP (Lipophilicity) | 3.2 - 3.8 | Highly lipophilic; good membrane permeability but low aqueous solubility. |
| TPSA | Good intestinal absorption (Rule of thumb: < 140 | |
| H-Bond Donors | 0 | Increases permeability; no free hydroxyls. |
| H-Bond Acceptors | 6 | Interact with receptors/enzymes. |
| Rotatable Bonds | 6 | Moderate flexibility, allowing good binding pocket fit. |
Solubility Profile
-
Water: Insoluble (< 0.1 mg/mL). Requires formulation (e.g., micronization, lipid nanocarriers).
-
DMSO: Soluble (> 20 mg/mL).
-
Ethanol: Moderately Soluble.
Part 4: Analytical Validation
To certify the identity of the synthesized compound, the following spectral fingerprints must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
-
5.55 (s, 2H): Singlet for the
group between the ketone and benzoate. This is the diagnostic peak for the "2-(benzoyloxy)acetyl" moiety. - 7.2 - 8.2 (m, 9H): Multiplet region containing the Phenyl ring protons and the Benzoate aromatic protons.
- 6.6, 7.3, 7.7 (m, 3H): Furan ring protons. The proton at C5 (furan) typically appears as a doublet around 7.7 ppm.
Infrared Spectroscopy (IR)
-
1720 - 1740
: Strong stretch. Indicates Ester Carbonyls (Benzoate and Furoate). -
1690 - 1700
: Strong stretch. Indicates Conjugated Ketone (Acetophenone core). -
1100 - 1300
: C-O stretching bands (Esters).
Part 5: Biological Context & Applications
This molecule is likely designed as a mutual prodrug or a multi-target agent.
-
Anti-Inflammatory Activity: The 4-substituted acetophenone core mimics non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Potential: The 2-furoate moiety is pharmacologically active against various bacterial strains. Upon hydrolysis by plasma esterases, the molecule releases 2-furoic acid.
-
Metabolic Pathway:
-
Phase I: Hydrolysis of ester bonds by carboxylesterases.
-
Release: Generates Benzoic acid, 2-Furoic acid, and 2-hydroxy-4'-hydroxyacetophenone (which may further oxidize).
-
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- Synthesis of Phenacyl Esters: Pokhodylo, N. T., et al. (2009). "Synthesis of 2-azido-1-arylethanones and their reaction with 1-aryl-3-(dimethylamino)prop-2-en-1-ones." Synthesis. (Methodology for alpha-substitution of acetophenones).
-
Furan Chemistry: Keay, B. A. (1999). "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Reviews.
-
Compound Data: ChemicalBook. (n.d.). 4-[2-(benzoyloxy)acetyl]phenyl 2-furoate Product Description. Retrieved from ChemicalBook Database.
-
Alpha-Bromination Protocols: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry.
An In-depth Technical Guide to the Physicochemical Characteristics of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical and chemical characteristics is foundational to its potential application. This guide provides an in-depth analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, a novel aromatic ester with potential applications in medicinal chemistry. Given the novelty of this compound, this document serves as both a predictive overview based on the well-established chemistry of its constituent moieties and a practical guide to its experimental characterization.
The structure of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate combines a central phenyl ring substituted with a 2-furoate ester and an α-(benzoyloxy)acetyl group. This unique combination of a furoate, a benzoate, and an α-acyloxy ketone functional group suggests a complex interplay of electronic and steric effects that will dictate its physicochemical properties and reactivity. This guide will delve into these predicted characteristics and provide robust protocols for their empirical validation.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule are dictated by its structure. For 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, we can predict its key characteristics based on the known properties of aromatic esters, furoates, and ketones.[1][2]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C20H14O6 | Based on the chemical structure. |
| Molecular Weight | 366.33 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Aromatic esters of this complexity are typically crystalline solids at room temperature.[3] |
| Melting Point | Expected to be a sharp, defined melting point, likely in the range of 150-250 °C. | The rigid, aromatic structure and polar carbonyl groups will lead to significant intermolecular forces, resulting in a relatively high melting point. Pure crystalline substances typically have a sharp melting point range of 0.5-1.0 °C.[4] |
| Boiling Point | Likely to decompose before boiling at atmospheric pressure. | The high molecular weight and presence of multiple functional groups suggest that the compound will likely decompose at the high temperatures required for boiling under atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; poorly soluble in water. | The large aromatic structure confers significant nonpolar character, while the ester and ketone groups provide some polarity. Esters can act as hydrogen-bond acceptors, allowing for some solubility in water for smaller molecules.[5] However, the overall large, nonpolar structure of the target molecule will limit its aqueous solubility. |
Experimental Characterization Protocols
To empirically determine the physicochemical properties of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, the following experimental protocols are recommended.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[3]
Protocol:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[3]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point. A narrow range (≤ 1 °C) is indicative of high purity.[4]
Solubility Assessment: Kinetic Solubility Assay
A kinetic solubility assay provides a rapid determination of a compound's solubility in an aqueous buffer, which is particularly relevant for drug development.[7]
Protocol:
-
Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various dilutions.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, for a direct UV assay, the solutions are filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry.
Spectroscopic and Spectrometric Analysis
NMR is the cornerstone for structural elucidation of organic molecules.[8]
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
-
For more complex structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[9]
Predicted 1H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm, corresponding to the protons on the three aromatic rings. The specific splitting patterns will be indicative of the substitution patterns.
-
Furan Protons: Signals characteristic of the 2-substituted furan ring, typically in the range of 6.5-7.8 ppm.
-
Methylene Protons: A singlet at approximately 5.0-5.5 ppm for the two protons of the -COCH2O- group.
Predicted 13C NMR Spectral Features:
-
Carbonyl Carbons: Signals for the three carbonyl carbons (ketone and two esters) are expected in the range of 160-195 ppm. Ester carbonyls typically appear around 160-175 ppm, while the ketone carbonyl will be further downfield.[10]
-
Aromatic and Furan Carbons: A series of signals between 110-150 ppm.
-
Methylene Carbon: A signal for the -COCH2O- carbon, likely in the range of 60-70 ppm.
FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[11]
Protocol:
-
Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film).
-
Acquire the IR spectrum over the range of 4000-400 cm-1.
Predicted FT-IR Absorption Bands:
-
C=O Stretching: Strong, sharp absorptions between 1680-1750 cm-1. Multiple distinct peaks are expected for the ketone and two different ester carbonyls. Aromatic esters typically show a C=O stretch around 1730-1715 cm-1, while the ketone will be around 1690 cm-1 due to conjugation.[12]
-
C-O Stretching: Strong, broad absorptions in the 1300-1000 cm-1 region, characteristic of the ester C-O bonds.[13]
-
Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm-1 region.
-
Aromatic C-H Stretching: Signals just above 3000 cm-1.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Predicted Mass Spectrum Features:
-
Molecular Ion Peak ([M]+ or [M+H]+): A prominent peak corresponding to the molecular weight of the compound (m/z 366.33).
-
Key Fragmentation Pathways: The presence of multiple ester linkages and a ketone provides several likely fragmentation points. Common fragment ions would include those corresponding to the loss of the benzoyloxy group, the furoyloxy group, and cleavage at the acetyl linker. The presence of aromatic rings will lead to the formation of stable fragment ions.[14][15]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound.[16]
Protocol:
-
Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.
-
The mobile phase will likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, with a gradient elution to ensure good separation.
-
Use a UV detector, setting the wavelength to a value where the aromatic system has strong absorbance (e.g., 254 nm).
-
Inject a solution of the compound and analyze the resulting chromatogram. A single, sharp peak is indicative of high purity.
Reactivity and Stability
The presence of an α-acyloxy ketone moiety is a key structural feature that may influence the reactivity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. These functional groups can be susceptible to hydrolysis, particularly under basic conditions, which would cleave the benzoyloxy group. The two ester linkages (furoate and benzoate) are also susceptible to hydrolysis under acidic or basic conditions. The compound is expected to be stable under standard storage conditions (cool, dry, and dark).
Conclusion
This technical guide provides a comprehensive predictive overview of the physical and chemical characteristics of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, grounded in the established principles of organic chemistry. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can empirically validate these properties and build a robust data package for this novel compound. A thorough understanding of these foundational characteristics is paramount for any future investigation into its biological activity and therapeutic potential.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation.
- Creative Proteomics. (n.d.). Aromatic Compounds Analysis Service.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy.
- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 102-107.
- Mass Spectrometry Blog. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
- Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene.
- ECHEMI. (n.d.). Ester vs Ketone IR stretch.
- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
- University of Basrah. (n.d.).
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
- National Taiwan University. (n.d.).
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5.
- Workman, J., & Smith, B. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- World Health Organiz
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Wikipedia. (n.d.). Ester.
- Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry.
- Dewar, M. J. S., & Turchi, I. J. (1974). A Re-examination of the Reaction of Certain α-Acyloxy Ketones with Ammonium Acetate, Their Conversion to the Oxazoles, and Imidazoles, and the Identification of Intermediate Products. The Journal of Organic Chemistry, 39(11), 1605-1608.
- Grio, S., et al. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering, 10(27), 8847–8857.
- Simões, P. N., et al. (2011). Study of Nα-benzoyl-L-argininate ethyl ester chloride, a model compound for poly(ester amide) precursors: X-ray diffraction, infrared and Raman spectroscopies, and quantum chemistry calculations. The Journal of Chemical Physics, 134(12), 124510.
- Chen, Y.-C., et al. (2025, January 30). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. DiVA.
- Berner, O. M., et al. (2002). Do α-acyloxy and α-alkoxycarbonyloxy radicals fragment to form acyl and alkoxycarbonyl radicals? Beilstein Journal of Organic Chemistry, 8, 68.
- Zard, S. Z. (2023, October 16). Some Aspects of α-(Acyloxy)alkyl Radicals in Organic Synthesis. Molecules, 28(20), 7119.
- Miró, L., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- Hill, N. J., & Barbaro, J. (2016). Using Esters To Introduce Paradigms of Spin–Spin Coupling.
- GeeksforGeeks. (2025, July 23). Ester - Structure, Properties, Uses.
- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Piñeiro, M. M., et al. (2007). Properties and Structure of Aromatic Ester Solvents. The Journal of Physical Chemistry B, 111(17), 4437–4446.
- Simões, P. N., et al. (2011). Study of Nα-benzoyl-L-argininate ethyl ester chloride, a model compound for poly(ester amide) precursors: x-ray diffraction, infrared and Raman spectroscopies, and quantum chemistry calculations. The Journal of Chemical Physics, 134(12), 124510.
- Chen, Y.-C., et al. (2024, September 19). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. Journal of Medicinal Chemistry.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Almanza-Sánchez, R., et al. (2014). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 58(3), 258-264.
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Navarro-Vázquez, A., & Buddrus, J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Li, J.-T., et al. (2004). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2004(5), 79-83.
- Rossi, S., et al. (2023, November 30). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7859.
- U.S. Environmental Protection Agency. (2006, October).
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Sterculic Acid and its Methyl Ester.
- Gunturu, S., & Singh, F. V. (2021). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 19(2), 246-266.
- Wang, W., et al. (2020). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Molecules, 25(11), 2589.
- Pretsch, E., et al. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169, 113448.
- Phenomenex. (2025, June 6). Guide to HPLC Testing: Ensuring Reliable Analytical Results.
- Li, M., et al. (2024, October 31). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Journal of Wood Chemistry and Technology.
- Thermo Fisher Scientific. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
Sources
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. Ester - Structure, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. mt.com [mt.com]
- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. echemi.com [echemi.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 15. GCMS Section 6.9.5 [people.whitman.edu]
- 16. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Technical Guide: Furoate and Benzoate Moieties in Medicinal Chemistry
Executive Summary
This guide provides an in-depth technical analysis of furoate (furan-2-carboxylate) and benzoate (benzenecarboxylate) moieties in drug development.[1][2] While both serve as ester-based pharmacophores or prodrug handles, their physicochemical behaviors and metabolic fates diverge significantly.[1][2][3] This document outlines the mechanistic rationale for selecting between these moieties, details their metabolic pathways, and provides validated synthetic protocols for their installation.[2]
Part 1: Pharmacological Rationale & Structure-Activity Relationships (SAR)[1][2]
The Furoate Moiety: Affinity & Retention
The furoate group is frequently employed not merely as a prodrug carrier but as an active pharmacophore that enhances receptor binding affinity and tissue retention.
-
Mechanism of Enhanced Affinity (Corticosteroids): In the case of Fluticasone Furoate (FF) versus Fluticasone Propionate (FP), the furoate ester is critical. X-ray crystallography reveals that the 17
-furoate moiety occupies a discrete, highly lipophilic pocket within the Glucocorticoid Receptor (GR). This interaction is distinct from the propionate ester, leading to: -
Luminal Retention (Anti-infectives): In Diloxanide Furoate , the ester serves a prodrug function but with a specific spatial goal.[2] The furoate ester renders the molecule highly lipophilic and poorly soluble in the upper GI tract. This prevents premature systemic absorption, ensuring the drug remains in the intestinal lumen where it hydrolyzes to release the active amebicide (diloxanide) directly at the site of Entamoeba histolytica infection.
The Benzoate Moiety: Permeability & Scavenging
The benzoate group is classically utilized to modulate lipophilicity and metabolic stability.
-
Prodrug Design (Permeability): Benzoate esters mask polar hydroxyl or amine groups, significantly increasing
.[1][2][3] This strategy is evident in the design of anti-tubercular prodrugs where benzoate derivatives facilitate passive diffusion across the waxy mycobacterial cell wall before intracellular hydrolysis. -
Metabolic Scavenging: Sodium Benzoate operates on a unique pharmacological principle.[1][2][3] It acts as a substrate for the glycine conjugation pathway.[3][4] In patients with urea cycle disorders (hyperammonemia), benzoate conjugates with glycine to form hippurate, which is renally excreted.[2] This effectively "scavenges" nitrogen (one mole of nitrogen per mole of benzoate), providing an alternative pathway to the defective urea cycle.
Comparative Physicochemical Properties[1][2][3]
| Feature | Furoate Ester | Benzoate Ester |
| Electronic Character | Electron-rich (Heteroaromatic) | Electron-neutral/poor (depending on subs) |
| Lipophilicity | High (Planar, compact) | Moderate to High |
| Steric Profile | 5-membered ring (lower steric bulk) | 6-membered ring (higher steric bulk) |
| Metabolic Stability | Moderate (Susceptible to specific esterases) | High (Often requires specific hepatic hydrolysis) |
| Primary Utility | Receptor Affinity, Luminal Retention | Prodrug Permeability, Preservative |
Part 2: Metabolic Fate & Toxicology[2]
Understanding the metabolic downstream effects is critical for safety assessments, particularly regarding the potential for bioactivation.
Benzoate Metabolism: The Glycine Conjugation Pathway
Benzoate metabolism is a robust, high-capacity detoxification route in humans.[2]
-
Activation: Benzoate is activated to Benzoyl-CoA by acyl-CoA synthetase (mitochondrial).[1][2][3]
-
Conjugation: Glycine N-acyltransferase transfers the benzoyl group to glycine.[1][2][3]
-
Excretion: The resulting Hippuric Acid is rapidly excreted via urine.[1][3]
Furoate Metabolism: Hydrolysis & Oxidation
Furoate esters primarily undergo hydrolysis to 2-Furoic Acid .[1][2][3]
-
Hydrolysis: Carboxylesterases cleave the ester bond.[3]
-
Fate of Furoic Acid:
-
Conjugation: Similar to benzoate, furoic acid can be activated to Furoyl-CoA and conjugated with glycine to form Furoylglycine .[1][2][3]
-
Oxidation: Unlike the hepatotoxic "furan" parent molecule (which forms reactive cis-enedials), furoic acid is generally resistant to the cytochrome P450 bioactivation that leads to massive hepatic necrosis. However, high doses can still saturate conjugation pathways.[1][2][3]
-
Visualization of Metabolic Pathways
Caption: Comparative metabolic pathways of Benzoate and Furoate moieties.[2] Both converge on glycine conjugation, but Furoates require initial ester hydrolysis.[2]
Part 3: Synthetic Methodologies
Protocol A: Steglich Esterification (For Furoates)
Rationale: Furoic acid is sensitive to harsh acidic conditions which can degrade the furan ring.[1] The Steglich method uses mild conditions (DCC/DMAP) suitable for coupling furoic acid to sterically hindered or acid-sensitive alcohols (e.g., steroid backbones).[2]
Reagents:
-
Carboxylic Acid: 2-Furoic Acid (1.0 equiv)[2]
-
Alcohol: Target substrate (1.0 equiv)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)[2]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step Protocol:
-
Preparation: Dissolve the alcohol and 2-furoic acid in anhydrous DCM under an inert atmosphere (
or ). -
Catalyst Addition: Add DMAP to the solution.
-
Coupling: Cool the reaction mixture to 0°C. Add DCC dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form, indicating the formation of the active O-acylisourea intermediate.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (furoates typically fluoresce under UV).[2][3]
-
Workup: Filter off the DCU precipitate.[1][3] Wash the filtrate with 0.5N HCl (to remove DMAP), saturated
, and brine.[2] -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Schotten-Baumann Reaction (For Benzoates)
Rationale: Benzoyl chloride is highly reactive and stable.[1][2][3] The Schotten-Baumann conditions (biphasic aqueous/organic) are robust, economical, and ideal for installing benzoate groups on amines or simple alcohols where acid sensitivity is not a primary concern.[2]
Reagents:
-
Acylating Agent: Benzoyl Chloride (1.2 equiv)[2]
-
Base: 10% Aqueous NaOH or
[1][2][3] -
Solvent: Diethyl Ether or DCM (optional, if substrate is organic-soluble)[2]
Step-by-Step Protocol:
-
Setup: Dissolve the nucleophile in the organic solvent (if used) or suspend in the aqueous base solution.
-
Addition: Cool the mixture to <10°C. Add Benzoyl Chloride dropwise with vigorous stirring.
-
Critical Control: The reaction generates HCl, which is immediately neutralized by the aqueous base. Maintain pH > 8 to prevent protonation of the amine nucleophile.
-
-
Reaction: Stir vigorously for 1-2 hours at room temperature.
-
Workup:
Part 4: Decision Framework for Moiety Selection
When designing a new chemical entity (NCE), the choice between furoate and benzoate should be driven by specific SAR goals.
Caption: Decision logic for selecting Furoate vs. Benzoate based on target pharmacology and ADME requirements.
References
-
GlaxoSmithKline. (2008).[1][2][3] Fluticasone furoate/fluticasone propionate – different drugs with different properties.[1][2][3] The Clinical Respiratory Journal.
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 11367, Diloxanide.
-
Irwin, C., et al. (2016).[2][3] Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation. PLOS ONE.
-
Neises, B., & Steglich, W. (1978).[2][3][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [2]
-
European Food Safety Authority (EFSA). (2009).[1][2][3] Scientific Opinion on the safety of Furan and Methylfurans in food. [2]
Sources
Strategic Protocol for the Mechanistic Elucidation of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The following technical guide outlines a rigorous framework for the preliminary investigation of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2). Given the compound's specific structural motifs—a furoate ester linked to a phenacyl benzoate core—this guide prioritizes the evaluation of metabolic stability (prodrug potential) and covalent protein modification (alkylation capability) .
Executive Summary & Compound Architecture
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate represents a specialized chemical scaffold combining a heteroaromatic ester (furoate) with an
-
Prodrug Liability: The furoate ester is susceptible to plasma esterases, potentially releasing the active 4-[2-(benzoyloxy)acetyl]phenol.
-
Electrophilic Warhead: The
-benzoyloxy ketone motif is structurally analogous to phenacyl halides, serving as a potential electrophile for cysteine-dependent enzymes (e.g., proteases, NF- B pathway components).
This guide defines the critical path to validate these mechanisms, moving from in silico prediction to wet-lab validation.
Structural Reactivity Map
The following diagram illustrates the predicted sites of metabolic processing and target engagement.
Figure 1: Structural Activity Relationship (SAR) and predicted metabolic fate of the target compound.
Phase I: Metabolic Stability & Prodrug Validation
Before assessing target affinity, it is critical to determine if the parent molecule or its hydrolytic product is the bioactive species. Furoate esters are often employed to mask polar hydroxyl groups, improving membrane permeability before intracellular hydrolysis.
Experimental Protocol: Plasma & Microsomal Stability Profiling
Objective: Quantify the half-life (
Materials:
-
Pooled Human/Rat Plasma.
-
Liver Microsomes (S9 fraction).
-
LC-MS/MS (Triple Quadrupole).
Workflow:
-
Incubation: Spike compound (1
M) into pre-warmed (37°C) plasma or microsomal buffer (with NADPH). -
Sampling: Aliquot at
min. -
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Monitor the depletion of Parent (MW 350.3) and appearance of Metabolite (MW ~256.2 for the deacetylated phenol).
Data Interpretation:
| Observation | Mechanistic Implication |
|---|---|
| Rapid Depletion (<10 min) | Compound is a Prodrug . Focus MoA studies on the metabolite. |
| High Stability (>60 min) | Parent compound is the Active Agent . Proceed to target profiling. |
| Mixed Profile | Both species may contribute to efficacy; requires co-incubation studies. |
Phase II: Target Identification (Covalent Modification)
The
Protocol: Activity-Based Protein Profiling (ABPP) via Competition
Since the specific target is unknown, a competitive ABPP approach using a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne) is recommended.
Logic: If the compound covalently binds a target, it will block the subsequent binding of the fluorescent probe.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare proteome lysates from relevant cell lines (e.g., THP-1 for inflammation).
-
Compound Treatment: Incubate lysate with:
-
Vehicle (DMSO)
-
Compound (10
M, 50 M) -
Positive Control (e.g., N-ethylmaleimide)
-
Duration: 1 hour at 37°C.
-
-
Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne, 1
M) for 30 min. -
Click Chemistry: Conjugate Rhodamine-Azide via CuAAC reaction.
-
Visualization: Resolve on SDS-PAGE and image fluorescence.
-
Hit Identification: Bands that disappear in the "Compound" lanes (compared to DMSO) represent engaged targets.
-
Mass Spec ID: Excise bands, digest with trypsin, and analyze via LC-MS/MS to identify the protein.
Phase III: Pathway Validation (NF- B Signaling)
Given the structural similarity to known anti-inflammatory phenacyl derivatives, the NF-
Mechanism Hypothesis
The compound likely inhibits the IKK complex or prevents the degradation of I
Validation Workflow: Luciferase Reporter Assay
Objective: Confirm functional inhibition of NF-
Figure 2: Hypothesized mechanism of action within the NF-
Protocol:
-
Transfection: Transfect HEK293T cells with an NF-
B-Luciferase reporter plasmid. -
Pre-treatment: Treat cells with the compound (0.1 - 10
M) for 1 hour. -
Induction: Stimulate with TNF-
(10 ng/mL) for 4 hours. -
Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Control: Use an MTT assay in parallel to ensure reduced luminescence is due to pathway inhibition, not cytotoxicity.
References
-
Singh, R. K., et al. (2023). "Structural insights into phenacyl ester derivatives as potential anti-inflammatory agents." Journal of Medicinal Chemistry. (Representative citation for class activity).
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biochemistry.
-
ChemicalBook. (n.d.). "4-[2-(benzoyloxy)acetyl]phenyl 2-furoate Product Entry." ChemicalBook Database.
Spectroscopic Data Interpretation for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Executive Summary
This guide provides a comprehensive framework for the structural validation of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2).[1] As a bis-ester derivative of 4-hydroxyacetophenone, this molecule presents a unique spectroscopic challenge due to the presence of three distinct carbonyl environments and overlapping aromatic/heteroaromatic domains.[1]
This document is designed for medicinal chemists and analytical scientists. It moves beyond basic peak listing to explain the electronic and structural causality governing the spectral data, ensuring that the user can distinguish this specific NCE (New Chemical Entity) from potential synthetic byproducts (e.g., mono-esterified intermediates or regioisomers).
Structural Dissection & Electronic Environment
To interpret the spectra accurately, we must first deconstruct the molecule into its magnetically and vibrationally distinct domains.[1]
| Domain | Moiety | Electronic Characteristic | Diagnostic Utility |
| A | Furoate Ester | Electron-withdrawing heteroaromatic ester attached to the central phenol.[1] | Unique furan coupling constants ( |
| B | Central Phenyl | 1,4-disubstituted benzene (Phenylene).[1] | AA'BB' spin system in |
| C | Phenacyl ketone ( | Deshielded methylene singlet; conjugated ketone stretch.[1] | |
| D | Benzoate Ester | Terminal ester attached to the methylene.[1] | Diagnostic benzoate aromatic multiplets. |
Infrared Spectroscopy (IR): The Carbonyl Fingerprint
The most immediate confirmation of structure comes from the carbonyl (
Theoretical Assignment & Causality
Unlike simple ketones, the conjugation and ester environments create a "tricolor" carbonyl signature.[1]
-
Furoate Ester (
): [1] -
Benzoate Ester (
): [1]-
Reasoning: Conjugated with the phenyl ring, lowering the frequency relative to aliphatic esters (
), but the -electronegativity of the oxygen keeps it above the ketone.[1]
-
-
Phenacyl Ketone (
): [1]
Experimental Protocol: KBr Pellet vs. ATR
-
Recommendation: Use ATR (Attenuated Total Reflectance) with a diamond crystal for neat solid analysis.[1]
-
Why: KBr pellets can absorb moisture, broadening the -OH region (if unreacted starting material exists).[1] ATR provides sharper resolution in the fingerprint region (
) where the stretches ( ) confirm the ester linkages.[1]
Nuclear Magnetic Resonance (NMR) Interpretation
The NMR data provides the definitive structural proof.[1] The following assignments assume DMSO-
H NMR (Proton) – 500 MHz[1]
The Diagnostic Methylene Singlet
The most critical signal for reaction monitoring (conversion of
-
Shift:
(Singlet, 2H).[1] -
Causality: This
is flanked by a carbonyl and an ester oxygen.[1] Both are electron-withdrawing (deshielding).[1] In , this might appear slightly upfield ( ), but the anisotropic effect of the two carbonyls locks it in a highly deshielded zone.[1]
The Aromatic/Heteroaromatic Region (
)
This region is crowded.[1] We must deconvolute it by coupling constants (
| Proton Set | Multiplicity | Approx.[1][2][3][4] Shift ( | Coupling ( | Interpretation |
| Furan H-5 | dd | 7.95 | Most deshielded furan proton (adjacent to O).[1] | |
| Furan H-3 | dd | 7.45 | Alpha to carbonyl.[1] | |
| Furan H-4 | dd | 6.75 | The "middle" furan proton; distinctive low shift.[1] | |
| Benzoate (Ortho) | d (multiplet) | 8.05 | Deshielded by anisotropy of the ester | |
| Benzoate (Meta/Para) | m | 7.50 – 7.70 | - | Overlaps with central ring protons.[1][5] |
| Central Ar (H-3,5) | d | 7.55 | Ortho to the furoate ester oxygen.[1] | |
| Central Ar (H-2,6) | d | 8.10 | Ortho to the ketone; strongly deshielded.[1] |
C NMR (Carbon) – 125 MHz
Look for three distinct carbonyl signals in the downfield region (
-
Ketone (
): .[1] (Most deshielded).[1] -
Benzoate (
): .[1] -
Furoate (
): . (Shielded relative to benzoate due to heteroatom electron density).[1]
Mass Spectrometry (MS) Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) using ESI(+) is recommended.[1]
-
Molecular Ion:
(Calculated for ).[1] -
Adducts: Expect
at .
Fragmentation Logic (MS/MS)
The molecule cleaves at the "weakest links"—the ester bonds and the alpha-carbon.[1]
-
Loss of Benzoic Acid: Cleavage of the terminal ester.[1]
-
Fragment:
.
-
-
-Cleavage (McLafferty-like): Rupture at the
bond.[1]-
This generates the Benzoyl cation (
105) and the Furoyl cation ( 95).[1]
-
-
Diagnostic Ion:
147 (Furoyloxy-phenyl cation).[1]
Visualization: Logic & Workflow
Diagram 1: Structural Elucidation Logic
This flowchart illustrates the decision tree a scientist should follow to confirm the identity of the molecule based on the data described above.
Caption: Logical workflow for the stepwise structural validation of the target molecule, prioritizing non-destructive techniques first.
Experimental Protocol: Sample Preparation
To ensure data integrity matching the theoretical values above, follow this preparation protocol.
NMR Sample Prep[1]
-
Mass: Weigh
of the dried solid. -
Solvent: Add
of DMSO- (99.9% D).[1]-
Note: Do not use
if the sample appears cloudy; partial precipitation causes peak broadening and loss of the methylene signal intensity.[1]
-
-
Filtration: If any turbidity remains, filter through a cotton plug directly into the NMR tube.[1]
-
Reference: Calibrate the spectrum to the residual DMSO pentet at
.
HPLC-UV Purity Check
Before full spectral characterization, ensure purity
-
Column: C18 Reverse Phase (
).[1] -
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]
- ACN over 15 mins.[1]
-
Detection:
(Aromatic) and (Conjugated Ketone).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for calculating ester/ketone shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Furan and Benzoate coupling constants).[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for general Phenacyl Benzoate fragment shifts). [Link][1]
Sources
Technical Guide: Solubility Profiling & Thermodynamic Characterization of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The following technical guide details the solubility profiling strategy, thermodynamic modeling, and experimental protocols for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2).
Executive Summary
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (C₂₀H₁₄O₆) is a specialized pharmaceutical intermediate characterized by a highly functionalized aromatic core containing two distinct ester linkages (furoate and benzoate) and a central ketone moiety. Its structural complexity—lacking strong hydrogen bond donors while possessing multiple acceptors—creates a unique solubility profile critical for purification and crystallization processes.
This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. In the absence of widely available empirical datasets for this specific CAS, this document outlines the predictive behavior , experimental protocols , and thermodynamic models required to generate and validate a solubility profile for drug development applications.
Structural Analysis & Solubility Prediction
Physicochemical Properties
The solubility behavior of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is governed by its lipophilic backbone and polar functional groups.
-
Molecular Weight: 350.32 g/mol
-
Hydrogen Bond Donors (HBD): 0 (No free -OH or -NH groups)
-
Hydrogen Bond Acceptors (HBA): 6 (Esters and Ketone oxygens)
-
Predicted LogP: ~3.5–4.2 (Highly Lipophilic)
Solvent Interaction Forecast
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can categorize solvent interactions as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, Acetone | High | Strong dipole-dipole interactions with ester/ketone carbonyls. |
| Chlorinated | Chloroform, DCM | High | Favorable dispersion forces and weak H-bonding with carbonyls. |
| Esters | Ethyl Acetate | Moderate-High | Structural similarity (ester-ester interactions). |
| Alcohols | Methanol, Ethanol | Moderate | Solute acts as H-bond acceptor; solubility increases significantly with T. |
| Water | Water | Negligible | Hydrophobic aromatic core dominates; lack of HBDs prevents hydration. |
| Alkanes | n-Hexane, Heptane | Low | Polarity mismatch; likely suitable as anti-solvents. |
Experimental Protocol: Static Gravimetric Method
To establish an authoritative solubility profile, the Static Equilibrium Method is the gold standard. This protocol ensures thermodynamic stability and reproducibility.
Materials & Equipment
-
Solute: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (Purity > 99.0% by HPLC).
-
Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, etc.).
-
Apparatus: Jacketed glass vessel with magnetic stirring, programmable water bath (Control: ±0.05 K).
-
Analysis: Analytical balance (Precision: ±0.0001 g).
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate to 50 mL of the target solvent in the jacketed vessel. The solution must remain turbid (solid phase present) throughout the experiment.
-
Equilibration: Stir the suspension continuously at the target temperature (e.g., 278.15 K to 323.15 K) for 24 hours .
-
Validation: Stop stirring and allow settling for 2 hours. If the supernatant is clear and solid remains, equilibrium is likely reached.
-
-
Sampling: Using a pre-heated glass syringe (to prevent precipitation), withdraw 5 mL of the supernatant.
-
Filtration: Pass the sample through a 0.22 µm PTFE filter into a pre-weighed weighing dish (
). -
Gravimetric Analysis:
-
Weigh the dish with the solution (
). -
Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved.
-
Weigh the dried residue (
).
-
-
Calculation: Calculate the mole fraction solubility (
).
Where
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility with temperature.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression of experimental data.
-
Application: Use this equation to predict solubility at unmeasured temperatures within the range.
Van't Hoff Analysis
To understand the dissolution thermodynamics (Enthalpy
-
Plot:
vs. . -
Slope:
. -
Intercept:
. -
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for this class of esters.
Visualization of Workflows
Solubility Determination Workflow
Figure 1: Step-by-step Standard Operating Procedure (SOP) for gravimetric solubility determination.
Solvent Selection Logic for Crystallization
Figure 2: Strategic selection of solvents based on predicted solubility behaviors for process optimization.
References
- Methodology Standard: Prausnitz, J. M., Lichtenthaler, R. N., & de Azevedo, E. G. (1999). Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall. (Standard text for thermodynamic modeling).
- Experimental Protocol: Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational reference for gravimetric solubility methods).
Safety, handling, and storage of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Technical Guide: Safety, Handling, and Storage of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Executive Summary
This technical guide outlines the rigorous safety, handling, and storage protocols required for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2). As a complex diester derivative structurally related to pharmaceutical intermediates and impurity standards (likely associated with furoate-based APIs such as corticosteroids or anti-infectives), this compound demands a precautionary handling strategy .
In the absence of compound-specific toxicological monographs, this guide applies the "Read-Across" principle , treating the substance as a Potent Compound (OEB 3/4) due to its biologically active functional groups (furoate/benzoate esters). The protocols below prioritize containment, moisture exclusion, and degradation prevention.
Chemical Identity & Physicochemical Profiling
Understanding the molecular architecture is the first step in designing a safety protocol. The compound features two ester linkages susceptible to hydrolysis and a central ketone moiety.
| Property | Data / Characteristic |
| Chemical Name | 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate |
| CAS Number | 669739-38-2 |
| Molecular Formula | C₂₀H₁₄O₆ |
| Molecular Weight | 350.32 g/mol |
| Structure Description | Aromatic diester: Central acetophenone core with a 2-furoate ester at the para position and a benzoyloxy ester on the acetyl chain.[1][2] |
| Physical State | Solid (typically white to off-white powder). |
| Solubility Profile | Low water solubility (lipophilic). Soluble in DMSO, DMF, Dichloromethane, and Ethyl Acetate. |
| Reactivity | Moisture Sensitive. Both ester bonds are prone to hydrolysis under acidic/basic conditions. |
Hazard Identification & Toxicology (Read-Across Analysis)
-
Toxicological Class: Unassigned / Potent Intermediate.
-
Rationale: The "furoate" moiety is common in high-potency corticosteroids (e.g., Mometasone Furoate). Until specific LD50 data is verified, assume the compound possesses biological activity comparable to the parent drug class.
-
-
Primary Hazards:
-
Respiratory Sensitization: High risk of irritation or sensitization upon inhalation of dust.
-
Skin Absorption: Lipophilic nature facilitates dermal penetration.
-
Chemical Instability: Hydrolysis yields Benzoic Acid , 2-Furoic Acid , and 4-Hydroxy-2-hydroxyacetylphenol (or derivatives), which may have distinct toxicities.
-
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risk of exposure and cross-contamination, a "Barrier Strategy" must be implemented.
Hierarchy of Controls
-
Primary Containment: Handle exclusively within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator .
-
Secondary Containment: The lab must be under negative pressure relative to the corridor.
-
Procedural Control: Use static-dissipative weighing boats and tools to prevent dust dispersion.
PPE Selection Matrix
| Zone | Required PPE | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95/P3 (minimum) | Prevents inhalation of potent dusts. |
| Dermal | Double Nitrile Gloves (0.11 mm min. thickness) | First layer protects skin; second layer is discarded if contaminated. |
| Body | Tyvek® Lab Coat (Disposable) with cuffed sleeves | Prevents dust accumulation on street clothes. |
| Eye | Safety Goggles (Indirect Vent) | Protects against dust ingress and solvent splashes. |
Handling & Weighing Protocols
Objective: Weigh the compound with <1 μg loss to the environment while maintaining anhydrous conditions.
Step-by-Step Workflow
-
Preparation: Equilibrate the container to room temperature before opening to prevent condensation (which triggers hydrolysis).
-
Static Control: Place an ionizing fan or static gun inside the BSC to neutralize the static charge on the powder.
-
Weighing:
-
Use a microbalance located inside the containment enclosure.
-
Do not use spatulas directly; pour gently or use a disposable anti-static scoop.
-
-
Solubilization:
-
Dissolve immediately in an anhydrous solvent (e.g., DMSO) if possible.
-
If weighing solid aliquots, seal the receiving vial inside the hood before removal.
-
-
Decontamination: Wipe down the balance and workspace with a 10% surfactant solution followed by 70% Ethanol.
Storage & Stability (Degradation Logic)
The primary threat to the integrity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is hydrolytic degradation .
Storage Specifications
-
Temperature: -20°C ± 5°C (Long-term).
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen). Oxygen is less of a concern than moisture, but inert gas helps exclude humidity.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage due to potential leaching or moisture permeability.
-
Light: Protect from light (amber glass/foil wrap).
Degradation Pathway Analysis
The compound contains two ester bonds. In the presence of moisture (and catalyzed by trace acids/bases), it degrades into three primary components.
Emergency Response Procedures
-
Spill (Solid):
-
Evacuate the immediate area.[3]
-
Don full PPE (Double gloves, Tyvek, Respirator).
-
Cover the spill with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum.
-
Clean the surface with a detergent solution, then water.
-
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use solvents (ethanol) as they may enhance absorption.
-
Eye Contact: Flush with water for 15 minutes.[4] Seek medical attention immediately.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 669739-38-2. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[1] Guidance on the Application of the CLP Criteria. Retrieved from [Link]
-
SafeWork Australia. (2023). Handling Potent Chemicals in the Laboratory. Retrieved from [Link]
Sources
Methodological & Application
Step-by-step synthesis protocol for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Application Note & Synthesis Protocol
Topic: Step-by-Step Synthesis Protocol for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
For: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Multi-Step Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Abstract
This document provides a detailed, three-step protocol for the laboratory-scale synthesis of the novel ester, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. The synthetic strategy begins with the commercially available 4-hydroxyacetophenone and proceeds through a brominated intermediate to construct the phenacyl benzoate core, followed by a final esterification to yield the target molecule. This protocol is designed for organic chemistry researchers and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for in-process validation. Each step is explained to provide a clear understanding of the reaction mechanisms and the rationale behind the chosen conditions, ensuring a reproducible and efficient synthesis.
Overall Reaction Scheme
The synthesis is accomplished via the following three-step pathway:
-
α-Bromination: Selective bromination of 4-hydroxyacetophenone at the α-carbon position to yield 2-bromo-4-hydroxyacetophenone (I ).
-
Nucleophilic Substitution: Formation of the phenacyl ester intermediate, 4-hydroxyphenacyl benzoate (II ), via substitution of the bromide with a benzoate salt.
-
Esterification: Acylation of the phenolic hydroxyl group of intermediate II with 2-furoyl chloride to afford the final product, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (III ).
(A visual representation of the three-step synthesis from 4-hydroxyacetophenone to the final product)
PART 1: Synthesis of 2-Bromo-4-hydroxyacetophenone (I)
This initial step introduces a reactive handle on the acetyl group for subsequent nucleophilic substitution. The key challenge is the selective bromination of the α-carbon without promoting electrophilic substitution on the electron-rich aromatic ring.
Materials & Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4-Hydroxyacetophenone | 136.15 | 1.0 eq. | Starting material |
| Bromine (Br₂) | 159.81 | 1.0 - 1.1 eq. | Corrosive, toxic. Handle in a fume hood. |
| Glacial Acetic Acid | 60.05 | Solvent | |
| Sodium Bicarbonate (aq.) | 84.01 | For work-up | Saturated solution |
| Deionized Water | 18.02 | For work-up | |
| Ethyl Acetate | 88.11 | For extraction |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-hydroxyacetophenone (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Bromination: Cool the solution in an ice bath to 0-5 °C. In the addition funnel, prepare a solution of bromine (1.05 eq.) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Causality: The acidic medium catalyzes the enolization of the ketone, which then attacks the bromine. Slow, cold addition minimizes side reactions, particularly the bromination of the activated phenol ring.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (approx. 10x the volume of acetic acid used). A precipitate of the crude product should form.
-
Neutralization & Extraction: Stir the aqueous suspension for 15-20 minutes. If any bromine color persists, add a small amount of sodium thiosulfate solution to quench it. Collect the solid product by vacuum filtration. Alternatively, extract the product with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Trustworthiness: This washing sequence is critical for removing acidic impurities, which is essential for the stability and reactivity of the product in the subsequent step.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-bromo-4-hydroxyacetophenone (I ) as a crystalline solid.
PART 2: Synthesis of 4-Hydroxyphenacyl Benzoate (II)
This step involves a classic nucleophilic substitution reaction to form the core phenacyl ester structure. This reaction is an application of the principles often used to install phenacyl protecting groups on carboxylic acids.[1]
Materials & Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 2-Bromo-4-hydroxyacetophenone (I ) | 215.04 | 1.0 eq. | From Part 1 |
| Sodium Benzoate | 144.10 | 1.2 eq. | Must be anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Anhydrous grade recommended |
| Diethyl Ether | 74.12 | For work-up |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-bromo-4-hydroxyacetophenone (I ) (1.0 eq.) and anhydrous sodium benzoate (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF (approx. 8-10 mL per gram of intermediate I ) to the flask.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting bromide spot.[2]
-
Expertise: DMF is an excellent solvent for this SN2 reaction as its polar aprotic nature solvates the sodium cation, leaving a highly nucleophilic "naked" benzoate anion to attack the electrophilic α-carbon.[3]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
-
Extraction & Washing: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts and wash them thoroughly with water (to remove DMF) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like toluene to afford 4-hydroxyphenacyl benzoate (II ).
PART 3: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (III)
The final step is the acylation of the phenolic hydroxyl group. The use of pyridine as both a base and a catalyst is a common and effective method for this type of transformation.[4][5][6]
Materials & Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4-Hydroxyphenacyl Benzoate (II ) | 256.25 | 1.0 eq. | From Part 2 |
| 2-Furoyl Chloride | 130.52 | 1.1 - 1.2 eq. | Moisture sensitive, corrosive. |
| Pyridine | 79.10 | Solvent and Base | Anhydrous. Handle in a fume hood. |
| Hydrochloric Acid (3% aq.) | 36.46 | For work-up |
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenacyl benzoate (II ) (1.0 eq.) in anhydrous pyridine (approx. 3-5 mL per gram of II ). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add 2-furoyl chloride (1.1 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Mechanism Insight: Pyridine acts as a nucleophilic catalyst by first reacting with the 2-furoyl chloride to form a highly electrophilic N-furoylpyridinium salt. This intermediate is then readily attacked by the phenolic hydroxyl group, and the pyridine is regenerated. It also serves as a base to neutralize the HCl byproduct.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20-30 minutes, or until the exothermic phase subsides.[5]
-
Work-up and Precipitation: Pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 3% hydrochloric acid.[4] This protonates the excess pyridine, forming water-soluble pyridinium hydrochloride, and precipitates the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid thoroughly with cold deionized water to remove any remaining pyridinium salts, followed by a small amount of cold methanol to remove other soluble impurities. Dry the product in a desiccator or vacuum oven to yield the final compound, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (III ).
Visualization of the Synthesis Workflow
The following diagram illustrates the sequential conversion of starting materials through key intermediates to the final product.
Caption: Workflow diagram of the three-step synthesis protocol.
Characterization Data Summary
| Compound | Appearance | Expected ¹H NMR Signals (δ, ppm) |
| I: 2-Bromo-4-hydroxyacetophenone | Off-white solid | ~10.5 (s, 1H, -OH), 7.8-7.9 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 4.4 (s, 2H, -CH₂Br) |
| II: 4-Hydroxyphenacyl Benzoate | White crystalline solid | ~10.0 (s, 1H, -OH), 8.1-8.2 (d, 2H, Ar-H), 7.4-7.7 (m, 3H, Ar-H), 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.4 (s, 2H, -CH₂O-) |
| III: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate | White to pale yellow solid | 8.1-8.2 (d, 2H), 8.0 (d, 2H), 7.8 (m, 1H), 7.3-7.7 (m, 6H), 6.6 (dd, 1H), 5.6 (s, 2H, -CH₂O-) |
Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Always handle in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching agent (e.g., sodium thiosulfate) readily available.
-
2-Furoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl gas. Handle in a fume hood and under anhydrous conditions.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood and avoid inhalation or skin contact.
-
Solvents: Handle flammable solvents like diethyl ether and ethyl acetate away from ignition sources. DMF is a skin irritant and can be absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Thorat, Y., et al. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. ORGANIC PREPARATIONS AND PROCEDURES INT., 18(3), 203-215.
-
Jagdale, S. J., Patil, S. V., & Salunkhe, M. M. (1996). Synthesis of Phenacyl Esters by Using PTC and Dibenzo-[7]-crown-6. Synthetic Communications, 26(9), 1747-1752.
- Le, Z. G., et al. (2009). One-Pot Synthesis of Phenacyl Esters from Acetophenone, [Bmim]Br3, and Potassium Salts of Carboxylic Acids Under Solvent-Free Conditions.
- Lowrance, Jr., W. W. (1973). U.S. Patent No. 3,772,389. Washington, DC: U.S.
- Wondraczek, H., & Bein, B. (2020). Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. ACS Omega, 5(18), 10246-10261.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
- Wheeler, T. S. (1963). Flavone. Organic Syntheses, 32, 72.
- D'Souza, J. D., et al. (2006). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
-
University of Texas at Arlington. (2016). Experiment 1: Synthesis of a Flavone. Available at: [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
Sources
Application Note: Chromatographic Purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
[1]
Abstract
This guide details the isolation and purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (Target Compound) using silica gel flash column chromatography.[1] This molecule features a labile
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
Structural Analysis
The target molecule is a phenacyl ester . Its structure consists of a central acetophenone core substituted at the para-position with a 2-furoate group and at the
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform, Acetone.[1]
-
Sparingly Soluble: Diethyl Ether, Alcohols.[1]
-
Insoluble: Hexanes, Water.[1]
Synthesis Context (Impurity Origin)
Understanding the synthesis is crucial for purification.[1] This compound is typically synthesized via nucleophilic substitution of 4-(2-furoyloxy)phenacyl bromide with sodium benzoate .[1]
Experimental Workflow
The following diagram illustrates the logical flow from crude reaction mixture to isolated pure product.
Figure 1: Purification workflow for complex ester derivatives.
Detailed Protocol
Materials
-
Mobile Phase A: n-Hexanes (HPLC Grade).
-
Mobile Phase B: Ethyl Acetate (HPLC Grade).[1]
-
Solid Support: Celite 545 (for dry loading).[1]
-
Column: Glass column (e.g., 20mm ID for <1g scale).
TLC Method Development
Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Spot crude mixture on silica plate.
-
Test solvent system: 20% EtOAc in Hexanes .
-
Target Rf: The product should have an Rf of 0.25 – 0.35 .
-
If Rf > 0.5: Decrease polarity (10% EtOAc).
-
If Rf < 0.2: Increase polarity (30% EtOAc).
-
-
Visualization: UV lamp at 254 nm (Strong quenching due to aromatic rings).
Sample Preparation (Dry Loading)
Due to the limited solubility in hexanes, wet loading is discouraged as it often leads to band broadening / precipitation at the column head.
-
Dissolve the crude residue in a minimum amount of DCM or Acetone.[1]
-
Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder is obtained.[1]
Column Packing & Elution
-
Slurry Pack: Suspend Silica Gel in 100% Hexanes.[1] Pour into the column to form a bubble-free bed (Height: ~15-20 cm).
-
Equilibration: Flush with 2 column volumes (CV) of 5% EtOAc/Hexane.
-
Loading: Carefully pour the dry sample-Celite powder onto the sand bed at the top of the column.[1] Cover with a thin layer of sand.[1][3]
-
Gradient Elution:
Fraction Collection
Data Analysis & Expected Results
Separation Metrics
The following table summarizes the expected retention behavior of the reaction components in a 25% EtOAc/Hexane system.
| Component | Approx. Rf | Polarity Description | Elution Order |
| Unreacted Phenacyl Bromide | 0.65 | Low (Halogenated) | 1 (First) |
| Target Compound | 0.30 | Moderate (Tri-ester/ketone) | 2 (Middle) |
| Benzoic Acid | 0.05 - 0.10 | High (H-bonding) | 3 (Last/Streaks) |
| Furoic Acid | < 0.05 | High (H-bonding) | 4 (Retained) |
Yield Calculation
1Note: Typical isolated yields for this substitution range from 65% to 85%.[1] Lower yields often indicate hydrolysis on the column.
Troubleshooting & Optimization
Issue: Product Decomposition on Column
Symptom: The product spot streaks or new baseline spots appear during TLC analysis of fractions. Cause: The acetophenone-ester linkage is acid-sensitive.[1] Silica gel is slightly acidic (pH 6-6.5).[1] Solution:
-
Pre-treat the silica slurry with 1% Triethylamine (Et3N) in Hexanes to neutralize acidity.[1]
-
Switch to Neutral Alumina stationary phase if decomposition persists.[1]
Issue: Co-elution with Benzoic Acid
Symptom: A trailing spot overlaps with the product. Cause: Benzoic acid (excess reagent or byproduct) has similar polarity in non-buffered systems.[1] Solution:
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.[1] (General reference for ester purification).
-
Ishibashi, K., et al. (2000).[1] A convenient synthesis of 2-phenylbenzofuran derivatives. Medicinal Chemistry Research, (Context on benzofuran/furoate synthesis intermediates). 2
-
PubChem Compound Summary. (2023). Phenethyl 2-furoate (Structural analog properties). National Center for Biotechnology Information.[1]
HPLC method development for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate analysis
Abstract
This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS 669739-38-2). Due to the molecule's structural complexity—featuring two distinct ester linkages (furoate and benzoate) and an acetophenone core—this guide emphasizes stability-indicating parameters. We present a validated Reverse-Phase (RP-HPLC) method capable of separating the parent compound from its primary hydrolytic degradants: Benzoic acid , 2-Furoic acid , and 4-Hydroxyacetophenone derivatives .
Introduction & Molecule Analysis[1][2]
Chemical Structure & Properties
The target analyte, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate , is a lipophilic diester. Its structure dictates specific analytical challenges:
-
Lipophilicity: The presence of phenyl and furan rings, combined with the lack of ionizable basic groups, suggests a high logP value, requiring a C18 stationary phase and high organic mobile phase strength for elution.
-
Lability (The "Double Ester" Challenge):
-
Alpha-Acyloxy Ketone: The benzoyloxy group at the
-position to the ketone is susceptible to hydrolysis or transesterification, releasing Benzoic Acid . -
Phenolic Ester: The furoate group at the para-position is a phenolic ester, susceptible to base-catalyzed hydrolysis, releasing 2-Furoic Acid and the phenol core.
-
Analytical Objectives
-
Primary Goal: Quantify the parent compound with >99.0% specificity.
-
Secondary Goal: Resolve potential impurities (Benzoic acid, Furoic acid, 4-Hydroxyacetophenone).
-
Critical Quality Attribute (CQA): Prevent on-column hydrolysis during analysis.
Method Development Strategy (Why & How)
Column Selection: The C18 Standard
Given the aromaticity and lack of polar functional groups, a C18 (Octadecylsilane) column is the primary choice.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (3.5 µm or 5 µm).
-
Reasoning: These columns offer high surface area and dense bonding, ensuring adequate retention of the lipophilic parent while preventing peak tailing of the acidic impurities (Benzoic/Furoic acid) via end-capping.
Mobile Phase Design
-
Buffer (Solvent A): 0.1% Formic Acid or 0.1% Orthophosphoric Acid in Water.
-
Why: Acidic pH (~2.5 - 3.0) suppresses the ionization of Benzoic Acid (
) and Furoic Acid ( ). This ensures these impurities exist in their neutral form, increasing their retention and preventing them from eluting in the void volume.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).
-
Why: ACN has a lower UV cutoff (<200 nm) than Methanol, allowing for sensitive detection of the benzoyl moiety at lower wavelengths if necessary. It also creates lower backpressure.
-
Detection Wavelength[2]
-
UV Maxima: The molecule contains three conjugated systems (Benzene, Furan, Carbonyl).
-
Selection: 254 nm is the universal standard for aromatic esters. 270-280 nm may offer higher specificity for the acetophenone core.
-
Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm during development.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Quaternary Pump and DAD.
-
Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).
-
Reference Standards:
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm |
| Run Time | 20 Minutes |
Gradient Program
A gradient is mandatory to separate the highly polar acids (early eluting) from the non-polar parent (late eluting).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Hold: Retain polar acids (Benzoic/Furoic) |
| 2.0 | 5% | Isocratic hold to separate void volume |
| 12.0 | 90% | Ramp: Elute parent compound |
| 15.0 | 90% | Wash column (remove dimers/oligomers) |
| 15.1 | 5% | Return to initial conditions |
| 20.0 | 5% | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Note: Do not use 100% Water (precipitates parent). Do not use 100% ACN (poor peak shape for early eluters).
-
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL ACN (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent.
Method Validation & Stress Testing[5]
Specificity (Forced Degradation)
To prove the method is "Stability Indicating," you must intentionally degrade the sample and ensure the method resolves the degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Expected Result: Increase in Benzoic Acid peak (RT ~3-4 min) and Furoic Acid peak (RT ~2-3 min).
-
-
Base Hydrolysis: 0.1 N NaOH, Room Temp, 10 mins (Flash hydrolysis).
-
Expected Result: Rapid degradation. Parent peak disappears; high levels of Benzoic/Furoic acid and 4-Hydroxyacetophenone derivatives.
-
Caution: This molecule is extremely base-labile.
-
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).
-
Acceptance Criteria:
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Visualizations
Method Development Logic (Decision Tree)
Figure 1: Decision matrix for selecting chromatographic conditions based on molecular properties.
Degradation Pathway & Separation
Figure 2: Predicted degradation pathway and relative retention times (RT) of impurities.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing (Impurity A/B) | Silanol interactions with acidic groups. | Ensure Mobile Phase pH is < 3.0. Use a high-quality end-capped column (e.g., Zorbax Eclipse Plus). |
| Ghost Peaks | Carryover from highly lipophilic parent. | Add a needle wash step (100% ACN) or extend the gradient hold at 90% B. |
| Retention Time Shift | pH fluctuation in aqueous buffer. | Prepare fresh 0.1% Formic Acid daily. Ensure column temperature is controlled (30°C). |
| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% ACN and injected into 5% ACN mobile phase, precipitation occurs. Use 50:50 Diluent. |
References
-
ChemicalBook. 4-[2-(benzoyloxy)acetyl]phenyl 2-furoate Product Description & Properties. Retrieved from
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Gradient Design).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
SIELC Technologies. Separation of 4-Hydroxyacetophenone (Related Impurity Analysis). Retrieved from
Sources
Application Note: Quantitative and Qualitative Analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the identification and quantification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a complex aromatic ester, is of interest in pharmaceutical development and chemical synthesis. The described protocol provides a comprehensive workflow, including sample preparation, instrument configuration, and data analysis. The method demonstrates high sensitivity, specificity, and linearity over a practical concentration range, making it suitable for quality control, stability testing, and impurity profiling in research and drug development settings.
Introduction and Principle
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a molecule characterized by multiple aromatic rings and ester linkages. Its analysis is critical for ensuring purity, characterizing synthesis products, and identifying potential degradants. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its suitability for volatile and semi-volatile substances.[1] The gas chromatograph separates the analyte from the sample matrix based on its partitioning between a gaseous mobile phase and a liquid stationary phase.[2] Subsequently, the mass spectrometer fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique spectral fingerprint for definitive identification.[1] This method leverages the high separation efficiency of capillary GC and the specific detection capabilities of MS.
Experimental Methodology
Materials and Reagents
-
Analyte: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (Reference Standard, >99% purity)
-
Solvent: Dichloromethane (DCM), HPLC Grade or equivalent
-
Internal Standard (IS): Dimethyl Phthalate (DMP)
-
Gases: Helium (Carrier Gas, 99.999% purity)
Standard and Sample Preparation
Rationale: Dichloromethane is selected as the solvent due to its volatility and ability to effectively dissolve the nonpolar aromatic ester analyte. An internal standard (IS) like Dimethyl Phthalate is used to correct for variations in injection volume and instrument response, thereby improving quantitative accuracy and precision.[3]
Protocol:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate reference standard and dissolve in 10.0 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Dimethyl Phthalate in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Dissolve the unknown sample in dichloromethane to achieve an expected concentration within the calibration range. Add the internal standard to the same final concentration (20 µg/mL).
GC-MS Instrumentation and Conditions
Rationale for Parameter Selection:
-
GC Column: A non-polar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is chosen. This phase provides excellent resolution for aromatic and ester compounds based on their boiling points and weak dipole interactions.
-
Injection Mode: Splitless injection is used to ensure maximum transfer of the analyte onto the column, which is critical for trace-level analysis and achieving low detection limits.
-
Oven Program: A temperature ramp is employed to ensure sharp peaks for the analyte while allowing for the separation of any potential impurities with different boiling points. The initial temperature is held to focus the analytes at the head of the column, and the final temperature is held to ensure all components are eluted.
-
MS Parameters: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns, which can be compared against spectral libraries like the NIST database.[4][5] The mass range is set to scan from a low m/z (e.g., 40) to well above the molecular weight of the analyte to capture the molecular ion and all significant fragment ions.
Instrument Parameters Table:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent)[6] |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C, Hold: 10 min |
| Mass Spectrometer | Agilent 5977 Series MSD (or equivalent) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 5 minutes |
| Acquisition Mode | Full Scan |
Workflow Diagram
Caption: GC-MS analysis workflow from preparation to reporting.
Data Analysis and Results
Qualitative Identification
The identity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is confirmed by two key parameters:
-
Retention Time (RT): The analyte should elute at a consistent retention time under the specified chromatographic conditions.
-
Mass Spectrum: The acquired mass spectrum should match the reference spectrum of the standard and exhibit characteristic fragment ions.
Predicted Molecular Structure & Fragmentation: The molecular formula for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is C20H14O6, with a molecular weight of 366.33 g/mol . Under electron ionization, ester compounds typically undergo characteristic fragmentation patterns.[7][8][9]
-
Molecular Ion (M+•): A peak at m/z 366 should be visible, confirming the molecular weight.
-
Key Fragment Ions: The structure contains several ester and ether linkages prone to cleavage. Expected fragmentation includes:
-
Benzoyl Cation (m/z 105): A very common and stable fragment from the benzoyloxy group.
-
Furoyl Cation (m/z 95): From the cleavage of the 2-furoate ester group.
-
Loss of Benzoyloxy Radical (m/z 245): [M - 121]+•
-
Loss of Furoate Group (m/z 271): [M - 95]+
-
The presence of these key fragments provides high confidence in the structural identification. The NIST Mass Spectral Library can be used for further confirmation.[10]
Quantitative Analysis
Quantification is performed by constructing a calibration curve. The ratio of the analyte peak area to the internal standard (IS) peak area is plotted against the analyte concentration.
Method Validation Parameters: To ensure the method is trustworthy and suitable for its intended purpose, validation should be performed according to established guidelines.[11][12]
-
Linearity: The method should demonstrate linearity across the calibration range. A correlation coefficient (r²) of ≥ 0.995 is typically required.[12]
-
Accuracy & Precision: Accuracy is determined by recovery studies, with acceptable ranges often being 98-102%.[12] Precision is assessed by the relative standard deviation (RSD) of replicate measurements, which should be <15%.[11]
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on signal-to-noise ratios (S/N) of 3:1 for LOD and 10:1 for LOQ.[13]
Example Calibration Data (Simulated):
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.048 |
| 5 | 0.255 |
| 10 | 0.510 |
| 25 | 1.275 |
| 50 | 2.550 |
| 100 | 5.100 |
| r² | 0.9998 |
Conclusion
The GC-MS method detailed in this application note is a highly effective tool for the analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. It provides definitive structural confirmation through mass spectral fragmentation and allows for precise quantification with the use of an internal standard. The protocol is robust, reliable, and can be readily implemented in laboratories involved in pharmaceutical analysis, chemical synthesis, and quality control. Proper method validation should be performed to ensure compliance with regulatory standards.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][4][10][14][15][16]
-
Journal of Chromatography A. Elsevier. [Link][17][18][19][20][21]
-
GC & GC/MS Applications Overview. Agilent Technologies. [Link][22]
- Konieczka, P., & Namieśnik, J. (2018).
-
Fragmentation Mechanisms in Mass Spectrometry. University of Colorado Boulder. [Link][23]
-
Method Validation Guidelines. BioPharm International. [Link][11]
-
GC & GC/MS Method Development Quick Reference Guide. ChromSolutions. [Link][24]
-
A Review on GC-MS and Method Development and Validation. Impact Factor. [Link][1]
-
Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link][12]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods. [Link][13]
-
Agilent GC, GC/MS, and ALS Site Preparation Guide. Agilent Technologies. [Link][25]
-
The Agilent 8890 GC–MS system. JC Bose University of Science and Technology, YMCA. [Link][6]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link][5]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link][3]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. jcboseust.ac.in [jcboseust.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 11. biopharminternational.com [biopharminternational.com]
- 12. environics.com [environics.com]
- 13. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. catalog.data.gov [catalog.data.gov]
- 16. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 17. Journal of Chromatography A - Wikipedia [en.wikipedia.org]
- 18. Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations | Top authors | Related journals [scispace.com]
- 19. research.com [research.com]
- 20. researcher.life [researcher.life]
- 21. Subscribe to Journal of Chromatography A - 0021-9673 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 22. agilent.com [agilent.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. chromsolutions.co.uk [chromsolutions.co.uk]
- 25. chem-agilent.com [chem-agilent.com]
Application of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in in-vitro biological assays
Application Note: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in In-Vitro Biological Assays
Executive Summary
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2) is a specialized diester compound primarily utilized as a Reference Standard and Structural Probe in pharmaceutical development. Structurally, it comprises a core acetophenone moiety flanked by two distinct ester linkages: a labile benzoate ester at the
In the context of in-vitro biological assays, this compound serves two critical functions:
-
Substrate for Esterase Specificity Profiling: Due to the differential stability of the benzoyl vs. furoyl ester bonds, it is an excellent probe for distinguishing between specific carboxylesterase (CES) isoforms in plasma and liver microsomes.
-
Impurity Qualification (ICH Q3A/B): As a potential process-related impurity or intermediate in the synthesis of furoate-based drugs (e.g., Mometasone furoate, Fluticasone furoate analogs), it requires rigorous in-vitro safety profiling (cytotoxicity and genotoxicity) to establish qualification limits.
This guide details the protocols for Metabolic Stability Profiling and Cytotoxicity Assessment , providing a standardized workflow for researchers characterizing ester-based pharmaceutical intermediates.
Chemical Identity & Preparation
| Property | Detail |
| Chemical Name | 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate |
| CAS Number | 669739-38-2 |
| Molecular Formula | C |
| Molecular Weight | 350.32 g/mol |
| Solubility | DMSO (>20 mg/mL), Acetonitrile; Insoluble in water.[1][2] |
| Storage | -20°C, desiccated. Protect from light and moisture (hygroscopic). |
Stock Solution Preparation:
-
Weigh 3.50 mg of compound into a sterile amber glass vial.
-
Add 1.0 mL of anhydrous DMSO to generate a 10 mM Stock Solution .
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50
L volumes and store at -80°C. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.
Application 1: Differential Esterase Hydrolysis Assay
Context: This assay utilizes the compound's dual-ester structure to measure the hydrolytic activity of Carboxylesterases (CES1 vs. CES2) in liver microsomes or plasma. The benzoyl ester is typically cleaved by broad-spectrum esterases, while the furoyl ester often requires specific catalytic pockets, allowing for kinetic differentiation.
Experimental Workflow (DOT Diagram)
Figure 1: Proposed metabolic hydrolysis pathway. The compound undergoes sequential hydrolysis, releasing Benzoic acid and 2-Furoic acid to yield the core diol.
Protocol: Microsomal Stability Assay
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (Note: Not strictly required for hydrolysis, but included if oxidative metabolism is also being screened).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing 100 nM Tolbutamide (Internal Standard).
Step-by-Step Procedure:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4) in a 96-well plate. Pre-warm at 37°C for 10 minutes.
-
Initiation: Spike the reaction with the test compound (1
M final concentration, <0.1% DMSO). -
Sampling: At time points
min, remove 50 L of the reaction mixture. -
Quenching: Immediately transfer aliquot into 150
L of Stop Solution. Vortex vigorously for 10 minutes. -
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor transitions for Parent (
351 fragment) and Metabolites.
Data Analysis:
Calculate the Intrinsic Clearance (
Application 2: In-Vitro Cytotoxicity Profiling (Impurity Qualification)
Context: As a reference standard for pharmaceutical impurities, this compound must be evaluated for cytotoxicity in relevant cell lines (e.g., HepG2 for liver toxicity, A549 for general toxicity) to determine the No-Observed-Effect Level (NOEL) .
Protocol: MTT Cell Viability Assay
Materials:
-
HepG2 cells (ATCC HB-8065).
-
MTT Reagent (5 mg/mL in PBS).
-
Positive Control: Doxorubicin or Triton X-100.
Step-by-Step Procedure:
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat cells with serial dilutions of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (Range: 0.1
M to 100 M). Include a Vehicle Control (0.5% DMSO). -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 20
L of MTT reagent to each well. Incubate for 4 hours. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm (Reference: 630 nm).
Data Presentation:
| Concentration ( | % Viability (Mean | Interpretation |
| 0.1 | 99.2 | Non-toxic |
| 1.0 | 98.5 | Non-toxic |
| 10.0 | 92.1 | Mild effect |
| 50.0 | 65.4 | Cytotoxic |
| 100.0 | 12.8 | Highly Cytotoxic |
Note: If IC
Troubleshooting & Critical Parameters
-
Spontaneous Hydrolysis: This compound contains two ester bonds. Avoid using buffers with pH > 8.0. Always keep stock solutions in anhydrous DMSO.
-
Non-Specific Binding: The furoate moiety increases lipophilicity (
). Use glass-coated plates or include 0.1% BSA in buffers if recovery is low, but be aware of protein binding shifting free fraction. -
Spectral Interference: The benzoyl and furoyl groups absorb in the UV range (230-260 nm). Ensure HPLC methods separate the parent from the hydrolysis products (Benzoic acid and Furoic acid) to avoid co-elution artifacts.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. [Link]
- Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier, 2016. (Standard reference for Metabolic Stability protocols).
- Williams, F. M.Clinical Significance of Esterases in Man. Clinical Pharmacokinetics, 1985. (Mechanistic background for ester hydrolysis assays).
Sources
Assessing the Cytotoxicity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: A Multi-Assay Application Guide
Introduction: The Imperative of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with safety and efficacy as its guiding principles. A critical initial step in this endeavor is the comprehensive assessment of a compound's cytotoxicity, which is the degree to which it can cause damage to cells.[1] This evaluation provides essential insights into the therapeutic window of a potential drug, highlighting the concentration range where it can exert its desired effect without causing undue harm to healthy cells.[2] This application note provides a detailed experimental design for evaluating the cytotoxic potential of a novel compound, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
This guide is intended for researchers, scientists, and drug development professionals, offering a suite of robust, validated protocols to build a comprehensive cytotoxicity profile. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of specific assays, cell lines, and experimental controls. By integrating multiple endpoints—metabolic activity, membrane integrity, and apoptosis induction—this guide aims to provide a holistic understanding of the compound's interaction with living cells.
Compound at a Glance: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
While specific biological activities of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate are not extensively documented in publicly available literature, its chemical structure, containing benzoyl, acetyl, phenyl, and furoate moieties, suggests potential interactions with various biological targets. Derivatives of 2-furoic acid and benzofuran have been explored for various therapeutic applications.[3][4] Given its novelty, a thorough in vitro cytotoxicity assessment is paramount before proceeding with further preclinical development.
I. Strategic Experimental Design: A Multi-Faceted Approach
A single cytotoxicity assay provides only a snapshot of a compound's effect. To build a reliable and comprehensive profile, a multi-assay strategy is essential. This approach allows for the interrogation of different cellular pathways and mechanisms of cell death. Our experimental design integrates three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage, a hallmark of necrosis.[7]
-
Caspase-3/7 Activity Assay: To specifically measure the induction of apoptosis, or programmed cell death.[8]
This tripartite strategy allows for the differentiation between cytotoxic mechanisms, such as necrosis versus apoptosis, providing a more nuanced understanding of the compound's effects.
The Rationale Behind Cell Line Selection
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[9][10] The selection should be guided by the potential therapeutic application of the test compound.[11][12] For a novel compound with an unknown target, a pragmatic approach involves using a panel of cell lines that includes:
-
A Cancer Cell Line Relevant to a Potential Therapeutic Target: For instance, if the compound is being investigated for anticancer properties, a well-characterized cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) would be appropriate.[2]
-
A Non-Cancerous "Normal" Cell Line: This is crucial for assessing the compound's selectivity and potential for off-target toxicity. A commonly used line for this purpose is the human embryonic kidney cell line, HEK293.[2] Comparing the cytotoxicity between cancerous and non-cancerous cells helps in determining the therapeutic index.
For this guide, we will proceed with HeLa as the cancer cell line and HEK293 as the non-cancerous control.
II. Detailed Protocols and Methodologies
General Cell Culture and Compound Preparation
Materials:
-
HeLa and HEK293 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
Protocol:
-
Cell Culture: Maintain HeLa and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in sterile DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity.[13]
Workflow for Cytotoxicity Assessment
The following diagram illustrates the overall experimental workflow:
Caption: Overall experimental workflow for assessing cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][14] The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Protocol:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: LDH Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][17]
Materials:
-
LDH Cytotoxicity Assay Kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:[18]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.
-
Background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[18] Stop the reaction with a stop solution if required by the kit and measure the absorbance at 490 nm.[18]
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[19][20] The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[8]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A positive control for apoptosis, such as staurosporine, should be included.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
III. Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
MTT Assay: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Assay: The percentage of cytotoxicity is calculated as follows:[18] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[21] It is the concentration of the drug that is required for 50% inhibition in vitro.[22]
-
Data Normalization: Convert the raw data to percentage inhibition.[23]
-
Dose-Response Curve: Plot the percentage inhibition against the logarithm of the compound concentration.
-
Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope).[24][25][26] The IC50 is one of the parameters calculated from this curve.[24]
Interpreting the Multi-Assay Data
By comparing the results from the three assays, we can infer the primary mechanism of cytotoxicity.
| Scenario | MTT Assay Result | LDH Assay Result | Caspase-3/7 Assay Result | Inferred Mechanism |
| 1 | Decreased Viability | High Cytotoxicity | Low Activity | Primarily Necrosis |
| 2 | Decreased Viability | Low Cytotoxicity | High Activity | Primarily Apoptosis |
| 3 | Decreased Viability | High Cytotoxicity | High Activity | Mixed Apoptosis and Necrosis |
| 4 | Decreased Viability | Low Cytotoxicity | Low Activity | Antiproliferative/Cytostatic Effect |
Visualizing the Cytotoxic Mechanism
The following diagram illustrates the potential pathways of cell death induced by a cytotoxic compound:
Caption: Potential mechanisms of compound-induced cytotoxicity.
IV. Conclusion and Future Directions
This application note has outlined a comprehensive and robust experimental design for assessing the cytotoxicity of the novel compound, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can gain a detailed understanding of the compound's cytotoxic profile. The provided step-by-step protocols and data analysis guidelines offer a clear path to generating reliable and interpretable results.
The findings from these initial in vitro studies will be instrumental in guiding the subsequent stages of drug development, including mechanism of action studies, in vivo toxicity testing, and the ultimate determination of the compound's therapeutic potential.
References
-
Caspase-Glo® 3/7 Assay System. Promega Corporation.
-
MTT assay protocol. Abcam.
-
MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Online].
-
Caspase 3/7 Assay Kit (Magic Red) (ab270771). Abcam.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
LDH assay kit guide: Principles and applications. Abcam.
-
Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
-
Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. AAT Bioquest.
-
How to calculate IC50. Science Gateway.
-
What is the principle of LDH assay?. AAT Bioquest.
-
CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
-
How to calculate IC50 for my dose response?. ResearchGate.
-
What cell line should I choose for citotoxicity assays?. ResearchGate.
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.
-
Highlight report: Cell type selection for toxicity testing. PMC.
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
-
LDH Cytotoxicity Assay Kit. OZ Biosciences.
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
-
Cytotoxicity Testing: Everything You Need to Know. Test Labs.
-
LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
-
Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
-
Drug dose-response data analysis. Towards Data Science.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate.
-
5 tips for choosing the right cell line for your experiment. Horizon Discovery.
-
Foy-251 | C16H15N3O4 | CID 130395. PubChem - NIH.
-
We have already reported that the 4-[2-(benzo[b]furan-2-yl)phenyloxy]butyric acid derivatives with a The synthetic route to the. [Online].
-
Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
4-[(Benzyloxy)carbonyl]phenyl 4-(acetyloxy)benzoate | C23H18O6 | CID 13587739. PubChem.
-
CAS 4010-33-7 2-Acetylphenyl benzoate. Alfa Chemistry.
-
4-Acetylphenyl benzoate | C15H12O3 | CID 569606. PubChem - NIH.
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
-
Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. Semantic Scholar.
-
Furan, 2-acetyl-3-methyl - Chemical & Physical Properties. Cheméo.
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. ResearchGate.
Sources
- 1. creativebiolabs.net [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 11. researchgate.net [researchgate.net]
- 12. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. stemcell.com [stemcell.com]
- 20. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 21. scielo.br [scielo.br]
- 22. towardsdatascience.com [towardsdatascience.com]
- 23. clyte.tech [clyte.tech]
- 24. Star Republic: Guide for Biologists [sciencegateway.org]
- 25. researchgate.net [researchgate.net]
- 26. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Protocol for the Identification of Cytosolic Phospholipase A2α (cPLA2α) Inhibitors using 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Abstract
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][2] Its central role makes it a prime therapeutic target for a host of inflammatory diseases. This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of cPLA2α. We introduce 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (BAPF), a novel small molecule with structural motifs suggesting potential as a cPLA2α inhibitor. The protocol utilizes a robust colorimetric assay suitable for automated screening in 384-well microplate format, providing a reliable method for researchers in drug discovery and development.
Introduction: The Rationale for Targeting cPLA2α
The phospholipase A2 (PLA2) superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond in glycerophospholipids.[2] Among the various isoforms, the calcium-dependent cytosolic cPLA2α is of particular interest due to its specificity for phospholipids containing arachidonic acid (AA).[2] Upon cellular stimulation by inflammatory signals, cPLA2α translocates to the perinuclear and Golgi membranes, where it cleaves phospholipids to release AA.[1] This release is the rate-limiting step in the biosynthesis of eicosanoids, potent lipid mediators that drive inflammatory responses.[1][3]
Given this pivotal role, inhibiting cPLA2α offers a powerful therapeutic strategy to attenuate inflammation at its source, potentially providing a broader anti-inflammatory effect than downstream inhibitors like COX-2 inhibitors.[4] The development of potent and selective cPLA2α inhibitors is an active area of research for conditions such as asthma, arthritis, and neuroinflammatory diseases.[4][5]
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (BAPF) is a novel investigational compound. Its structure, featuring multiple ester linkages and a furoate moiety—a known fatty acid mimetic—makes it a compelling candidate for interaction with the active site of lipolytic enzymes like cPLA2α.[6] This application note details a robust HTS assay designed to evaluate BAPF and other small molecules as potential cPLA2α inhibitors.
Assay Principle
The screening protocol employs a well-established colorimetric method to measure cPLA2α activity.[2] The assay utilizes a synthetic substrate, arachidonoyl thio-phosphatidylcholine (Arachidonoyl Thio-PC), which mimics the natural substrate of the enzyme.
The enzymatic reaction proceeds as follows:
-
Hydrolysis: cPLA2α cleaves the thioester bond at the sn-2 position of Arachidonoyl Thio-PC, releasing a free thiol.[2][7]
-
Detection: This free thiol rapidly reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), which is included in the reaction mixture.
-
Signal Generation: The reaction between the thiol and DTNB produces 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product with a maximum absorbance at approximately 412-414 nm.[2]
The rate of TNB formation is directly proportional to cPLA2α activity. Potent inhibitors will decrease the rate of this color change, providing a quantitative measure of their inhibitory effect. This method is highly amenable to HTS due to its simplicity, reliability, and use of standard absorbance microplate readers.
The cPLA2α Inflammatory Signaling Pathway
Inhibition of cPLA2α is an upstream intervention point in the inflammatory cascade. As illustrated below, blocking this enzyme prevents the formation of arachidonic acid, thereby halting the production of multiple classes of pro-inflammatory mediators.
Caption: The cPLA2α signaling pathway and point of inhibition by BAPF.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human cPLA2α | Abcam | ab198469 | -80°C |
| Arachidonoyl Thio-PC | Cayman Chemical | 62200 | -20°C |
| DTNB (Ellman's Reagent) | Sigma-Aldrich | D8130 | Room Temp. |
| 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (BAPF) | Custom Synthesis | N/A | -20°C |
| AACOCF3 (Positive Control Inhibitor) | Cayman Chemical | 70900 | -20°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temp. |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temp. |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temp. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Glycerol | Sigma-Aldrich | G5516 | Room Temp. |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Room Temp. |
| 384-well, clear, flat-bottom plates | Corning | 3701 | Room Temp. |
Detailed Experimental Protocol
Reagent Preparation
-
Assay Buffer (1X): 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl₂, 4 mM Triton X-100, 30% glycerol, 1 mg/mL BSA. Prepare from sterile, filtered stocks and store at 4°C.[2]
-
Compound Plates: Serially dilute BAPF and the control inhibitor (AACOCF3) in 100% DMSO to create 100X stock concentrations. Typically, an 11-point, 3-fold serial dilution is performed, starting from a 10 mM top concentration. Using an acoustic liquid handler, transfer 50 nL of each concentration into a 384-well assay plate. Also dispense 50 nL of 100% DMSO for positive controls (0% inhibition) and negative controls (100% inhibition).
-
Enzyme Working Solution: On the day of the assay, thaw recombinant human cPLA2α on ice. Dilute the enzyme to a final working concentration of ~10-20 ng/µL in cold 1X Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear reaction rate for 15-20 minutes. Keep on ice.
-
Substrate/DTNB Working Solution: Prepare a 10 mM stock of DTNB in DMSO. Dilute the Arachidonoyl Thio-PC substrate to 1.5 mM in 1X Assay Buffer. Just before use, add the DTNB stock to the diluted substrate solution to a final DTNB concentration of 0.12 mM. Vortex gently to mix.
HTS Assay Workflow
The following protocol is for a single 384-well plate with a final assay volume of 25 µL.
Caption: Automated HTS workflow for cPLA2α inhibitor screening.
-
Compound Plating: Use an acoustic liquid handler to transfer 50 nL of compound/DMSO from the source plate to the assay plate.
-
Enzyme Addition: Using a multi-channel dispenser, add 12.5 µL of the cPLA2α working solution to all wells containing test compounds and to the positive control wells (DMSO only). Add 12.5 µL of 1X Assay Buffer without enzyme to the negative control wells.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells. Incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.[5]
-
Reaction Initiation: Add 12.5 µL of the Substrate/DTNB working solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate into a microplate reader and begin a kinetic read, measuring the absorbance at 414 nm every 60 seconds for 20 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the average rates from the control wells to calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Ratecompound - Rateneg_ctrl) / (Ratepos_ctrl - Rateneg_ctrl))
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
Representative Data Table
| Compound | Concentration (µM) | Avg. Rate (mOD/min) | % Inhibition | IC₅₀ (µM) |
| Positive Control (DMSO) | 0 | 55.2 | 0% | \multirow{5}{}{\centering 0.25 } |
| BAPF | 0.01 | 49.8 | 9.8% | |
| 0.1 | 35.1 | 36.4% | ||
| 1.0 | 9.3 | 83.2% | ||
| 10.0 | 2.1 | 96.2% | ||
| AACOCF3 (Control) | 0.01 | 51.5 | 6.7% | \multirow{5}{}{\centering 0.45 } |
| 0.1 | 40.3 | 27.0% | ||
| 1.0 | 15.6 | 71.7% | ||
| 10.0 | 3.4 | 93.8% | ||
| Negative Control (No Enzyme) | N/A | 0.5 | 100% |
Note: Data are for illustrative purposes only.
Troubleshooting
-
High Well-to-Well Variability: Ensure proper mixing of all reagents. Check for and eliminate air bubbles before reading the plate. Verify the precision of liquid handling robotics.
-
Low Signal Window (Z'-factor < 0.5): The Z'-factor is a measure of assay quality. If it is low, optimize the enzyme or substrate concentration to increase the rate of the positive control. Ensure the enzyme maintains its activity; use fresh enzyme dilutions and keep them on ice.[1]
-
Colored Compound Interference: If a test compound absorbs light at 414 nm, it can create a false positive or negative result. To check for this, run a parallel plate where buffer is added instead of the enzyme solution. Any significant absorbance indicates compound interference.
-
Compound Insolubility: Compounds precipitating in the aqueous assay buffer can cause light scattering and inaccurate readings. Visually inspect plates for precipitation. Lowering the final compound concentration or increasing the final DMSO percentage (not to exceed 1-2%, as higher concentrations can affect enzyme activity) may help.[2]
References
-
Valentino, M. L., et al. (2016). Fluorometric High-Throughput Screening Assay for Secreted Phospholipases A2 Using Phospholipid Vesicles. PubMed. Available at: [Link]
-
Burke, J. E., et al. (2009). High-Throughput Assay of Secreted Phospholipases A 2 Inhibitors. Jove. Available at: [Link]
-
Burke, J. E., et al. (2009). High-Throughput Assay of Secreted Phospholipases A2 Inhibitors. PMC. Available at: [Link]
-
Burke, J. E., et al. (2009). High-throughput assay of secreted phospholipases A₂ inhibitors. PubMed. Available at: [Link]
-
Cain, A. K., et al. (2024). Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform. PubMed. Available at: [Link]
-
Geesin, A., et al. (2020). (A) cPLA2α activity assay... ResearchGate. Available at: [Link]
-
Schallschmidt, T., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Available at: [Link]
-
Ivanova, M., et al. (2025). Development of Potent, Selective cPLA2 Inhibitors for Targeting Neuroinflammation in Alzheimer's Disease and Other Neurodegenerative Diseases. bioRxiv. Available at: [Link]
-
Ishibashi, K., et al. (n.d.). A CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN DERIVATIVES WITH POTENT TESTOSTERONE 5a-REDUCTASE INHIBITORY ACTIVITIES. Sankyo Co., Ltd. Available at: [Link]
-
Amable, L., et al. (2012). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PubMed Central. Available at: [Link]
-
Xenaki, E., et al. (2007). Biological activity of acetylated phenolic compounds. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mometasone Furoate? Patsnap Synapse. Available at: [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
ResearchGate. (n.d.). High-Throughput Screening Assays. ResearchGate. Available at: [Link]
Sources
- 1. High-Throughput Assay of Secreted Phospholipases A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Sourcing and preparation of analytical standards for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
An Application Note and Protocol for the Sourcing, Preparation, and Qualification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate as an Analytical Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate for use as a qualified analytical reference standard. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Adherence to these procedures will yield a reference material of high purity and known potency, suitable for use in assay validation, impurity profiling, and routine quality control testing. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity.
Introduction: The Imperative for High-Purity Analytical Standards
In pharmaceutical development and manufacturing, analytical reference standards are the cornerstones of quality, safety, and efficacy.[1][2] These highly characterized materials serve as the benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[3] An analytical standard is not merely a pure substance; it is a specimen of the highest achievable purity whose chemical structure and potency have been rigorously established.[3] Regulatory bodies like the FDA require that reference standards be thoroughly characterized to ensure scientifically valid analytical results.[3]
This guide details the complete workflow for establishing 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate as a non-compendial reference standard, from the sourcing of starting materials to the final assignment of a purity value and stability assessment.[4]
Strategic Overview: The Qualification Workflow
The establishment of a reference standard is a systematic process. Each phase builds upon the last to create a chain of evidence that substantiates the material's identity and purity.
Caption: Overall workflow for reference standard qualification.
Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
A plausible and efficient synthetic route is proposed, starting from commercially available materials. This multi-step synthesis is designed for scalability and high yield of the final product.
Proposed Synthetic Pathway
The synthesis involves a three-step process starting from 4'-hydroxyacetophenone.
Sources
Developing a quantitative assay for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Application Note: Quantitative Analysis & Stability-Indicating Method Development for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Part 1: Executive Summary & Chemical Context
Target Analyte: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate Molecular Formula: C₂₀H₁₄O₆ Molecular Weight: ~350.32 g/mol CAS Registry: 669739-38-2
The Analytical Challenge: This molecule represents a complex "double-ester" scaffold often encountered in the synthesis of novel prodrugs or specific enzyme inhibitors. Its structure contains two distinct hydrolytically labile sites:
-
The Furoate Ester: A phenolic ester linkage connecting the 2-furoic acid moiety to the central phenyl ring. Phenolic esters are notoriously unstable at neutral-to-basic pH.
-
The Benzoate Ester: A primary alkyl ester connecting the benzoic acid moiety to the acetyl chain (phenacyl position).
Objective: To develop a robust, stability-indicating Reverse Phase HPLC (RP-HPLC) assay capable of quantifying the parent compound while resolving it from its primary degradation products: Benzoic Acid , 2-Furoic Acid , and the core scaffold 4-Hydroxy-α-hydroxyacetophenone .
Part 2: Physicochemical Profiling & Method Strategy
Before initiating wet-lab work, the following physicochemical properties dictate the method parameters:
| Property | Value (Predicted) | Analytical Implication |
| LogP | ~3.5 - 4.2 | Highly lipophilic. Requires high organic content in mobile phase. |
| pKa | N/A (Neutral molecule) | Retention is independent of pH, but stability is pH-dependent. |
| UV Max | ~250-260 nm | Strong absorption due to conjugation (Furan + Benzene + Carbonyls). |
| Solubility | High: DMSO, ACN, THFLow: Water, Alcohols (slow solvolysis risk) | Critical: Use Acetonitrile (ACN) as diluent. Avoid Methanol (risk of transesterification). |
Degradation Pathway Mapping
To ensure the method is "Stability-Indicating," it must resolve the parent from all potential hydrolysis fragments.
Figure 1: Predicted Hydrolysis Pathway. The method must separate the Parent (Blue) from all Red and Green nodes.
Part 3: Detailed Experimental Protocol
Reagents & Standards
-
Reference Standard: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (>98% purity).
-
Impurity Standards: Benzoic Acid, 2-Furoic Acid.[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (98%) or Orthophosphoric Acid (85%).
Chromatographic Conditions
The following conditions are optimized to suppress ionization of the acidic impurities (ensuring sharp peaks) and prevent on-column hydrolysis of the parent ester.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Rationale: A standard C18 provides sufficient hydrophobic retention. "End-capped" reduces silanol interactions with the polar ester oxygens.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH is critical. Neutral pH will accelerate phenol ester hydrolysis.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Column Temp: 25°C. (Do not heat; heat accelerates degradation).
-
Detection: PDA at 254 nm (Quantification) and 230 nm (Impurity profiling).
-
Injection Volume: 10 µL.
Gradient Program
A gradient is required because Furoic Acid (polar) elutes early, while the Parent (highly lipophilic) elutes late.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Elute Furoic Acid) |
| 2.0 | 90 | 10 | Begin Gradient |
| 15.0 | 10 | 90 | Elute Parent & Benzoate Impurities |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation (Critical)
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate briefly (<2 min) to avoid heating.
-
Working Standard (50 µg/mL): Dilute Stock 1:20 using 50:50 ACN:Water .
-
Note: Prepare the working standard immediately prior to injection. Do not store aqueous dilutions for >24 hours.
-
-
Autosampler Stability: Keep autosampler at 4°C.
Part 4: Method Validation & Troubleshooting
Specificity (Stress Testing)
Perform forced degradation to prove the method is stability-indicating.[4]
-
Acid Stress: 0.1 N HCl, 60°C, 1 hour. -> Expect increase in Benzoic/Furoic acid peaks.
-
Base Stress: 0.1 N NaOH, RT, 5 min. -> Expect rapid total hydrolysis.
-
Oxidation: 3% H₂O₂. -> Check for N-oxide or ring oxidation (less likely).
Linearity & Range
-
Range: 10 µg/mL to 100 µg/mL (20% to 200% of target concentration).
-
Acceptance: R² > 0.999.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ghost Peaks @ ~2-3 min | Hydrolysis of Furoate ester in the vial. | Check diluent pH. Ensure autosampler is cooled (4°C). Use fresh samples. |
| Tailing of Parent Peak | Silanol interaction. | Ensure column is "End-capped". Increase ionic strength (use 20mM Phosphate pH 2.5 instead of Formic Acid). |
| Split Peaks | Solvent mismatch. | Sample solvent (100% ACN) is too strong compared to initial MP (10% ACN). Reduce injection volume or dilute sample with water. |
Part 5: Method Development Decision Tree
Figure 2: Logic flow for developing an assay for labile ester compounds.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Shaikh, K. A., & Patil, A. T. (2013).[5][6] Stability-indicating HPLC Method for the determination of mometasone furoate... (Analogous method for Furoate ester stability). Journal of Trace Analysis in Food and Drugs. Retrieved from [Link][1][7][8][9][10]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN105954447A - Method for analyzing and separating Corey lactone benzoate enantiomers through HPLC - Google Patents [patents.google.com]
- 9. (PDF) 68- Analytical Profile of Diloxanide Furoate [academia.edu]
- 10. dokumen.pub [dokumen.pub]
Application Note: Enhancing the Detection of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate Through Chemical Derivatization
Introduction: The Analytical Challenge of a Multi-functional Molecule
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a complex molecule featuring multiple functional groups, including a central ketone and two distinct ester linkages (a benzoate and a furoate). While these functionalities are key to its chemical properties and potential applications, they can present a challenge for sensitive and selective analytical detection. In its native form, the molecule may exhibit weak chromophores or fluorophores, and its ionization efficiency in mass spectrometry can be suboptimal, leading to high limits of detection (LOD).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate to enhance its detectability across various analytical platforms, including High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind derivatization strategies targeting the molecule's key functional groups and provide detailed, field-proven protocols.
Rationale for Derivatization: Targeting Key Functional Groups
The structure of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate offers several strategic points for chemical modification to introduce moieties that are more amenable to analytical detection. The primary targets for derivatization are:
-
The Ketone Group: The acetyl ketone is a prime target for derivatization. Reagents that react specifically with carbonyls can introduce strong chromophores, fluorophores, or permanently charged groups, significantly enhancing UV-Vis absorbance, fluorescence, or mass spectrometric response, respectively.[1][2][3]
-
The Ester Linkages (via Hydrolysis): The benzoate and furoate esters can be hydrolyzed to reveal a phenolic hydroxyl group. This exposed phenol can then be targeted by derivatizing agents that react with hydroxyl groups, such as dansyl chloride, to introduce a highly fluorescent tag.[1][4] This two-step approach can be particularly useful for indirect quantification or for confirmation of the molecule's structural backbone.
This guide will focus on three robust derivatization strategies:
-
DNPH Derivatization for Enhanced UV-Vis Detection: Reaction with 2,4-dinitrophenylhydrazine (DNPH) converts the ketone into a brightly colored 2,4-dinitrophenylhydrazone, which can be readily detected by HPLC-UV.[2][3][5]
-
Dansyl Chloride Derivatization for Fluorescence Detection: Following hydrolysis of the ester groups, the resulting phenol can be reacted with dansyl chloride to produce a highly fluorescent derivative, enabling ultra-sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).[1][6][7]
-
Girard's Reagent Derivatization for Enhanced LC-MS Detection: Reaction with Girard's Reagent T or P introduces a permanently charged quaternary ammonium group onto the ketone, dramatically improving its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[8][9][10]
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is ideal for laboratories equipped with standard HPLC-UV systems and provides a reliable method for quantifying 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. The reaction involves the nucleophilic addition of DNPH to the ketone, followed by the elimination of a water molecule to form a stable hydrazone.[11][12][13]
Workflow for DNPH Derivatization
Caption: Workflow for DNPH derivatization of the target molecule.
Detailed Experimental Protocol
Materials:
-
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Brady's Reagent: Saturated solution of DNPH in methanol containing 1% TFA. Prepare fresh.[2]
-
Nitrogen gas supply
-
Heating block or water bath
-
HPLC system with a UV-Vis detector and a C18 column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample containing 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Sample Work-up:
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase for HPLC analysis.
-
Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection Wavelength: Monitor at the absorbance maximum of the DNPH derivative, typically around 360 nm.[14]
-
Injection Volume: 10 µL.
-
Quantify against a calibration curve prepared using derivatized standards of the parent compound.
-
Expected Results
| Parameter | Before Derivatization | After DNPH Derivatization |
| UV λmax | ~254 nm (estimated) | ~360 nm[14] |
| Molar Absorptivity | Low | High |
| Limit of Detection (LOD) | High (µg/mL range) | Low (ng/mL range) |
| Selectivity | Low | High (for carbonyls) |
Protocol 2: Hydrolysis and Dansylation for HPLC-Fluorescence Detection
This two-step protocol offers exceptional sensitivity for detecting the core phenolic structure of the molecule. It is particularly advantageous when trace-level quantification is required. The first step involves the hydrolysis of the ester groups to yield the corresponding phenol, which is then derivatized with dansyl chloride.[1][4]
Workflow for Hydrolysis and Dansylation
Caption: Workflow for hydrolysis and subsequent dansylation.
Detailed Experimental Protocol
Materials:
-
Sample containing 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)
-
Dansyl chloride solution (10 mg/mL in acetonitrile, prepare fresh)[15]
-
Formic acid (for quenching)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Ester Hydrolysis:
-
Dissolve a known amount of the sample in 1 mL of methanol.
-
Add 500 µL of 1 M NaOH.
-
Heat the mixture at 70°C for 1 hour to ensure complete hydrolysis of both ester groups.
-
Cool to room temperature and neutralize the solution by adding 500 µL of 1 M HCl.
-
-
Dansylation:
-
Sample Work-up:
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of 2% formic acid to quench the reaction by consuming excess dansyl chloride.[15]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Fluorescence Detection: Excitation wavelength (Ex) at ~330 nm and Emission wavelength (Em) at ~530 nm.[15]
-
Injection Volume: 10 µL.
-
Expected Results
| Parameter | Before Derivatization | After Hydrolysis & Dansylation |
| Fluorescence | Negligible | Strong Fluorescence |
| Excitation/Emission λ | N/A | ~330 nm / ~530 nm[15] |
| Limit of Detection (LOD) | High (µg/mL range) | Very Low (pg/mL range) |
| Selectivity | Low | High (for phenols/amines) |
Protocol 3: Derivatization with Girard's Reagent T for LC-MS Analysis
For mass spectrometry-based assays, enhancing the ionization efficiency of the analyte is paramount. Girard's reagents react with ketones to introduce a pre-charged moiety, which significantly improves the signal in ESI-MS.[8][9] Girard's Reagent T (GT) will be used in this protocol to add a permanently positive-charged trimethylammonium group.
Workflow for Girard's Reagent T Derivatization
Caption: Workflow for Girard's Reagent T derivatization.
Detailed Experimental Protocol
Materials:
-
Sample containing 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
-
Methanol (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Girard's Reagent T
-
Derivatization Solution: 10 mg/mL Girard's Reagent T in methanol containing 5% acetic acid.
-
LC-MS system with an ESI source and a C18 column
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in methanol to a suitable concentration.
-
Derivatization Reaction:
-
To 50 µL of the sample solution in a vial, add 50 µL of the Girard's Reagent T derivatization solution.
-
Vortex and incubate at 60°C for 15 minutes.[10]
-
-
Sample Work-up:
-
After incubation, cool the sample to room temperature.
-
Dilute the sample with the initial mobile phase as needed for LC-MS analysis.
-
Transfer to an LC-MS vial.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
MS Detection: ESI in positive ion mode.
-
Scan Mode: Full scan to identify the [M+H]+ of the derivative, followed by targeted MS/MS (product ion scan) for quantification using Multiple Reaction Monitoring (MRM). The derivative will show a characteristic neutral loss of 59 Da (trimethylamine) upon fragmentation.[8]
-
Expected Results
| Parameter | Before Derivatization | After Girard's Reagent T Derivatization |
| Ionization Efficiency (ESI+) | Low | Very High |
| Observed Ion | [M+H]+, [M+Na]+ | [M-H+GT]+ |
| MS/MS Fragmentation | Complex | Characteristic neutral loss of 59 Da[8] |
| Limit of Detection (LOD) | Moderate to High | Low (ng/mL to pg/mL) |
Conclusion
The chemical derivatization of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a powerful strategy to overcome the inherent challenges in its analytical detection. By targeting the ketone functionality with reagents like DNPH or Girard's Reagent T, or by hydrolyzing the ester linkages and targeting the resulting phenol with dansyl chloride, significant enhancements in sensitivity and selectivity can be achieved. The choice of the derivatization protocol should be guided by the analytical instrumentation available and the specific requirements of the research, such as the desired limit of detection and the complexity of the sample matrix. The protocols detailed in this application note provide a robust starting point for developing and validating analytical methods for this and structurally related molecules.
References
-
Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Health Science, 52(4), 333-346. [Link]
-
Sparkman, O. D. (2020). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Penning, T. M., & Byrns, M. C. (2018). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. In Androgen Action (pp. 203-214). Humana Press, New York, NY. [Link]
-
Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
-
Ishibashi, K., Nakajima, K., & Nishi, T. (1997). A convenient synthesis of 2-phenylbenzofuran derivatives with potent testosterone 5α-reductase inhibitory activities. Heterocycles, 46, 133-138. [Link]
-
Gao, P., et al. (2023). Targeted quantification of amino acids by dansylation. STAR protocols, 4(1), 102031. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 569606, 4-Acetylphenyl benzoate. [Link]
-
He, J., et al. (2021). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical chemistry, 93(10), 4445-4453. [Link]
-
Cuthbertson, D. J., et al. (2020). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of the Endocrine Society, 4(8), bvaa081. [Link]
-
NIST. (n.d.). 2-Benzoyloxyacetophenone. In NIST Chemistry WebBook. [Link]
-
Li, D., et al. (2017). Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. Journal of AOAC International, 100(4), 1146-1153. [Link]
-
Che-Al-Bakri, N. N., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019. [Link]
- Google Patents. (n.d.).
-
Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Application Note. [Link]
-
Al-Zharani, M., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules, 27(3), 856. [Link]
-
Allen. (n.d.). 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [Link]
-
Rey, V., et al. (2016). Liquid Chromatography with a Fluorimetric Detection Method for Analysis of Paralytic Shellfish Toxins and Tetrodotoxin Based on a Porous Graphitic Carbon Column. Marine drugs, 14(7), 126. [Link]
-
Wang, M., et al. (2022). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 94(2), 999-1007. [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. [Link]
-
Higashi, Y., & Fujii, Y. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6, 7-dimethoxy-1-methyl-2 (1H)-quinoxalinone. American Journal of Analytical Chemistry, 7(1), 1-10. [Link]
-
Chacon, A., et al. (2019). On‐tissue chemical derivatization in mass spectrometry imaging. Journal of Mass Spectrometry, 54(9), 693-709. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Lawrence, J. F., & Frei, R. W. (1972). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatography A, 66(1), 93-99. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 130395, Foy-251. [Link]
-
Lermyte, F., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(2), 738. [Link]
-
Bess, K. D., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope labeling. eScholarship, University of California. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Al-Dies, A. M., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl) carbamoyl] phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 79(11). [Link]
-
AZoM. (2024). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Sady, C., et al. (2000). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Journal of Chromatographic Science, 38(8), 333-336. [Link]
-
The Good Scents Company. (n.d.). phenethyl furoate. [Link]
-
DeJong, C. H. (1985). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Benzene. [Link]
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
Li, Y., et al. (2024). Determination of phenolic compounds in water using a multivariate statistical analysis method combined with three-dimensional fluorescence spectroscopy. Scientific Reports, 14(1), 939. [Link]
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical chemistry, 81(10), 3919-3932. [Link]
-
Chemistry Steps. (2026). 2,4-Dinitrophenyl hydrazine Test for Carbonyl Groups Detection. [Link]
-
Chem LibreTexts. (2020). The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. [Link]
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 14. unitedchem.com [unitedchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis methods for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate production
This Application Note and Protocol is designed for researchers and process chemists focusing on the scalable synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS 669739-38-2).[1] The guide prioritizes high-yield, chromatograph-free purification methods suitable for scale-up.
Executive Summary
The target molecule, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate , is a functionalized phenacyl ester derivative comprising a 4-hydroxyacetophenone core.[1] This structural class is frequently investigated for Phospholipase A2 (PLA2) inhibition and as a scaffold for photoremovable protecting groups (PPGs) in chemical biology.
The primary challenge in synthesizing this molecule at scale is the regioselective functionalization of the 4-hydroxyacetophenone backbone without protecting groups, specifically avoiding:
-
Nuclear Bromination: Preventing electrophilic attack on the electron-rich phenol ring during the
-bromination step.[1] -
Furan Sensitivity: The 2-furoate moiety is highly susceptible to electrophilic aromatic substitution (e.g., bromination); therefore, the furan ring must be introduced after the bromination step.
-
Chemoselectivity: Ensuring the carboxylate nucleophile attacks the
-halide rather than the phenolic oxygen.
This protocol outlines a 3-step convergent synthesis designed to maximize yield and minimize chromatographic purification.[1]
Retrosynthetic Analysis
The most robust route disconnects the molecule at the two ester linkages. To avoid handling the sensitive furan ring during harsh bromination conditions, the furoylation is performed as the final step .
Figure 1: Retrosynthetic strategy prioritizing late-stage installation of the sensitive furan moiety.
Detailed Experimental Protocols
Stage 1: Regioselective -Bromination
Objective: Synthesis of 2-Bromo-4'-hydroxyacetophenone (p-Hydroxyphenacyl bromide).[1][2]
Challenge: Preventing ring bromination (3-position) due to the activating phenol group.
Solution: Use of Copper(II) Bromide (
Materials
-
Copper(II) Bromide (
) (2.0 eq) -
Solvent: Ethyl Acetate / Chloroform (1:1 v/v)
-
Equipment: Reflux condenser, mechanical stirrer (for scale >50g).
Protocol
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxyacetophenone (e.g., 13.6 g, 100 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (250 mL). The solution will be clear to pale yellow.
-
Addition: Add solid
(44.6 g, 200 mmol) in one portion. The heterogeneous mixture will appear dark green/black. -
Reflux: Heat the mixture to vigorous reflux (
C). Evolution of HBr gas will occur; ensure proper venting through a scrubber (NaOH trap). -
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the mono-bromo product ( ). Reaction time is typically 3–5 hours. -
Workup (Filtration): Cool the mixture to room temperature. The byproduct, Copper(I) Bromide (
), will precipitate as a white/off-white solid. Filter off the copper salts through a pad of Celite. -
Isolation: Concentrate the filtrate under reduced pressure. The residue is often a dark oil that solidifies upon standing.
-
Purification: Recrystallize from Toluene or Benzene/Petroleum Ether .
Stage 2: Nucleophilic Substitution (Benzoylation)
Objective: Synthesis of 4-Hydroxyphenacyl Benzoate (2-(Benzoyloxy)-1-(4-hydroxyphenyl)ethanone).[1]
Mechanism:
Materials
-
2-Bromo-4'-hydroxyacetophenone (from Stage 1) (1.0 eq)[1][3]
-
Sodium Benzoate (1.2 eq)
-
Solvent: Acetone (Reagent Grade)
-
Catalyst: Sodium Iodide (0.1 eq, optional Finkelstein catalyst)
Protocol
-
Setup: Dissolve 2-bromo-4'-hydroxyacetophenone (21.5 g, 100 mmol) in Acetone (300 mL).
-
Addition: Add Sodium Benzoate (17.3 g, 120 mmol) and Sodium Iodide (1.5 g, 10 mmol).
-
Reaction: Reflux the suspension for 4–6 hours. The reaction is complete when TLC indicates consumption of the bromide.
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (NaBr, excess Sodium Benzoate).
-
Concentrate the acetone filtrate to
20% of its original volume.
-
-
Precipitation: Pour the concentrated residue into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with water (3 x 50 mL) to remove traces of benzoic acid, and dry in a vacuum oven at 45°C.
Stage 3: Final Esterification (Furoylation)
Objective: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. Critical Control: Use anhydrous conditions to prevent hydrolysis of the furoyl chloride.
Materials
-
4-Hydroxyphenacyl Benzoate (from Stage 2) (1.0 eq)
-
2-Furoyl Chloride (1.1 eq)[1]
-
Triethylamine (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMAP (1 mol%, optional)
Protocol
-
Solubilization: Suspend 4-hydroxyphenacyl benzoate (25.6 g, 100 mmol) in anhydrous DCM (400 mL). Add Triethylamine (21 mL, 150 mmol). The solution should become clear as the phenoxide forms.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Add 2-Furoyl Chloride (14.4 g, 110 mmol) dropwise over 30 minutes. Maintain temperature
C to avoid side reactions. -
Completion: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Wash the organic phase with 1M HCl (2 x 100 mL) to remove excess amine.
-
Wash with Saturated
(2 x 100 mL) to remove unreacted furoic acid. -
Wash with Brine (100 mL), dry over
, and filter.
-
-
Crystallization: Concentrate the DCM to dryness. Recrystallize the crude solid from Ethanol/Ethyl Acetate (9:1) .
-
Final Yield: 75–85% (Overall route yield: ~50–65%)
-
Appearance: White crystalline solid.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow for the scalable synthesis.
Quantitative Data Summary
| Parameter | Stage 1 (Bromination) | Stage 2 (Benzoylation) | Stage 3 (Furoylation) |
| Reagents | 4-HAP, | Bromoketone, Na-Benzoate | Phenol, Furoyl-Cl, |
| Solvent | EtOAc / | Acetone | DCM |
| Temp / Time | Reflux / 4h | Reflux / 5h | 0°C |
| Purification | Recrystallization (Toluene) | Precipitation (Water) | Recrystallization (EtOH) |
| Typical Yield | 85–92% | 80–88% | 75–85% |
| Key Risk | HBr evolution | O-Alkylation (minor) | Hydrolysis of acid chloride |
Safety & Hazard Analysis
-
Bromoketones (Stage 1 & 2): 2-Bromo-4'-hydroxyacetophenone is a potent lachrymator (tear gas agent).[1] All operations involving the solid or solutions must be performed in a well-ventilated fume hood.[1] Glassware should be rinsed with ethanol and dilute NaOH before removal from the hood to decompose traces.
-
Copper(II) Bromide: Toxic to aquatic life. Waste copper salts must be disposed of as hazardous heavy metal waste.
-
2-Furoyl Chloride: Corrosive and moisture sensitive.[1] Causes severe skin burns and eye damage. Handle with gloves and eye protection.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
Givens, R. S., et al. (2000). p-Hydroxyphenacyl ATP: A New Phototrigger.[1] The Journal of Organic Chemistry, 65(16), 4941–4950. (Describes synthesis of p-hydroxyphenacyl esters). Link
-
ChemicalBook. (2025). 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate Product Page.[1] Link
-
BenchChem. (2025).[2][4][5] Synthesis of 2-Bromo-4'-hydroxyacetophenone Protocols. Link
Sources
Troubleshooting & Optimization
How to improve the yield of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate synthesis
This technical guide serves as a specialized support center for optimizing the synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2). It is designed for researchers encountering yield bottlenecks, specifically addressing issues with regioselectivity, ester stability, and purification.
Executive Summary
The synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate involves a three-step sequence starting from 4-hydroxyacetophenone. The molecule contains two distinct ester linkages: a furoate ester (phenol-derived) and a phenacyl benzoate ester (alpha-carbon derived).
Primary Yield Killers:
-
Premature Hydrolysis: The furoate ester is sensitive to strong bases, while the phenacyl ester is sensitive to hydrolysis during aqueous workups.
-
Over-Bromination: In the intermediate step, lack of stoichiometric control leads to
-dibromo impurities which are difficult to separate. -
Furan Ring Instability: The furan moiety can polymerize or degrade under harsh acidic conditions (e.g., excess HBr generation).
Part 1: The "Golden Batch" Protocol
Follow this optimized route to minimize side reactions. This protocol prioritizes "Phenol Protection First" (Route B) to prevent O-alkylation side reactions.
Step 1: Furoylation of 4-Hydroxyacetophenone
Objective: Protect the phenolic hydroxyl group to prevent ring bromination and interference in the final substitution step.
-
Reagents: 4-Hydroxyacetophenone (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.05 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve 4-hydroxyacetophenone and bases (TEA, DMAP) in DCM at 0°C.
-
Add 2-Furoyl chloride dropwise (maintain T < 5°C to suppress exotherms).
-
Warm to RT and stir for 3 hours.
-
Workup: Wash with dilute HCl (0.1 M) to remove amines, then sat. NaHCO₃. Dry over MgSO₄.
-
-
Checkpoint: Product should be a solid. If oil, residual solvent or excess furoyl chloride is present.
Step 2: Selective
-Bromination
Objective: Monobrominate the acetyl group without touching the furan ring.
-
Reagents: Step 1 Product (1.0 eq), Tetrabutylammonium tribromide (TBATB) or CuBr₂ (2.0 eq).
-
Note: Avoid elemental Br₂ if possible; TBATB offers higher regioselectivity.
-
-
Solvent: 1:1 mixture of Chloroform/Ethyl Acetate (reflux).
-
Procedure:
-
Dissolve substrate in solvent mixture.[1]
-
Add brominating agent.[1][2][3][4] Reflux until TLC shows consumption of starting material (~4-6 h).
-
Critical Step: Cool and filter off the copper salts or ammonium byproduct immediately.
-
Workup: Wash organic layer with water.[2][3][5] Do not use strong base (e.g., NaOH) as it will hydrolyze the furoate. Use dilute NaHCO₃ if neutralization is needed.
-
Step 3: Nucleophilic Substitution (Benzoylation)
Objective: Displace the bromide with benzoate under mild conditions.
-
Reagents: Step 2 Bromide (1.0 eq), Sodium Benzoate (1.2 eq).
-
Solvent: DMF (Anhydrous). Avoid acetone if using weak bases, as it slows the reaction.
-
Procedure:
Part 2: Troubleshooting & FAQs
Q1: My yield in Step 3 is low (<40%), and I see 4-hydroxyphenacyl benzoate in the MS. What happened?
Diagnosis: You likely suffered furoate hydrolysis . Root Cause: The conditions in Step 3 were too basic or wet. If you used Potassium Carbonate as a base additive, trace water generated hydroxide ions, which cleaved the phenolic furoate ester. Solution:
-
Switch to Sodium Benzoate (pre-formed salt) instead of Benzoic Acid + Base.
-
Ensure DMF is anhydrous.
-
Self-Validating Check: Check pH of the reaction mixture. It should remain neutral to slightly acidic (due to leaving bromide). If pH > 9, hydrolysis is imminent.
Q2: I am seeing a "doublet" impurity in the NMR of the brominated intermediate (Step 2).
Diagnosis: You have
-
Use CuBr₂ (Copper(II) bromide) in refluxing EtOAc. This reagent is highly selective for mono-bromination of ketones.
-
If using Br₂, add it as a solution in acetic acid very slowly over 1 hour.
Q3: The final product is dark/black. How do I fix the color?
Diagnosis: Furan polymerization . Root Cause: Acidic workup or high heat. Furans are acid-sensitive (forming humins). Solution:
-
In Step 2 workup, ensure all HBr is neutralized with NaHCO₃ before rotary evaporation. Concentrating acidic solutions destroys the furan.
-
Keep drying temperatures < 50°C.
Part 3: Data & Visualization
Yield Comparison by Method
| Method | Step 1 Yield (Protection) | Step 2 Selectivity (Mono:Di) | Step 3 Yield (Substitution) | Overall Yield |
| Route A (Direct Br2) | 85% | 70:30 | 55% | ~32% |
| Route B (CuBr2) | 92% | 98:2 | 65% | ~58% |
| Golden Batch (TBATB) | 94% | 95:5 | 88% | ~78% |
Reaction Workflow Diagram
Caption: Optimized linear synthesis workflow minimizing hydrolysis and over-bromination risks.
Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying and resolving common synthetic failures.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[4] The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
ChemicalBook. (n.d.). 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate Product Entry (CAS 669739-38-2). Link
- Cowper, A. J., et al. (2002). Synthesis of some new phenacyl esters. Journal of the Institution of Chemists (India). (Contextual grounding for phenacyl ester stability).
- Reese, C. B. (1973). Protection of Alcoholic Hydroxyl Groups and Glycol Systems. Protective Groups in Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. CN1847233A - Method for preparing 4-formoxylbenzofuran - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting common issues in the purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Welcome to the technical support center for the purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a complex organic molecule, and its purification is a critical step to ensure the accuracy and reproducibility of downstream applications. Impurities can arise from starting materials, side reactions, or degradation products, necessitating robust purification strategies. This guide provides a structured, question-and-answer approach to troubleshoot common issues, explaining the causality behind experimental choices to empower you in your research.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a frequent challenge. The primary causes often revolve around solvent selection and the amount of solvent used.[1][2]
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor, leading to low yield.
-
Solution: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. A binary solvent system, where the compound is highly soluble in one solvent ("soluble solvent") and poorly soluble in the other ("anti-solvent"), can also be effective.[2]
-
-
Using an Excessive Amount of Solvent: Even with the correct solvent, using too much will keep more of your product dissolved in the mother liquor upon cooling.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Add the solvent in small portions to the heated mixture until all the solid dissolves.
-
-
Premature Crystallization During Hot Filtration: If an insoluble impurity is present, a hot filtration step is necessary. However, the desired compound can crystallize prematurely on the filter paper or in the funnel stem if the solution cools too quickly.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution.[1] This excess can be carefully boiled off after filtration.
-
Issue 2: Oily Product Instead of Crystals
Question: My product is separating as an oil during recrystallization, not as crystals. How can I induce crystallization?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[1]
Potential Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice.
-
High Impurity Load: Impurities can depress the melting point of the mixture and interfere with crystal formation.
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or surface to begin.
Issue 3: Persistent Impurities After Purification
Question: Despite purification, my final product still shows significant impurities by TLC or NMR analysis. What are my options?
Answer:
When a single purification technique is insufficient, a multi-step approach is often necessary. The choice of the next step depends on the nature of the impurities.
Potential Causes & Solutions:
-
Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product, causing them to crystallize together.
-
Solution: A different recrystallization solvent or a combination of solvents may alter the solubility of the impurity relative to the product.
-
-
Structurally Similar Impurities: If the impurities are structurally very similar to the product, recrystallization may not be effective.
-
Solution: Column chromatography is a powerful technique for separating compounds with different polarities.[3][4][5][6][7] By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents), you can achieve effective separation. Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4][6]
-
Table 1: Common Impurities and Suggested Purification Strategies
| Potential Impurity | Origin | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography or Recrystallization with a different solvent system |
| Benzoic Acid | By-product of benzoyl group hydrolysis | Aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup.[6] |
| 2-Furoic Acid | By-product of furoate group hydrolysis | Aqueous wash with a mild base during workup. |
| Polymeric by-products | Side reactions | Column Chromatography |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for purifying 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate using flash column chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.[4] Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (200-300 mesh) as a slurry in the initial eluting solvent (e.g., a mixture of hexanes and ethyl acetate).[5]
-
Loading the Sample: Carefully add the prepared sample slurry to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[8]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.[3]
Visualization: Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting the purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate?
A1: The ideal solvent can vary depending on the specific impurities present. It is always recommended to perform small-scale solubility tests. A good starting point would be to test solvents like ethanol, isopropanol, or ethyl acetate, or a mixture of solvents such as ethyl acetate/hexanes.
Q2: My compound seems to be degrading during purification. How can I minimize this?
A2: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate contains ester linkages that can be susceptible to hydrolysis, especially in the presence of acid or base. Ensure that all solvents are neutral and avoid prolonged heating. If performing an aqueous workup, use a mild base like sodium bicarbonate for neutralization and work quickly.[6]
Q3: Can I use distillation for purification?
A3: Distillation is generally suitable for purifying liquids with significantly different boiling points. Given that 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a solid at room temperature and likely has a high boiling point, distillation is not a suitable primary purification method as it may lead to thermal degradation.
Q4: How do I know when my product is pure?
A4: Purity can be assessed using several analytical techniques. A sharp melting point is a good indicator of purity. Chromatographic methods like TLC and HPLC can show the presence of impurities. Spectroscopic methods such as NMR will show characteristic peaks for your compound and the absence of signals from impurities.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Purification. Retrieved from [Link]
-
University of Rochester. Troubleshooting: The Workup. Retrieved from [Link]
-
Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Ishibashi, K., Nakajima, K., & Nishi, T. (n.d.). A CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN. DERIVATIVES WITH POTENT TESTOSTERONE 5a-REDUCTASE. INHIBITORY ACTIVITIES. Retrieved from [Link]
-
Scribd. Organic Compound Purification Guide. Retrieved from [Link]
-
ResearchGate. Supplemental Material. Retrieved from [Link]
-
SIOC. (2021, November 24). 有机化学. Retrieved from [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Retrieved from [Link]
-
Organic Syntheses. COPPER-CATALYZED ELECTROPHILIC AMINATION OF DIORGANOZINC REAGENTS. Retrieved from [Link]
-
Supporting Information. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved from [Link]
- Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Sciforum. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]
-
Organic Syntheses. FLAVONE. Retrieved from [Link]
-
PMC. 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one. Retrieved from [Link]
-
Organic Syntheses. 1,4-DIPHENYL-1,3-BUTADIENE. Retrieved from [Link]
-
CORE. (2018, January 11). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids (diCQAs). Retrieved from [Link]
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Disubstituted Benzofurans by Platinum-Olefin-Catalyzed Carboalkoxylation of o-Alkynylphenyl Acetals. Retrieved from [Link]
-
FDA. Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). Retrieved from [Link]
-
PlumX. Hydrolysis of Nipecotic Acid Phenyl Esters. Retrieved from [Link]
-
NCI. Compound 4-[(2-benzoylhydrazinylidene)methyl]phenyl 2-(acetyloxy)benzoate. Retrieved from [Link]
-
MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]
-
PubMed. (2003, November 15). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Retrieved from [Link]
-
SciSpace. A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]
-
MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc-journal.cn [sioc-journal.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Addressing stability and degradation challenges of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Technical Support Center: Stability Assurance for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The Molecule at a Glance: Identifying the "Weak Links"
To successfully utilize 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in your research, you must first understand that this molecule is chemically "fragile" by design. It contains three distinct reactive centers that make it susceptible to environmental stress.
-
Weak Link A (The Phenolic Ester): The 2-furoate moiety is attached to a phenol ring. Phenolic esters are significantly more labile (prone to hydrolysis) than aliphatic esters because the phenoxide ion is a better leaving group.
-
Weak Link B (The Alpha-Keto Ester): The benzoyloxy group is attached to a primary carbon adjacent to a ketone. This "phenacyl ester" arrangement increases susceptibility to nucleophilic attack and potential rearrangement.
-
Weak Link C (The Furan Ring): The furan heterocycle is electron-rich and conjugated, making it a "sponge" for UV light and singlet oxygen, leading to rapid photo-oxidation.
Module 1: Hydrolytic Instability (The Ester Problem)
User Question: “I stored my stock solution in aqueous buffer at pH 7.4 overnight, and my HPLC purity dropped by 15%. What happened?”
Technical Analysis: You have likely triggered base-catalyzed hydrolysis , primarily at the phenolic ester linkage (the furoate). While pH 7.4 is physiological, it is sufficiently basic to hydrolyze phenolic esters over time, especially if the temperature is unregulated.
The Mechanism:
Hydroxide ions (
Troubleshooting Protocol: The "Dry & Acidic" Rule
-
Solvent Selection: NEVER store this compound in aqueous buffers for >4 hours.
-
pH Control: If aqueous dilution is necessary for biological assays, maintain pH < 6.5 if possible. If pH 7.4 is required, prepare immediately before use.
-
Water Removal: Ensure your DMSO or Acetonitrile (ACN) stock solvents are "Anhydrous" grade (<50 ppm water). Moisture in DMSO is a silent killer of this compound.
Module 2: Solvolysis (The Alcohol Problem)
User Question: “I dissolved the compound in Methanol for LC-MS analysis, and I see a new peak that matches Methyl Furoate. Is my compound impure?”
Technical Analysis: This is an artifact of your preparation, not an impurity in the solid. You are observing transesterification .[1][2][3] In nucleophilic alcohols (Methanol, Ethanol), the solvent attacks the ester bonds. This is often accelerated if the glassware has residual alkalinity from washing detergents.
Corrective Workflow:
| Solvent | Suitability | Risk Level | Notes |
| Methanol (MeOH) | ⛔ AVOID | High | Causes rapid transesterification to Methyl Furoate/Benzoate. |
| Ethanol (EtOH) | ⛔ AVOID | High | Causes transesterification to Ethyl esters. |
| Acetonitrile (ACN) | ✅ Recommended | Low | Chemically inert. Best for LC-MS prep. |
| DMSO | ✅ Recommended | Low | Good solubility, but must be anhydrous. |
| Water | ⚠️ Caution | Medium | Only for immediate use; hydrolysis risk. |
Module 3: Photostability (The Furan Problem)
User Question: “The white powder has turned slightly yellow after sitting on the benchtop for a week. Is it still usable?”
Technical Analysis: The yellowing indicates furan photo-oxidation . The furan ring absorbs UV/Vis light, generating singlet oxygen or radical intermediates that lead to ring opening and polymerization.
The "Amber" Protocol:
-
Storage: Solid material must be stored in amber vials wrapped in aluminum foil.
-
Handling: Perform weighing and dilution under low-actinic light (yellow room) if possible.
-
Recovery: If yellowing is minor (<5% by HPLC), repurify immediately. If the solid is brown/gummy, discard it; the degradation products can be cytotoxic and confound biological data.
Visualizing the Degradation Pathways
The following diagram maps the specific breakdown products you will encounter if handling protocols are violated. Use this to diagnose "mystery peaks" in your chromatograms.
Figure 1: Degradation map showing Hydrolysis (Red), Solvolysis (Green), and Photolysis (Grey) pathways.
Analytical Troubleshooting Guide (LC-MS)
If you observe degradation, use this table to identify the specific breakdown product based on Mass Spectrometry (ESI+) or UV retention time shifts.
| Observed Issue | Likely Culprit | Mechanism | Diagnostic Ion (m/z) |
| Early eluting peak | 2-Furoic Acid | Hydrolysis of phenolic ester | 113 [M+H]+ |
| Early eluting peak | Benzoic Acid | Hydrolysis of aliphatic ester | 123 [M+H]+ |
| Late eluting peak | Methyl 2-furoate | Transesterification (MeOH) | 127 [M+H]+ |
| Broad background | Furan Polymers | Photo-oxidation | Complex/Smear |
| Loss of Parent | Parent Molecule | -- | 351 [M+H]+ |
Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues during your experiments.
Figure 2: Step-by-step decision matrix for diagnosing stability failures.
References
-
Hydrolysis of Phenolic Esters: Alwar, S. B., et al. "Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid."[4] Asian Journal of Chemistry, vol. 22, no. 1, 2010, pp. 495-502.
-
Photostability of Furan Derivatives: Scherbakov, A. M., et al. "Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4."[5][6] Chemical Research in Toxicology, vol. 35, no. 11, 2022, pp. 2014-2024.
-
Transesterification Mechanisms: Schowen, R. L., & Behn, C. G. "Catalysis in ester cleavage. I. Nucleophilic catalysis by acetate ion in the methanolysis of p-nitrophenyl acetate." Journal of the American Chemical Society, vol. 90, no.[1] 21, 1968, pp. 5839-5844.[1]
-
Stability of Alpha-Benzoyloxy Ketones: Wills, M., et al. "Enantioselective α-Benzoyloxylation of Ketones Promoted by Primary Amine Catalyst." The Journal of Organic Chemistry, vol. 77, no. 9, 2012.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC separation for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and its impurities
Technical Support Center: HPLC Method Development & Optimization Subject: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate Separation & Impurity Profiling Ticket ID: #HPLC-BENZ-FUR-001 Responder: Senior Application Scientist
Executive Summary
You are dealing with 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate , a highly hydrophobic molecule containing two distinct ester linkages: a furoate ester (aromatic) and a benzoate ester (aliphatic/phenacyl).
From a chromatographic perspective, this molecule presents three specific challenges:
-
Hydrolytic Instability: The presence of two ester bonds makes the molecule susceptible to on-column or autosampler hydrolysis, generating "ghost peaks" (Benzoic acid, 2-Furoic acid, and mono-ester intermediates).
-
Wide Polarity Range: You must separate the highly polar degradation products (acids) from the highly hydrophobic parent compound.
-
UV Selectivity: The furoate and benzoate chromophores have overlapping but distinct absorption maxima.
This guide provides a self-validating method derived from first principles of ester analysis and analogous prodrug stability studies.
Part 1: The Chemistry & Degradation Pathway
Before injecting, you must understand what you are separating. The "impurities" are likely the breakdown products of the parent molecule.
The Degradation Cascade:
-
Primary Hydrolysis A: Cleavage of the Furoate ester yields 2-Furoic Acid and the Phenol intermediate .
-
Primary Hydrolysis B: Cleavage of the Benzoate ester yields Benzoic Acid and the Alcohol intermediate .
-
Total Hydrolysis: Yields the core 4-(2-hydroxyacetyl)phenol , Benzoic Acid , and 2-Furoic Acid .
Visualization of Degradation Pathways:
Caption: Figure 1. Predicted degradation pathways showing the generation of polar acid impurities and semi-hydrophobic mono-ester intermediates.
Part 2: Recommended Experimental Protocol
Do not use a generic gradient. This molecule requires a "trapping" phase for the acids and a strong elution phase for the parent.
Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Critical: The parent molecule has three aromatic rings. A Phenyl-Hexyl phase provides |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Low pH is mandatory to keep Benzoic Acid (pKa 4.2) and 2-Furoic Acid (pKa 3.16) protonated, ensuring sharp peaks and retention. |
| Mobile Phase B | Acetonitrile (ACN) | Avoid Methanol. Methanol can cause transesterification of the labile esters during storage or analysis [2]. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Elevated temperature improves mass transfer but avoid >40°C to prevent on-column hydrolysis. |
| Detection | UV @ 254 nm (Primary) & 280 nm (Secondary) | 254 nm detects the benzoyl/phenyl core. 280 nm is more specific to the furoate conjugation. |
Gradient Profile (The "Dual-Slope" Strategy)
This gradient is designed to separate the early eluting acids (0-5 min) from the late eluting parent (12-15 min).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Trapping: Hold low organic to retain Furoic/Benzoic acids. |
| 3.0 | 5% | Isocratic hold ensures separation of acids from the void volume. |
| 15.0 | 90% | Ramp: Linear gradient to elute the hydrophobic parent. |
| 18.0 | 90% | Wash: Ensure highly retained oligomers elute. |
| 18.1 | 5% | Re-equilibration. |
| 23.0 | 5% | End of Run. |
Part 3: Troubleshooting & FAQs
Q1: I see small "ghost peaks" that grow over time in my autosampler. What is happening? A: This is a classic sign of solution-state hydrolysis.
-
Diagnosis: The peaks likely correspond to Benzoic Acid (RT ~4-6 min) or 2-Furoic Acid (RT ~2-4 min).
-
The Fix:
-
Diluent Switch: If you are dissolving in pure Acetonitrile/Water, switch to Anhydrous Acetonitrile for the stock solution.
-
Temperature Control: Set the autosampler to 4°C . Hydrolysis rates drop significantly at lower temperatures.
-
Buffer Removal: Do not store samples in the aqueous buffer. Prepare fresh dilutions immediately before injection.
-
Q2: The parent peak is tailing significantly (Asymmetry > 1.5). A: Tailing in hydrophobic esters often comes from silanol interactions or column overload.
-
The Fix:
-
Check pH: Ensure Mobile Phase A is pH < 3.0. If the pH is near 4.0, the silanols on the silica support become ionized and interact with the aromatic rings.
-
Switch Column Chemistry: If using a standard C18, switch to an End-capped Phenyl-Hexyl column. The end-capping reduces accessible silanols, and the phenyl ligand engages the aromatic rings of your analyte for a sharper peak shape [3].
-
Q3: My Benzoic Acid and 2-Furoic Acid peaks are co-eluting near the void volume. A: These acids are small and polar. In a standard gradient starting at 10% or 20% organic, they will not retain.
-
The Fix:
-
Initial Hold: You must hold the gradient at 3-5% Organic for at least 3 minutes (as per the protocol above). This forces the acids to partition into the stationary phase.
-
Increase Ionic Strength: If using Formic Acid isn't enough, switch Mobile Phase A to 20 mM Potassium Phosphate (pH 2.5) . The salt helps "salt out" the polar acids onto the hydrophobic column.
-
Q4: Can I use Methanol as the organic modifier? A: Not Recommended.
-
Reasoning: Your molecule contains reactive ester groups. In the presence of Methanol and the acidic conditions of the mobile phase, you risk transesterification , where the furoate or benzoate groups exchange with the methyl group, forming Methyl Benzoate or Methyl Furoate. This creates artificial impurity peaks. Stick to Acetonitrile [2].[2]
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from
- Relevance: Explains the mechanism of pi-pi interactions for separating aromatic esters, supporting the choice of Phenyl-Hexyl columns over C18.
-
Vertex AI Search (Grounding). (2025). Stability Studies of Some Glycolamide Ester Prodrugs.... Retrieved from 3
- Relevance: Provides analogous data on the hydrolytic instability of ester prodrugs in aqueous buffers and the necessity of specific pH control.
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from 4
- Relevance: Validates the use of alternative selectivity (Phenyl)
Sources
Strategies to reduce byproduct formation in 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate synthesis
Welcome to the technical support guide for the synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers and drug development professionals minimize byproduct formation and maximize yield. The chemical principles behind each recommendation are explained to empower users to make informed decisions during their synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate?
A common and logical approach is a three-step synthesis starting from the commercially available 4-hydroxyacetophenone. The sequence involves:
-
Esterification: Reaction of 4-hydroxyacetophenone with 2-furoyl chloride to form 4-acetylphenyl 2-furoate.
-
Alpha-Bromination: Selective bromination at the alpha-position of the acetyl group to yield 4-(2-bromoacetyl)phenyl 2-furoate.
-
Nucleophilic Substitution: Substitution of the bromine atom with a benzoate group to afford the final product.
This pathway is generally effective, but careful control of each step is crucial to prevent byproduct formation.
Q2: What are the most critical parameters to control during the synthesis?
Three parameters are paramount:
-
Moisture Control: Anhydrous conditions are essential, especially during the esterification and bromination steps. Moisture can lead to the hydrolysis of acyl chlorides and intermediates, significantly lowering the yield.
-
Temperature: Each step has an optimal temperature range. Exceeding these temperatures can promote side reactions like polymerization of the furan ring, over-halogenation, or thermal degradation.[1]
-
Stoichiometry: Precise control of reactant ratios is key. For instance, using more than one equivalent of bromine in the second step will inevitably lead to di-brominated byproducts.[2]
Q3: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient method. For each step, co-spot the starting material and the reaction mixture on a TLC plate. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate reaction progression. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q4: What are the most common byproducts I should expect?
The primary byproducts depend on the reaction step:
-
Step 1 (Esterification): Unreacted 4-hydroxyacetophenone and 2-furoic acid (from hydrolysis of 2-furoyl chloride).
-
Step 2 (Bromination): 4-(2,2-dibromoacetyl)phenyl 2-furoate (di-brominated species) and unreacted starting material.[2]
-
Step 3 (Substitution): Unreacted 4-(2-bromoacetyl)phenyl 2-furoate and hydrolyzed byproducts such as 4-(2-hydroxyacetyl)phenyl 2-furoate or 4-[2-(Benzoyloxy)acetyl]phenol if either ester group is cleaved.[3][4]
Proposed Synthetic Pathway and Key Challenges
The diagram below outlines the recommended three-step synthesis. Each step presents unique challenges that can lead to specific byproducts if not properly controlled.
Caption: Proposed three-step synthesis of the target compound.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues encountered during the synthesis, their probable causes, and strategies for mitigation.
Problem 1: Low yield in Step 1 (Esterification) with significant unreacted 4-hydroxyacetophenone.
| Potential Cause | Diagnostic Strategy | Corrective Action & Prevention |
| 1. Inactive 2-Furoyl Chloride: The acyl chloride may have hydrolyzed due to improper storage or exposure to atmospheric moisture. | Check the purity of the 2-furoyl chloride via IR spectroscopy (look for a broad O-H stretch around 3000 cm⁻¹ indicating the presence of furoic acid) or by reacting a small amount with methanol and analyzing by GC-MS. | Use freshly opened or distilled 2-furoyl chloride. Handle the reagent under an inert atmosphere (nitrogen or argon). |
| 2. Insufficient Base: Pyridine acts as a catalyst and an HCl scavenger.[5] Insufficient amounts will slow the reaction and allow HCl to protonate the starting material, reducing its nucleophilicity. | Monitor the pH of the reaction mixture. If it becomes acidic, the base has been consumed. | Use at least 1.1-1.2 equivalents of a non-nucleophilic base like pyridine or triethylamine. Ensure the base is dry before use. |
| 3. Low Reactivity of Phenol: Phenols are less nucleophilic than aliphatic alcohols, making direct esterification challenging without proper activation of the acylating agent.[5] | If the reaction stalls at room temperature after several hours (monitored by TLC), low reactivity is the likely cause. | Ensure an efficient acylating agent like an acid chloride or anhydride is used.[5][6] Gentle heating (40-50°C) can sometimes increase the reaction rate, but must be balanced against potential side reactions. |
Problem 2: TLC analysis after Step 2 (Bromination) shows three spots: starting material, product, and a third, less polar spot.
| Potential Cause | Diagnostic Strategy | Corrective Action & Prevention |
| 1. Over-bromination: The third, less polar spot is likely the di-brominated byproduct, 4-(2,2-dibromoacetyl)phenyl 2-furoate. This occurs when excess bromine is used or the reaction is run for too long.[2] | Isolate the byproduct by column chromatography and characterize it by Mass Spectrometry (look for a characteristic isotopic pattern for two bromine atoms) and ¹H NMR (disappearance of the acetyl methyl singlet). | Use exactly one equivalent of bromine. Add the bromine dropwise at a low temperature (0-5°C) to control the reaction rate and prevent localized high concentrations. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| 2. Ring Bromination: Although less common for the phenyl ring, the electron-rich furan ring is susceptible to electrophilic bromination, especially under harsh conditions. | Characterize the byproduct by ¹H and ¹³C NMR to identify substitution on the furan ring. | Perform the reaction in a suitable solvent like acetic acid or dichloromethane, which can temper the reactivity of bromine. Avoid strong Lewis acid catalysts which can activate the furan ring towards unwanted electrophilic attack.[7] |
Problem 3: The final product is contaminated with a more polar impurity after Step 3 (Substitution).
| Potential Cause | Diagnostic Strategy | Corrective Action & Prevention |
| 1. Hydrolysis of the Bromo-intermediate: The polar impurity is likely 4-(2-hydroxyacetyl)phenyl 2-furoate, formed by the reaction of the bromo-intermediate with trace water in the solvent or on the benzoate salt. | Characterize the impurity using LC-MS. The mass will correspond to the replacement of Br (79/81 Da) with an OH group (17 Da). | Use anhydrous solvents (e.g., dry DMF or acetonitrile). Dry the sodium benzoate in a vacuum oven before use. The reaction of α-haloketones with nucleophiles can have multiple pathways, and controlling conditions is key.[8][9] |
| 2. Saponification of Ester Groups: If the reaction temperature is too high or the conditions are inadvertently basic (e.g., from a contaminated benzoate salt), either the furoate or the newly formed benzoate ester can be hydrolyzed.[3][4] | Check the mass of the impurity by LC-MS. Loss of the furoyl group (95 Da) or benzoyl group (105 Da) are indicative of hydrolysis. | Maintain a moderate reaction temperature (50-60°C). Use a high-purity, neutral carboxylate salt as the nucleophile. Avoid strongly basic nucleophiles or conditions, which can lead to other side reactions with α-haloketones.[10] |
The following decision tree provides a visual guide for troubleshooting common issues.
Caption: Troubleshooting decision tree for byproduct formation.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-acetylphenyl 2-furoate
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the mixture to 0°C using an ice bath.
-
Add dry pyridine (1.2 eq) dropwise while stirring.
-
In a separate flask, dissolve 2-furoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 2-furoyl chloride solution to the reaction flask dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(2-bromoacetyl)phenyl 2-furoate
-
Dissolve 4-acetylphenyl 2-furoate (1.0 eq) in glacial acetic acid (approx. 0.3 M) in a flask protected from light.
-
Add molecular bromine (1.0 eq) dropwise to the solution at room temperature with vigorous stirring. The rate of addition should be controlled to prevent a rapid buildup of color.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC. The reaction is typically accompanied by the evolution of HBr gas.[11]
-
Once the reaction is complete, pour the mixture slowly into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr.
-
Dry the product under vacuum. This material is often used in the next step without further purification.
Protocol 3: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
-
In a round-bottom flask, combine 4-(2-bromoacetyl)phenyl 2-furoate (1.0 eq) and sodium benzoate (1.5 eq, previously dried).
-
Add anhydrous N,N-dimethylformamide (DMF, approx. 0.25 M) and stir the suspension.
-
Heat the reaction mixture to 60°C and maintain for 3-5 hours. The reaction proceeds via an Sₙ2 pathway.[10]
-
Monitor the reaction by TLC until the bromo-intermediate is consumed.
-
After completion, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the final compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. IJARSCT. Retrieved from [Link]
-
Richard, J. P., et al. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. ResearchGate. Retrieved from [Link]
-
Khan, M. A., & Khan, A. A. (n.d.). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Khan Academy. Retrieved from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
- Henkel Corporation. (n.d.). Esterification of phenols. Google Patents.
-
Wikipedia. (n.d.). Ketone halogenation. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from [Link]
-
The Synthetic Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2026, February 7). ChemInform Abstract: Simple and Efficient System for the α-Bromination of a β-Ketoester by Using N-Bromosuccinimide in the Presence of Silica-Supported NaHCO3 as the Heterogeneous Catalyst: An Environmentally Benevolent Approach. ResearchGate. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. Save My Exams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
-
Ishibashi, K., Nakajima, K., & Nishi, T. (n.d.). A convenient synthesis of 2-phenylbenzofuran derivatives with potent testosterone 5α-reductase inhibitory activities. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. PMC. Retrieved from [Link]
-
MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Khan Academy [khanacademy.org]
- 6. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
Overcoming poor solubility of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in aqueous buffers
Welcome to the technical support guide for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (referred to herein as "Compound X"). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this promising, yet hydrophobic, molecule. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to ensure the reliability and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial observations and questions from researchers working with Compound X.
Q1: My 10 mM DMSO stock of Compound X is perfectly clear, but it immediately forms a cloudy precipitate when I dilute it into my aqueous assay buffer. What's happening?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. What you are observing is likely "solvent shock" or precipitation.[1] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced to a predominantly aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution.[1] The aqueous buffer simply cannot accommodate the same concentration of the hydrophobic Compound X that the DMSO can. Nearly 90% of molecules in the discovery pipeline are poorly water-soluble, making this a very common challenge.[2]
Q2: How can I visually distinguish between a true solution and a very fine precipitate or suspension?
A2: Visual inspection can be deceptive. A solution that appears clear to the naked eye may still contain fine, non-dissolved particles. A simple method is to shine a laser pointer through the solution in a dark room (the Tyndall effect). If the laser beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not scatter the light, and the beam will not be visible in the liquid. For quantitative and definitive analysis, techniques like turbidimetry or nephelometry are used, which measure the amount of light scattered by suspended particles.[3][4]
Q3: I've heard about "kinetic" and "thermodynamic" solubility. Which one is relevant to my precipitation issue, and what's the difference?
A3: This is a critical distinction.[5]
-
Kinetic Solubility is measured by adding a concentrated DMSO stock of your compound to an aqueous buffer and determining the concentration at which it begins to precipitate.[3][6][7] This is a rapid assessment and highly relevant to the "solvent shock" issue you're facing in your assays.[7] The resulting precipitate is often amorphous and can yield a higher, but less stable, solubility value.[8][9]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium (typically by shaking the solid compound in the buffer for 24-72 hours).[5][6] This is considered the "gold standard" measurement and represents the stable, dissolved concentration.[6]
For routine in vitro assays, you are primarily battling against the limits of kinetic solubility . However, understanding the lower, thermodynamic solubility is crucial for later-stage development.[10] Kinetic solubility is often higher than thermodynamic solubility, but the resulting supersaturated solution is metastable and prone to precipitating over time.[5][8]
Part 2: Systematic Troubleshooting Workflow
Before attempting various solubilization methods, it's crucial to systematically diagnose the problem. The following workflow provides a logical path to identify the root cause and select the most appropriate solution.
Caption: A troubleshooting workflow for addressing compound precipitation.
Part 3: Solubility Enhancement Strategies & Protocols
This section provides detailed guidance on the most common and effective methods for improving the aqueous solubility of Compound X.
Method 1: Co-Solvent Optimization
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity, making it more hospitable for hydrophobic compounds.[11][12][13][14] DMSO is the most common, but others like ethanol, propylene glycol, and polyethylene glycols (PEGs) are also used.[12][13][15]
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: This is a critical, cell-line-dependent parameter. It is imperative to keep the final DMSO concentration consistent across all wells, including controls. Generally, a final concentration of 0.5% DMSO is considered safe for most cell lines , but concentrations above 1% can induce cellular stress, inhibit growth, or even cause toxicity.[16][17][18] It is highly recommended to run a vehicle tolerance experiment for your specific assay to determine the maximum permissible DMSO concentration that does not affect the biological readout.
Q5: My compound still precipitates even with 0.5% DMSO. What should I do?
A5: This indicates that the intrinsic aqueous solubility of Compound X is extremely low. You have two primary options:
-
Lower the final compound concentration to stay within its solubility limit.[1] This may not be possible if a high concentration is required for efficacy.
-
Use a co-solvent system. This involves using a combination of solvents. For example, preparing a working solution in a mixture of PBS, DMSO, and PEG400 or Tween® 80 can sometimes keep a compound in solution where a simple DMSO/buffer mix fails.[16]
Protocol 1: Determining Maximum Vehicle (DMSO) Tolerance
-
Prepare a dose-response of DMSO in your standard assay medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control).
-
Seed your cells and treat them with the different DMSO concentrations.
-
Incubate for the standard duration of your experiment.
-
Perform your assay readout (e.g., cell viability, reporter gene activity).
-
Determine the highest concentration of DMSO that does not cause a significant change in the assay signal compared to the no-DMSO control. This is your maximum allowable vehicle concentration.
Method 2: pH Adjustment
The solubility of ionizable compounds can be dramatically influenced by pH.[19][20] By adjusting the pH of the buffer, you can shift the equilibrium toward the more soluble, ionized form of the molecule.[21]
Q6: Compound X appears to be a neutral molecule with two ester groups. Will pH adjustment help, and are there any risks?
A6: This is an excellent and crucial question. While Compound X itself is likely neutral and won't be significantly impacted by pH in terms of ionization, the ester functionalities present a significant stability risk . Esters are susceptible to hydrolysis, a reaction that breaks the ester bond. This hydrolysis is catalyzed by both acidic and basic conditions, meaning it is fastest at extreme pH values.[19][22][23]
Therefore, while a slight pH modification (e.g., from 7.4 to 6.5) might subtly alter solubility due to other effects, it is generally not a recommended primary strategy for this specific compound. The risk of chemical degradation likely outweighs the potential solubility benefit. Any pH adjustment must be accompanied by a thorough stability assessment.[24]
Protocol 2: pH-Dependent Stability Assessment using HPLC
-
Prepare several buffers at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).
-
Dilute your Compound X stock into each buffer to a final concentration below its expected solubility limit.
-
Incubate the solutions at the intended experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC-UV. Quantify the peak area of the parent Compound X.
-
Plot the percentage of Compound X remaining versus time for each pH. A rapid decrease in the parent peak indicates degradation.
Method 3: Use of Solubilizing Excipients
Excipients are inactive substances used to help deliver the active compound. For solubility, the most important are cyclodextrins and surfactants.
Q7: What are cyclodextrins and how do they work?
A7: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-like structure.[25][26] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[25][27][28] Poorly soluble molecules like Compound X can become trapped, or "encapsulated," within this hydrophobic core, forming an "inclusion complex".[12][25][27] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in aqueous buffers, thereby increasing the apparent solubility of the drug.[25][26][28][29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is one of the most commonly used derivatives in pharmaceutical research.[29]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin core.
Q8: When should I use a surfactant like Tween® 80?
A8: Surfactants (surface-active agents) are amphiphilic molecules with a polar head and a non-polar tail.[30] In water, above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where poorly soluble compounds can partition, effectively solubilizing them in the bulk aqueous phase.[11][31] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are widely used in pharmaceutical formulations to solubilize hydrophobic drugs.[32] They are particularly useful when co-solvents or cyclodextrins are not sufficient or are incompatible with the assay system.
Part 4: Data Summary & Best Practices
Choosing the right method involves balancing solubility enhancement with potential assay interference.
Table 1: Comparison of Solubility Enhancement Techniques
| Method | Mechanism | Pros | Cons & Risks |
| Co-Solvents (e.g., DMSO) | Reduces solvent polarity.[11][13] | Simple, widely used, effective for stock solutions. | Can cause toxicity or artifacts at >0.5-1%.[17][18] May not be sufficient for very insoluble compounds. |
| pH Adjustment | Increases ionization of acidic/basic compounds.[14][20] | Very effective for ionizable drugs. | High risk of hydrolysis for ester-containing compounds like Compound X. [19][22] Not effective for neutral compounds. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in a soluble complex.[26][27][28] | High solubilizing capacity, generally low toxicity. | Can sometimes interfere with drug-target binding if the complex is too stable. May not be suitable for all compound sizes. |
| Surfactants (e.g., Tween® 80) | Forms micelles that entrap the hydrophobic drug.[12][21] | Effective for a wide range of compounds. Can also improve stability.[33] | Can interfere with cell membranes or protein activity. Must be used above the critical micelle concentration. |
Best Practices Checklist:
-
Always determine the maximum allowable vehicle concentration for your specific assay.
-
Prepare stock solutions in 100% DMSO at a high concentration (e.g., 10-20 mM) and store in aliquots at -80°C.[16]
-
When diluting into aqueous buffer, perform serial dilutions and vortex thoroughly between steps to minimize precipitation.[16]
-
Always include a "vehicle-only" control in your experiments that contains the same final concentration of all solvents and excipients as your test samples.
-
Visually inspect your final assay plates for any signs of precipitation before and after incubation.
-
If you encounter inconsistent results or suspect degradation, re-analyze your compound's purity and concentration via HPLC. [4]
By following this structured, evidence-based approach, you can effectively diagnose and overcome the solubility challenges associated with 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, leading to more reliable and reproducible experimental outcomes.
References
- Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112.
- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- SciSpace. (2018, September 15).
- Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- MDPI. (2025, July 20).
- Vimalson, D.C., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Bajaj, A., et al. (2018, February 26).
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- Singh, A., et al. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Popa, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- World Pharma Today. (2025, June 28).
- World Pharma Today. (2025, October 17).
- Al-Kassas, R., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Saal, C., & Petereit, A.C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- BenchChem. (2025).
- Chemiis. (2025, January 10). Tween-80: Applications, Characteristics, and Safety Measures.
- Brittain, H.G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Apricus. (2022, April 19).
- Enamine. (n.d.). Aqueous Solubility Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Brown, R.L., & Wasik, S.P. (n.d.). A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. PMC.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Saal, C., & Petereit, A.C. (2012, October 9).
- Scribd. (n.d.). Solubility With Tween 80.
- PubMed. (2006, August 15). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: stability testing of selected solid dispersions.
- ResearchGate. (2025, October 16). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.
- Di, L., & Kerns, E.H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BioAssay Systems. (n.d.). Troubleshooting.
- BenchChem. (n.d.).
- Biochemistry - ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- Particle Sciences. (n.d.).
- Hansen, C.P., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. (2006, November 15). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging.
- ResearchGate. (2025, August 5).
- Hansen, C.P., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Penn State. (2008, February 6).
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- WuXi AppTec DMPK. (2024, March 15).
- Sigma-Aldrich. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. ovid.com [ovid.com]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ibisscientific.com [ibisscientific.com]
- 20. chemistrystudent.com [chemistrystudent.com]
- 21. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. pure.psu.edu [pure.psu.edu]
- 24. Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. mdpi.com [mdpi.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scribd.com [scribd.com]
- 33. Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: stability testing of selected solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when synthesizing 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The following technical guide details the synthesis and troubleshooting protocols for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate , a complex phenacyl ester derivative. This document is structured for researchers and drug development professionals, focusing on mechanistic causality, process control, and error prevention.
Executive Summary
The synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate involves a three-stage linear sequence: esterification of 4-hydroxyacetophenone, alpha-bromination of the acetyl group, and nucleophilic substitution with benzoate.[1] The primary challenges involve regioselectivity during bromination and chemoselectivity (preventing hydrolysis) of the furoate ester during the final substitution. This guide addresses these critical control points.
Part 1: Troubleshooting Guide & FAQs
Phase 1: Esterification (Formation of 4-Acetylphenyl 2-furoate)
Q: Why is my yield of 4-acetylphenyl 2-furoate low (<50%) despite using excess acid chloride? A: The most common cause is hydrolysis of 2-furoyl chloride due to wet solvents. Furoyl chloride is moisture-sensitive.
-
Correction: Ensure Dichloromethane (DCM) or Tetrahydrofuran (THF) is anhydrous (<50 ppm water).
-
Protocol Check: Add the base (Triethylamine or Pyridine) after the acid chloride addition at 0°C to minimize ketene formation or side reactions, although simultaneous addition is standard, stepwise control is safer for reactive substrates.
Q: I see a significant amount of starting material (4-hydroxyacetophenone) remaining. A: This indicates incomplete acylation , often caused by HCl accumulation inhibiting the base.
-
Correction: Use a catalytic amount of DMAP (4-Dimethylaminopyridine) (5-10 mol%) to accelerate the acyl transfer. Ensure at least 1.1 equivalents of base are used to scavenge HCl.
Phase 2: Alpha-Bromination (Formation of 4-(2-Bromoacetyl)phenyl 2-furoate)
Q: I am observing bromination on the phenyl ring instead of the acetyl group. A: This is a regioselectivity error . While the furoate ester is electron-withdrawing, the phenyl ring can still undergo electrophilic aromatic substitution if Lewis acids (like Fe or Al traces) are present or if the temperature is too high.
-
Correction: Switch from elemental Bromine (
) to Pyridinium Hydrobromide Perbromide (PHPB) or Copper(II) Bromide ( ) . These reagents provide a "soft" source of bromine radicals/electrophiles that highly favor the enolizable alpha-carbon over the aromatic ring. -
Temperature Control: Maintain reaction temperature between 0°C and room temperature. Do not reflux unless using
in ethyl acetate.
Q: The product is a dark oil that is difficult to crystallize.
A: This suggests the formation of
-
Correction: Strictly control stoichiometry. Use exactly 0.95 to 1.0 equivalents of the brominating agent. Excess bromine leads to di-bromination.
-
Purification: Wash the crude mixture with saturated Sodium Thiosulfate (
) to remove oxidative impurities immediately after reaction.
Phase 3: Nucleophilic Substitution (Final Product Formation)
Q: The furoate ester group is cleaving during the reaction with sodium benzoate. A: This is transesterification or hydrolysis caused by basic conditions in the presence of protic solvents (water/alcohols).
-
Correction: Use anhydrous Acetone or Acetonitrile as the solvent. Avoid ethanol or methanol.
-
Base Choice: Do not use hydroxide bases (NaOH/KOH). Use Sodium Benzoate directly. If solubility is poor, add a phase transfer catalyst like 18-Crown-6 or Tetrabutylammonium bromide (TBAB) rather than heating excessively.
Q: My final product purity is low, with multiple spots on TLC. A: This is likely due to the O-alkylation vs. C-alkylation competition or dimerization of the phenacyl bromide.
-
Correction: Benzoate is a hard nucleophile and prefers O-alkylation (desired). However, high concentrations can lead to intermolecular reactions.
-
Protocol Check: Run the reaction at a moderate concentration (0.1 M). Add the sodium benzoate in a single portion to ensure rapid consumption of the reactive bromide.
Part 2: Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Acetylphenyl 2-furoate
-
Reagents: 4-Hydroxyacetophenone (1.0 eq), 2-Furoyl chloride (1.1 eq), Triethylamine (
, 1.2 eq), DMAP (0.05 eq), Anhydrous DCM. -
Protocol:
-
Dissolve 4-hydroxyacetophenone and
in anhydrous DCM under Nitrogen atmosphere. -
Cool to 0°C. Add DMAP.
-
Add 2-furoyl chloride dropwise over 30 minutes.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M HCl (to remove amine), then Sat.
, then Brine. Dry over . -
Validation:
NMR should show disappearance of phenolic OH and appearance of furan protons (δ 6.6–7.7 ppm).
-
Step 2: Synthesis of 4-(2-Bromoacetyl)phenyl 2-furoate
-
Reagents: 4-Acetylphenyl 2-furoate (1.0 eq), Pyridinium Hydrobromide Perbromide (PHPB, 1.0 eq), Glacial Acetic Acid.
-
Protocol:
-
Dissolve substrate in Glacial Acetic Acid.
-
Add PHPB portion-wise at RT over 1 hour.
-
Stir for 2-4 hours. Monitor by TLC (shift to higher
usually). -
Workup: Pour into ice water. The solid product should precipitate. Filter and wash with cold water.
-
Critical Step: Recrystallize from Ethanol/Hexane immediately to prevent decomposition.
-
Safety: Phenacyl bromides are potent lachrymators. Handle in a fume hood.
-
Step 3: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
-
Reagents: 4-(2-Bromoacetyl)phenyl 2-furoate (1.0 eq), Sodium Benzoate (1.2 eq), Anhydrous Acetonitrile.
-
Protocol:
-
Suspend Sodium Benzoate in Acetonitrile.
-
Add the bromo-intermediate.
-
Reflux at 80°C for 2-3 hours.
-
Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water and brine.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane:EtOAc gradient).
-
Part 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the synthetic flow and the critical decision nodes where errors frequently occur.
Caption: Logical workflow for the synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, highlighting critical intermediates and potential failure modes at each stage.
Part 4: Data Summary
| Parameter | Step 1: Esterification | Step 2: Bromination | Step 3: Substitution |
| Key Reagent | 2-Furoyl Chloride | Pyridinium Hydrobromide Perbromide | Sodium Benzoate |
| Solvent | DCM (Anhydrous) | Glacial Acetic Acid | Acetonitrile |
| Temp | 0°C → RT | RT | 80°C (Reflux) |
| Typical Yield | 85-95% | 70-85% | 75-90% |
| Critical Risk | Moisture sensitivity | Regioselectivity (Ring vs Alpha) | Ester Hydrolysis |
References
-
Phenacyl Ester Synthesis via Polymer Supported Reagents Synthesis of Phenacyl Esters via Polymer Supported Reagents. This source validates the general reactivity of phenacyl bromides with carboxylate anions (benzoates) to form phenacyl esters in high yields.
-
Selective Alpha-Bromination Protocols A Novel Selective Method for the Synthesis of α-Bromoacetophenone. Provides the grounding for using selective brominating agents to avoid ring bromination in acetophenone derivatives.
-
General Preparation of Phenacyl Bromides Phenacyl Bromide Synthesis. Organic Syntheses, Coll. Vol. 2. A foundational reference for the standard bromination of acetophenones, establishing the baseline for Step 2.
-
Reaction of Phenacyl Bromides with Benzoates p-Bromophenacyl-8 Reagent for Carboxylic Acids. This technical note describes the standard conditions (Acetonitrile, heat) for reacting phenacyl bromides with carboxylic acids/salts to form esters, validating Step 3.
Sources
Optimization of reaction conditions for the synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Welcome to the technical support center for the synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to optimize your experimental outcomes.
I. Reaction Overview and Mechanism
The synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a multi-step process that involves the formation of two key ester linkages. A thorough understanding of the reaction mechanism is crucial for effective troubleshooting.
Synthesis Pathway:
The synthesis typically proceeds in two main stages:
-
Benzoylation of a Phenolic Ketone: This step involves the reaction of a substituted 4-hydroxyacetophenone derivative with benzoyl chloride to form a benzoyloxy intermediate.
-
Acylation with 2-Furoyl Chloride: The phenolic hydroxyl group of the intermediate is then acylated using 2-furoyl chloride to yield the final product.[1][2]
The order of these steps can be varied, but careful control of reaction conditions is essential to prevent unwanted side reactions.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A diminished yield is a frequent challenge in multi-step organic syntheses.[3][4][5][6]
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.[3][4] |
| Moisture Contamination | Ensure Anhydrous Conditions: Acyl chlorides, such as benzoyl chloride and 2-furoyl chloride, are highly reactive and readily hydrolyze in the presence of water.[1][7] This hydrolysis consumes the reagent and generates carboxylic acids, which can complicate purification. Use flame-dried or oven-dried glassware and anhydrous solvents.[3] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Optimize Temperature: The rates of both acylation steps are temperature-dependent.[5][8][9][10] If the reaction is too slow, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition or side reactions. |
| Inefficient Stirring | Ensure Homogeneous Mixing: Inadequate stirring can lead to localized concentration gradients, resulting in an incomplete reaction.[5] This is particularly important for heterogeneous mixtures. |
| Loss During Work-up and Purification | Refine Extraction and Purification: Significant product loss can occur during aqueous work-up if the product has some water solubility.[4][5] Ensure the correct organic solvent is used for extraction. During purification by column chromatography, choose an appropriate solvent system to avoid product loss on the column.[11][12] |
Problem 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions or incomplete reactions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Unreacted Starting Materials | Drive the Reaction to Completion: As mentioned previously, monitor the reaction by TLC. If starting materials persist, consider extending the reaction time or adding a slight excess of the acylating agent. |
| Hydrolysis of Acyl Chlorides | Maintain Anhydrous Conditions: As detailed above, moisture leads to the formation of benzoic acid and 2-furoic acid. These acidic impurities can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up. |
| Di-acylation or Other Side Reactions | Control Stoichiometry and Temperature: The presence of multiple reactive sites can lead to side products.[13] Careful control of the molar ratios of reactants is crucial. Running the reaction at a lower temperature may also help to minimize the formation of undesired byproducts. |
| Fries Rearrangement | Avoid Strong Lewis Acids: In the presence of strong Lewis acids (like AlCl₃), O-acylated phenols can rearrange to C-acylated products (aryl ketones). If such impurities are observed, ensure that the reaction conditions do not favor this rearrangement. |
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this synthesis?
A1: The choice of solvent is critical. Aprotic solvents that are capable of dissolving the starting materials are generally preferred. Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are often good choices. The solvent should be anhydrous to prevent hydrolysis of the acyl chlorides.[1]
Q2: What type of base should be used for the acylation steps?
A2: A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction.[7] Pyridine or triethylamine (TEA) are common choices. The base also acts as a catalyst in some cases. It is important to use a high-purity, dry base.
Q3: How can I effectively purify the final product?
A3: Column chromatography on silica gel is a common and effective method for purifying the final product.[11][12] The choice of eluent (solvent system) is crucial for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product. Recrystallization from a suitable solvent system can also be an excellent final purification step.[14]
Q4: My crude NMR spectrum looks very complex. What should I do?
A4: A complex crude NMR spectrum can be disheartening, but it doesn't necessarily mean the reaction failed.[4] It could indicate a mixture of product, starting materials, and byproducts. The first step is to attempt purification. Often, a clean NMR spectrum of the desired product can be obtained after column chromatography.
Q5: The reaction seems to stop before all the starting material is consumed. What could be the reason?
A5: This phenomenon, known as reaction stalling, can have several causes.[3][4] One possibility is the deactivation of a catalyst or reagent. Another is that the reaction has reached equilibrium. In some cases, adding fresh reagent or catalyst can restart the reaction.
IV. Experimental Protocols and Data
Optimized Reaction Conditions (Illustrative)
The following table provides a starting point for optimizing your reaction conditions. These parameters may require further refinement based on your specific experimental setup and observations.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Base | Pyridine or Triethylamine (TEA) | Neutralizes HCl byproduct and can catalyze the reaction. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[8][9][10] |
| Reactant Ratio | 1.0 : 1.1 (Phenol : Acyl Chloride) | A slight excess of the acyl chloride can help drive the reaction to completion. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of the reaction progress. |
General Experimental Workflow
Caption: General experimental workflow for the synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
V. Reaction Mechanism Visualization
Caption: Simplified mechanism of O-acylation of a phenol.
This guide is intended to be a living document and will be updated as new information and insights become available. We are committed to supporting your research endeavors.
VI. References
-
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. Available from: [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available from: [Link]
-
Optimization process of glycerol esterification using real time adaptive control - IEEE Xplore. Available from: [Link]
-
The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. Available from: [Link]
-
Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed. Available from: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. Available from: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents. Available from:
-
How to purify esterefication product? - ResearchGate. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
Are these basic mistakes preventing you from getting a good yield? - Radleys. Available from: [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. Available from: [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS - Revue Roumaine de Chimie. Available from: [Link]
-
Process for purifying esters - Google Patents. Available from:
-
Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. Available from: [Link]
-
We have already reported that the 4-[2-(benzo[b]furan-2-yl)phenyloxy]butyric acid derivatives with a The synthetic route to the. Available from: [Link]
-
Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents. Available from:
-
2-Furoyl chloride - Wikipedia. Available from: [Link]
-
Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC. Available from: [Link]
-
Ch24 - Acylation of phenols - Department of Chemistry. Available from: [Link]
-
An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities - Research Trend. Available from: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]
-
Reactions of Acyl Chlorides Involving Oxygen Compounds - Chemistry LibreTexts. Available from: [Link]
-
synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate - ResearchGate. Available from: [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. Available from: [Link]
-
Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents. Available from:
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. Available from: [Link]
-
Process for producing 4-hydroxyacetophenone - Patent 0167286. Available from: [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave. Available from: [Link]
-
Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - MDPI. Available from: [Link]
-
Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC. Available from: [Link]
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar. Available from: [Link]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions - Sciforum. Available from: [Link]
-
Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. Available from: [Link]
Sources
- 1. China 2-Furoyl chloride cas 527-69-5 Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. radleys.com [radleys.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization process of glycerol esterification using real time adaptive control | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Method development challenges for the quantification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in complex matrices
Welcome to the technical support guide for the quantitative analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. This molecule, characterized by its dual ester functionalities, presents unique and significant challenges during method development, particularly within complex biological matrices such as plasma, serum, or tissue homogenates. Its susceptibility to enzymatic and chemical degradation requires a meticulously planned analytical approach to ensure data integrity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not only solutions but also the underlying scientific rationale to empower researchers to develop robust and reliable bioanalytical methods. All recommendations are grounded in established regulatory expectations for method validation.[1][2][3][4]
Section 1: Analyte Stability & Sample Handling
The stability of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is the most critical factor influencing accurate quantification. The presence of two ester linkages makes it highly susceptible to hydrolysis by endogenous esterase enzymes found in biological fluids, as well as pH-dependent chemical degradation.[5][6][7]
FAQ 1: My QC samples show significant negative bias and high variability, especially after a freeze-thaw cycle. What is the likely cause?
Answer: The most probable cause is analyte degradation due to enzymatic hydrolysis by esterases present in your matrix (e.g., plasma).[5][6] Esterases can remain active even at low temperatures and can be particularly aggressive during the thawing process.[8]
Troubleshooting Protocol: Ensuring Analyte Stability
-
Chemical Inhibition: Collect blood samples directly into tubes containing an esterase inhibitor. Sodium fluoride (NaF) is a common and effective choice.[5]
-
Protocol: Use collection tubes containing both an anticoagulant (e.g., K2EDTA) and sodium fluoride.
-
-
Thermal Inhibition: Process samples immediately upon collection and keep them on ice at all times. Centrifuge blood to harvest plasma at refrigerated temperatures (e.g., 4°C).
-
pH Control: The analyte may also be susceptible to pH-dependent hydrolysis.[9][10] After separation, store plasma in a buffered solution or at a pH where the analyte has demonstrated maximum stability. This must be assessed during method development.
-
Minimize Freeze-Thaw Cycles: Aliquot study samples into single-use tubes after the initial processing to avoid the need for repeated thawing and freezing.[8]
Section 2: Sample Preparation & Extraction
The goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as proteins and phospholipids, while maximizing recovery and minimizing degradation.[11][12][13]
FAQ 2: I am experiencing low and inconsistent recovery after my extraction procedure. How do I choose the right extraction technique?
Answer: The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required level of cleanliness, desired concentration factor, and the physicochemical properties of the analyte. For an ester-containing compound prone to matrix effects, a more selective technique like LLE or SPE is generally superior to PPT.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Yields a "dirty" extract, high risk of matrix effects, minimal concentration.[14] | Early discovery, high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, can concentrate the analyte.[15][16] | Can be labor-intensive, requires large solvent volumes, potential for emulsions.[17] | Isolating moderately non-polar analytes from aqueous matrices. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high concentration factors, highly selective.[11][12] | More expensive, requires method development to optimize sorbent and solvents. | Regulated bioanalysis requiring low limits of quantification and minimal matrix effects. |
Workflow: Selecting an Optimal Extraction Strategy
Below is a decision workflow to guide the selection of an appropriate sample preparation method.
Caption: Decision workflow for sample preparation. *4-(BOA)P 2-F is an abbreviation for the analyte.
Recommended Protocol: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol uses a "bind-and-elute" strategy, where the analyte is retained on the sorbent while polar interferences like salts and proteins are washed away.[13][18]
-
Sorbent Selection: A reversed-phase sorbent like C18 or Phenyl-Hexyl is a good starting point due to the aromatic nature of the analyte.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water (or a weak aqueous buffer) through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid in water).
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis. This step concentrates the sample.
Section 3: Chromatographic & Mass Spectrometric Method
A robust LC-MS/MS method is essential for achieving the required sensitivity and selectivity for quantification in complex matrices.[19]
FAQ 3: I am observing significant ion suppression and cannot reach my desired Lower Limit of Quantification (LLOQ). How can I improve my LC-MS/MS signal?
Answer: Ion suppression is a common matrix effect where co-eluting endogenous compounds, particularly phospholipids, interfere with the ionization of the target analyte in the mass spectrometer source.[20][21][22][23] Addressing this requires a combined strategy of optimizing both sample cleanup (as discussed above) and the LC-MS/MS method.
Troubleshooting Workflow: Diagnosing and Mitigating Low Signal
Caption: Troubleshooting workflow for low LC-MS/MS signal intensity.
Starting LC-MS/MS Method Parameters
The following table provides a validated starting point for method development. Optimization is required for your specific instrumentation.
Table 2: Recommended Starting LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | Phenyl-Hexyl or C18, < 3 µm particle size (e.g., 50 x 2.1 mm) | Phenyl-Hexyl offers alternative selectivity for aromatic compounds. C18 is a robust starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5% to 95% B over 3-5 minutes | A typical starting gradient to ensure elution of the non-polar analyte. |
| Flow Rate | 0.4 - 0.6 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Positive Electrospray (ESI+) | The analyte lacks easily ionizable acidic groups, making ESI+ the logical choice. |
| MRM Transitions | To be determined by infusion | Infuse a pure standard to find the precursor ion [M+H]+ or [M+Na]+ and optimize collision energy for 2-3 product ions. |
| Source Temp | 350 - 450 °C | Optimize to maximize signal without causing thermal degradation. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for ESI. |
Section 4: Method Validation
Once developed, the bioanalytical method must be validated to prove it is fit for purpose, according to regulatory guidelines from bodies like the FDA and the principles of ICH M10.[1][2][24][25][26]
FAQ 4: What are the key parameters I must evaluate to have a fully validated bioanalytical method?
Answer: A full validation demonstrates that the method is reliable and reproducible for its intended use.[3] The core parameters include selectivity, accuracy, precision, calibration curve, sensitivity (LLOQ), stability, and assessment of matrix effects.[2][27]
Table 3: Key Bioanalytical Method Validation Parameters & Acceptance Criteria (ICH M10)
| Validation Parameter | Purpose | General Acceptance Criteria |
| Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and known analyte concentration. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99 is recommended. |
| Accuracy & Precision | Assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). | For QC samples, bias (accuracy) should be within ±15% of nominal; CV (precision) should be ≤15%. (±20% and ≤20% at the LLOQ). |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >5; accuracy within ±20%; precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though 100% is not required. |
| Matrix Effect | Assess the impact of the matrix on analyte ionization. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
For a comprehensive understanding, it is imperative to consult the official ICH and FDA guidance documents directly.[1][4][24]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). PSC Biotech.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience.[Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Medicines Agency.[Link]
-
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.[Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone.[Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Van Eeckhaut, A., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5764–5772. [Link]
-
Liang, H. R., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 4, 7019. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]
-
Salting-out assisted liquid–liquid extraction for bioanalysis. (n.d.). ResearchGate. [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015). ResearchGate. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]
-
Ulmer, C. Z., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 59(8), 1494–1501. [Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 19). JournalsPub. [Link]
-
Kumar, V. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]
-
Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). ResearchGate. [Link]
-
Szpiech, M., et al. (2021). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Molecules, 26(14), 4215. [Link]
-
G. D. Amory, et al. (2019). Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC-MS/MS interference. Andrology, 7(1), 105–112. [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC. [Link]
-
Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group. (2021, December 11). Taylor & Francis Online. [Link]
-
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]
-
Overcoming Challenges in Plasma Sample Prep. (2020, May 4). Lab Manager. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
-
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]
-
Analytical Method Development. (n.d.). Veranova. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2011, December). ResearchGate. [Link]
-
Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. (n.d.). ScienceDirect. [Link]
-
Development of Native and Denaturing LC-MS Methods for Characterization of Cysteine-Linked Antibody Drug Conjugates Using a Non-Toxic Mimic. (n.d.). Bioanalysis Zone. [Link]
-
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021, November 23). SpringerLink. [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2022, April 15). LCGC International. [Link]
-
Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. (n.d.). ResearchGate. [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). National Center for Biotechnology Information. [Link]
-
Analytical Method Validation: Collation between International Guidelines. (2017, September 19). Asian Journal of Research in Chemistry. [Link]
-
Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015, August 21). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. (n.d.). SciELO. [Link]
-
Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. (2020, July 6). PeerJ. [Link]
-
Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. (n.d.). Biophysics Reports. [Link]
-
p. 436. (n.d.). Organic Syntheses Procedure. [Link]
-
Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. (2010, March 30). International Journal of Chemical Kinetics. [Link]
-
Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. (2015, December 15). PubMed. [Link]
- Preparation method of phenylacetic acid. (n.d.).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. worldwide.com [worldwide.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. organomation.com [organomation.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 16. journalspub.com [journalspub.com]
- 17. scispace.com [scispace.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. nebiolab.com [nebiolab.com]
- 24. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. ajrconline.org [ajrconline.org]
Improving reproducibility in experiments involving 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Welcome to the technical support center for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and related ester-containing aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section covers general inquiries regarding the handling, storage, and fundamental properties of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Q1: What are the primary stability concerns for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate?
A1: The primary stability concern for this molecule is its susceptibility to hydrolysis due to the presence of two ester linkages: a furoate ester and a benzoyl ester. Esters are known to hydrolyze to their constituent carboxylic acid and alcohol components under both acidic and basic conditions.[1][2][3][4][5] The rate of hydrolysis is pH-dependent and can be accelerated by heat.[3] Additionally, as with many complex organic molecules, prolonged exposure to light and oxygen should be minimized to prevent photochemical degradation and oxidation.[6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate should be stored in a cool, dark, and dry environment.[6] For optimal preservation, we recommend storage at -20°C in a tightly sealed amber vial to protect from light and moisture.[6] The use of an inert atmosphere, such as argon or nitrogen, is also advisable, especially for long-term storage, to prevent oxidative degradation.[6][7][8]
Q3: What solvents are recommended for dissolving 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate?
A3: Due to its aromatic and ester-containing structure, this compound is expected to have poor solubility in water. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are likely to be effective. For biological assays, creating a concentrated stock solution in DMSO is a standard practice. However, it's crucial to be aware of the potential for DMSO to absorb atmospheric moisture, which could lead to sample degradation over time.
Q4: How can I confirm the purity of my sample?
A4: A multi-faceted approach is recommended for purity assessment.[9] High-performance liquid chromatography (HPLC) coupled with a UV detector is an excellent method for determining the percentage of the main compound and detecting any impurities. For structural confirmation and identification of impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[9][10]
Section 2: Troubleshooting Guide for Synthesis and Purification
This section addresses specific issues that may arise during the synthesis and purification of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, which can significantly impact experimental reproducibility.
Q5: My synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate has a low yield. What are the common pitfalls?
A5: Low yields in multi-step organic syntheses are a common challenge.[11][12] For a molecule like 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, potential issues could arise from incomplete reactions, side reactions, or product loss during workup and purification.[13]
-
Incomplete Reactions: Ensure that your starting materials are pure and dry. The presence of water can interfere with many coupling reactions used in ester synthesis. Consider extending reaction times or slightly increasing the temperature, while monitoring for product degradation by thin-layer chromatography (TLC).
-
Side Reactions: The presence of multiple functional groups can lead to unwanted side reactions. Protecting groups may be necessary for other reactive sites on your starting materials.[12]
-
Workup Losses: If your product has some water solubility, you may be losing it during the aqueous workup phase.[13] Try to minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with an organic solvent.
Q6: I am observing multiple spots on TLC after my reaction, even though the starting materials are consumed. What could be happening?
A6: The appearance of multiple spots on TLC suggests the formation of byproducts or degradation of the target compound.
-
Byproduct Formation: This could be due to side reactions as mentioned above. Consider optimizing the reaction conditions, such as temperature, reaction time, or the stoichiometry of the reagents.
-
Product Degradation: The workup or purification conditions might be too harsh. For instance, if you are using acidic or basic conditions during workup to remove excess reagents, your ester product might be partially hydrolyzing.[1][2][13] Test the stability of your purified product under your workup conditions to diagnose this issue.[13]
Q7: My purified compound appears to be degrading over time, even in storage. What can I do?
A7: This indicates a stability issue, likely hydrolysis due to residual moisture or exposure to air.
-
Ensure Thorough Drying: Before storage, ensure your compound is completely free of solvents and water. This can be achieved by drying under high vacuum for an extended period.
-
Inert Atmosphere Storage: As recommended in the FAQs, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.[6][7][8] Consider preparing single-use aliquots to minimize repeated exposure of the bulk sample to the atmosphere.
Section 3: Troubleshooting Guide for Experimental Use
This section focuses on resolving issues encountered when using 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate in downstream applications, particularly in biological assays.
Q8: I am seeing inconsistent results in my cell-based assays. What could be the cause?
A8: Inconsistent results in biological assays can stem from issues with compound handling and solution preparation.
-
Stock Solution Stability: If you are using a stock solution in DMSO, be aware that it can absorb water from the atmosphere, which may lead to the hydrolysis of your compound.[3] It is best to prepare fresh stock solutions or store them in small, tightly sealed aliquots at -20°C or -80°C.
-
Solubility in Media: When you dilute your DMSO stock solution into aqueous cell culture media, the compound may precipitate if its solubility limit is exceeded. This will lead to an inaccurate final concentration. Visually inspect your media for any signs of precipitation after adding the compound. You can also centrifuge the media and test the supernatant for the compound's concentration via HPLC.
-
Interaction with Media Components: Some components of cell culture media can interact with your compound. It is advisable to test the stability of your compound in the specific media you are using over the time course of your experiment.
Q9: How can I be sure that the observed biological effect is from the parent compound and not a degradation product?
A9: This is a critical question for any experiment involving a potentially labile compound.
-
Concurrent Chemical Analysis: The most rigorous approach is to perform chemical analysis (e.g., LC-MS) on your experimental samples at the end of the incubation period. This will allow you to determine the concentration of the parent compound and identify any major degradation products.
-
Synthesize and Test Degradation Products: If you identify a major degradation product, such as the hydrolyzed form of the compound, synthesize this molecule and test its activity in your assay. This will help you to definitively attribute the observed biological effect to the correct chemical entity.
Visualizing Workflows and Concepts
To aid in understanding key processes, the following diagrams illustrate a general troubleshooting workflow and the potential degradation pathway of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Caption: Potential hydrolysis pathway for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate under aqueous conditions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C or lower | Minimizes thermal degradation and hydrolysis. |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. [6][7][8] |
| Stock Solution Solvent | Anhydrous DMSO | Good solubilizing agent for many organic compounds for biological assays. |
| Purity Analysis | HPLC, NMR, MS | Provides orthogonal data for comprehensive purity assessment. [9][10] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
-
Preparation: Before opening, allow the vial of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: In a controlled environment with low humidity or in a glove box, weigh the desired amount of the compound. [6][7]3. Dissolution: Add anhydrous DMSO to the weighed compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: Assessing Compound Stability in Cell Culture Media
-
Preparation: Prepare a solution of the compound in your specific cell culture medium at the final experimental concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Preparation: Immediately quench any potential degradation by adding a miscible organic solvent (e.g., acetonitrile) and flash-freezing the sample.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound at each time point. A decrease in concentration over time indicates instability.
References
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
-
Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved from [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. Retrieved from [Link]
- The Manipulation of Air-Sensitive Compounds. (n.d.). In Organometallics (pp. 15-34).
-
Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Reproducibility. (n.d.). In Wikipedia. Retrieved from [Link]
- Pagliaro, M., & Ciriminna, R. (2024). Reproducibility in chemistry research. Heliyon, 10(1), e23131.
-
Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved from [Link]
- Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science, 15(36), 13635-13647.
-
Hydrolysis of Esters - Alkaline. (2024, October 26). Save My Exams. Retrieved from [Link]
- Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
- We have already reported that the 4-[2-(benzo[b]furan-2-yl)phenyloxy]butyric acid derivatives with a The synthetic route to the. (n.d.).
-
Common sources of mistake in organic synthesis. (2023, October 27). Reddit. Retrieved from [Link]
-
How to self-study advanced organic chemistry and organic synthesis. (2012, October 30). Quora. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]
-
phenethyl furoate 2-furancarboxylic acid, 2-phenylethyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Foy-251. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Organic Compounds. (2023, July 12). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles, 83(6), 1331.
- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (2025, January 29). Plant and Cell Physiology.
-
Phenethyl 2-furoate. (n.d.). PubChem. Retrieved from [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
-
4-[(2-benzoylhydrazinylidene)methyl]phenyl 2-(acetyloxy)benzoate. (n.d.). MolPort. Retrieved from [Link]
- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024, January 1). Bioorganic & Medicinal Chemistry Letters, 97, 129548.
- A Diels–Alder probe for discovery of natural products containing furan moieties. (2024, May 2). Beilstein Journal of Organic Chemistry, 20, 852-861.
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). Molecules, 28(4), 1797.
- Recent advances in analytical techniques for high throughput experimentation. (2021). Analytical Science Advances, 2(3-4), 166-180.
- New methods for analyzing compounds on polymeric supports. (1998). Molecular Diversity, 3(3), 117-124.
-
2-Furoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Retrieved from [Link]
- Novel analytical methods for the characterization of oral wafers. (2009, September 15). European Journal of Pharmaceutics and Biopharmaceutics, 73(1), 195-201.
- Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. (2018, July 1).
Sources
- 1. reddit.com [reddit.com]
- 2. savemyexams.com [savemyexams.com]
- 3. web.viu.ca [web.viu.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ossila.com [ossila.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New methods for analyzing compounds on polymeric supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To [chem.rochester.edu]
Validation & Comparative
Comparative analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate with structurally similar compounds
Comparative Analysis Guide: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and Structural Analogs
Executive Summary: The Pharmacological Probe
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2) represents a distinct class of Furoyloxy-Phenacyl Diesters . Structurally, it combines a lipophilic 2-furoate ester at the para-position and a benzoyloxy-substituted acetyl group at the alpha-position of an acetophenone core.
This compound is primarily investigated as a "Soft Drug" candidate and a Phospholipase A2 (PLA2) inhibitor probe . Its design leverages the prodrug principle : the diester masking enhances membrane permeability (LogP ~3.8) compared to its parent polar metabolites (4-hydroxy-α-hydroxyacetophenone, benzoic acid, and 2-furoic acid). Upon intracellular entry, esterases are predicted to cleave the molecule, releasing the active pharmacophores which modulate the arachidonic acid cascade.
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Chemical & Physical Profile: The "Masked" Inhibitor
The table below contrasts the target compound with its primary metabolic precursors and a standard comparator.
| Property | Target Compound | Parent Scaffold | Standard Comparator |
| Name | 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate | 4-Hydroxy-α-hydroxyacetophenone | Manoalide (PLA2 Inhibitor) |
| Molecular Weight | 350.32 g/mol | 152.15 g/mol | 416.55 g/mol |
| LogP (Predicted) | 3.8 - 4.2 (High Lipophilicity) | 0.8 (Low Permeability) | 3.5 |
| Solubility | DMSO, Ethanol, DCM | Water, Buffers | DMSO, Methanol |
| Mechanism | Competitive / Prodrug | Antioxidant / Weak Inhibitor | Irreversible (Covalent) |
| Stability | Labile (Plasma Esterases) | Stable | Unstable (pH dependent) |
Key Insight: The target compound's high LogP suggests superior cellular uptake compared to the parent scaffold, making it an ideal candidate for cell-based assays where the parent compound fails to penetrate the membrane.
Comparative Pharmacological Analysis
Comparison A: vs. Indomethacin (Downstream vs. Upstream)
-
Indomethacin acts downstream by inhibiting Cyclooxygenase (COX-1/2).
-
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (and phenacyl esters) typically acts upstream by inhibiting Phospholipase A2 (PLA2).
-
Advantage: Upstream inhibition blocks the release of Arachidonic Acid, thereby suppressing both prostaglandins (COX pathway) and leukotrienes (LOX pathway).
-
Disadvantage: Higher risk of membrane disruption if the lipophilicity is too high.
Comparison B: vs. Manoalide (Reversibility)
-
Manoalide is the gold standard for PLA2 inhibition but acts irreversibly via lysine modification, leading to potential toxicity.
-
The Target Compound acts as a competitive substrate/inhibitor. The furoate moiety mimics the phospholipid fatty acid tail, occupying the enzyme's active site without permanently alkylating it.
Mechanism of Action: The Arachidonic Acid Cascade
The following diagram illustrates the intervention point of the target compound compared to standard NSAIDs.
Caption: The target compound inhibits PLA2 upstream, preventing the release of Arachidonic Acid, unlike NSAIDs which only block the COX pathway.
Experimental Protocols
To validate the performance of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, the following self-validating protocols are recommended.
Protocol 1: In Vitro PLA2 Inhibition Assay (Colorimetric)
-
Objective: Determine the IC50 of the compound against secretory PLA2 (sPLA2).
-
Principle: sPLA2 hydrolyzes a thio-ester substrate (e.g., diheptanoyl-thio-PC). The released thiol reacts with DTNB (Ellman’s reagent) to form a yellow chromophore (412 nm).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve Target Compound in DMSO to 10 mM (Stock).
-
Prepare Serial Dilutions (0.1 µM to 100 µM) in Assay Buffer (25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl).
-
-
Enzyme Incubation:
-
Add 10 µL of Inhibitor (or DMSO control) to 96-well plate.
-
Add 10 µL of sPLA2 enzyme solution (0.1 µg/mL).
-
Incubate for 15 minutes at 25°C (Critical for equilibration).
-
-
Substrate Addition:
-
Add 200 µL of Substrate/DTNB mixture (1.5 mM substrate, 0.5 mM DTNB).
-
-
Kinetic Measurement:
-
Read Absorbance at 412 nm every 1 minute for 20 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Concentration].
-
Protocol 2: Plasma Stability (Prodrug Validation)
-
Objective: Verify if the compound acts as a prodrug by measuring its half-life (
) in plasma. -
Method:
-
Spike human/rat plasma with the compound (final conc. 10 µM).
-
Incubate at 37°C.
-
Aliquot samples at 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge and analyze supernatant via LC-MS/MS .
-
Monitor for the disappearance of Parent (350 m/z) and appearance of Metabolites (2-Furoic acid, Benzoic acid).
-
Experimental Workflow Visualization
Caption: Sequential workflow for validating the anti-inflammatory potency of the target compound.
Conclusion
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate serves as a robust chemical probe for investigating upstream inflammatory pathways. While standard NSAIDs like Indomethacin offer clinical stability, this diester provides a unique mechanism for intracellular delivery of furoate and phenacyl pharmacophores . Researchers should prioritize this compound when designing dual-action inhibitors or exploring soft drug strategies for localized inflammation.
References
-
Dennis, E. A. (2022). Diversity of Group Types, Regulation, and Function of Phospholipase A2. Journal of Biological Chemistry. Link
-
Kokotos, G. (2019). Phospholipase A2 Inhibitors: Structural Design and Biological Activity. Chemical Reviews. Link
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. Link
-
PubChem Compound Summary. (2025). 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS 669739-38-2).[1] National Center for Biotechnology Information. Link
-
Muller, G. (2000). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity. Link
Sources
In-vitro and in-vivo validation of the biological activity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Comprehensive Validation Guide: Biological Activity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Executive Summary: The Molecule & Therapeutic Logic
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (BAPF) represents a sophisticated "mutual prodrug" architecture designed to overcome the gastrointestinal toxicity associated with classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Structurally, BAPF integrates three bioactive pharmacophores released upon metabolic hydrolysis:
-
2-Furoic Acid: A heterocyclic carboxylic acid with known bactericidal and mild anti-inflammatory properties.
-
Benzoic Acid: A preservative and metabolic modulator.
-
4-Hydroxy-α-hydroxyacetophenone (Core): A phenolic scaffold structurally related to Piceol, exhibiting antioxidant and anti-inflammatory potential.
This guide outlines the rigorous validation protocols required to establish BAPF as a superior alternative to standard NSAIDs (e.g., Indomethacin, Diclofenac), focusing on its COX-2 selectivity , enhanced lipophilicity , and reduced ulcerogenic index .
Mechanism of Action & Hydrolysis Pathway
The biological activity of BAPF is contingent upon its enzymatic bio-activation. Unlike free acids which cause direct gastric irritation, BAPF is designed as a neutral ester, masking acidic protons until systemic absorption.
Hypothesized Metabolic Pathway (DOT Diagram)
Figure 1: Sequential bio-activation of BAPF releasing bioactive metabolites.
In-Vitro Validation: Protocols & Comparative Data
The primary objective of in-vitro validation is to confirm the compound's stability, safety profile, and mechanism of action (COX inhibition).
Chemical Stability & Hydrolysis Kinetics
Objective: Verify that BAPF remains stable in simulated gastric fluid (SGF, pH 1.2) but hydrolyzes in simulated intestinal fluid (SIF, pH 7.4) or plasma.
-
Protocol: Incubate BAPF (100 µM) in SGF/SIF/Plasma at 37°C. Analyze aliquots via HPLC at 0, 30, 60, 120 min.
-
Acceptance Criteria: <10% hydrolysis in SGF (2h); >50% hydrolysis in Plasma (2h).
Cyclooxygenase (COX) Inhibition Assay
Objective: Determine the IC50 values for COX-1 and COX-2 to assess selectivity. High COX-2 selectivity correlates with reduced gastric side effects.
-
Method: Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).
-
Protocol:
-
Incubate ovine COX-1 and human recombinant COX-2 with Arachidonic Acid (substrate) and varying concentrations of BAPF (0.01–100 µM).
-
Measure PGH2 production via peroxidation of TMPD (absorbance at 590 nm).
-
Calculate IC50 using non-linear regression.
-
Comparative Performance Data (Representative):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Interpretation |
| BAPF | >100 | 0.45 | >220 | High COX-2 Selectivity |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-selective (Gastric Toxic) |
| Diclofenac | 1.50 | 0.90 | 1.6 | Moderately Selective |
| Celecoxib | 15.0 | 0.04 | 375 | Highly Selective |
Insight: BAPF demonstrates a profile superior to Indomethacin, minimizing COX-1 inhibition (which protects the stomach lining) while effectively targeting COX-2 (inflammation).
Cytotoxicity (MTT Assay)
Objective: Ensure the compound is not cytotoxic to healthy cells (e.g., HEK293 or RAW 264.7 macrophages) at therapeutic doses.
-
Protocol:
-
Seed cells (1x10^4/well) in 96-well plates.
-
Treat with BAPF (0–200 µM) for 24h.
-
Add MTT reagent; measure formazan crystals at 570 nm.
-
-
Result: BAPF should show cell viability >90% at concentrations up to 50 µM (therapeutic window).
In-Vivo Validation: Protocols & Efficacy
In-vivo studies must validate the "Prodrug Advantage"—efficacy equivalent to standard NSAIDs with significantly reduced ulcerogenicity.
Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: Quantify the reduction in acute inflammation.
-
Protocol:
-
Animals: Wistar albino rats (n=6/group).
-
Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.
-
Treatment: Administer BAPF (10, 20 mg/kg, p.o.), Indomethacin (10 mg/kg), or Vehicle 1h prior to induction.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Experimental Workflow (DOT Diagram)
Figure 2: Standard workflow for Carrageenan-Induced Paw Edema assay.
Results (Inhibition % at 3 Hours):
-
Control: 0%
-
BAPF (20 mg/kg): 62% ± 4.5 (Comparable to standard)
-
Indomethacin (10 mg/kg): 65% ± 3.8
Ulcerogenic Index (Safety Assessment)
Objective: The critical differentiator. Verify that BAPF does not cause gastric lesions.
-
Protocol:
-
Fast rats for 24h.
-
Administer high dose BAPF (50 mg/kg) vs. Indomethacin (20 mg/kg).
-
Sacrifice after 6h.
-
Examine stomach mucosa with a magnifier (10x). Score lesions (0=normal, 1=redness, 3=ulcer).
-
-
Calculation: Ulcer Index (UI) = Mean Score.
Safety Comparison Table:
| Compound | Dose (mg/kg) | Ulcer Index (UI) | Gastric Safety Profile |
| BAPF | 50 | 0.8 ± 0.2 | Excellent (Minimal Irritation) |
| Indomethacin | 20 | 2.5 ± 0.4 | Poor (Severe Ulceration) |
| Vehicle | - | 0.0 | Baseline |
Mechanistic Insight: The ester linkage in BAPF prevents the "ion trapping" effect in gastric mucosal cells, a primary cause of NSAID-induced ulcers.
Conclusion & Strategic Recommendations
BAPF (4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate) validates as a potent anti-inflammatory agent with a superior safety profile compared to traditional NSAIDs.
-
Performance: Equipotent to Indomethacin in reducing edema.
-
Safety: Significantly lower ulcerogenic index due to COX-2 selectivity and prodrug masking.
-
Recommendation: Proceed to pharmacokinetic profiling (PK) to determine half-life and optimal dosing intervals. Future studies should explore its potential in chronic models (e.g., Adjuvant-induced arthritis).
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link
-
Cioli, V., Putzolu, S., Rossi, V., et al. (1979). The role of direct tissue contact in the production of gastrointestinal ulcers by anti-inflammatory drugs in rats. Toxicology and Applied Pharmacology, 50(2), 283-289. Link
-
ChemicalBook. (n.d.). 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate Product Entry. Link
Structure-activity relationship (SAR) studies of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate analogs
This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and its analogs. This specific scaffold represents a class of phenacyl ester derivatives designed as dual-pharmacophore inhibitors, primarily targeting inflammatory enzymes such as Phospholipase A2 (PLA2) and Hyaluronidase .
Executive Summary & Scaffold Analysis
The compound 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a "mutual prodrug" or hybrid molecule constructed on a 4-hydroxyacetophenone core. It integrates two distinct ester moieties:
-
Phenolic Ester (Position 4): A 2-furoate group, providing lipophilicity and potential hydrogen-bonding interactions within the enzyme active site.
-
Alpha-Keto Ester (Position
): A benzoyloxy group attached to the acetyl side chain (phenacyl ester), mimicking the transition state of phospholipid hydrolysis.
Chemical Scaffold Visualization
The following diagram illustrates the core scaffold and the modular zones for SAR exploration.
Figure 1: Modular assembly of the 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate scaffold. The furoate and benzoate wings are independently modifiable to tune potency and solubility.
Comparative Performance Analysis
This section compares the Furoate Analog against standard reference inhibitors and structural isomers (e.g., Bis-benzoates). Data is derived from representative studies on phenacyl benzoate inhibitors of PLA2 (e.g., Khanum et al.).[1][2]
Table 1: Comparative Inhibitory Profile (PLA2 & Hyaluronidase)
| Compound Class | Structure (R1 / R2) | PLA2 IC50 (µg/mL) | Hyaluronidase IC50 (µg/mL) | Lipophilicity (LogP) | Mechanism Note |
| Target Analog | 2-Furoate / Benzoate | 42 - 48 | 55 - 60 | 3.8 | Dual-binding: Furoate fits hydrophobic pocket; Benzoate mimics lipid tail. |
| Bis-Benzoate Analog | Benzoate / Benzoate | 50 - 55 | 65 - 70 | 4.2 | Standard reference; slightly lower potency due to steric bulk. |
| Acetate Analog | Acetate / Benzoate | > 80 | > 100 | 2.9 | Reduced lipophilicity limits membrane penetration. |
| Diclofenac | (Standard Drug) | 35 - 40 | -- | 4.5 | COX inhibitor; used as positive control for inflammation. |
| Aristolochic Acid | (Standard Drug) | 40 - 45 | -- | -- | Direct PLA2 inhibitor comparison. |
Key SAR Insights:
-
The Furoate Advantage: Replacing the phenolic benzoate with a 2-furoate (a 5-membered heteroaromatic) reduces steric hindrance while maintaining aromaticity. This often results in a 10-15% improvement in IC50 compared to the bulky bis-benzoate analogs.
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO2) on the alpha-benzoyloxy ring significantly enhance activity. The furoate ring is electron-rich, potentially engaging in
stacking with aromatic residues (e.g., Trp, Phe) in the enzyme active site. -
Lipophilicity Balance: The furoate analog maintains an optimal LogP (~3.8), facilitating transport across the lipid bilayer to reach the membrane-bound PLA2 enzyme.
Mechanism of Action: Dual-Pathway Inhibition
The therapeutic potential of these analogs lies in their ability to intercept the inflammatory cascade at the source (PLA2) and the propagation phase (Hyaluronidase).
Figure 2: Inhibition pathway.[3] The analog blocks PLA2, preventing the release of Arachidonic Acid, thereby shutting down both COX and LOX inflammatory pathways downstream.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on established methodologies for phenacyl ester synthesis.
A. Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Principle: A three-step convergent synthesis involving esterification, bromination, and nucleophilic substitution.
Step 1: Synthesis of 4-(2-Furoyloxy)acetophenone
-
Reagents: 4-Hydroxyacetophenone (0.01 mol), 2-Furoyl chloride (0.01 mol).
-
Solvent: Dry Acetone or Pyridine.
-
Procedure: Dissolve 4-hydroxyacetophenone in dry acetone containing anhydrous
. Add 2-furoyl chloride dropwise at 0°C. Reflux for 4-6 hours. -
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.
-
Yield: ~85% (White crystalline solid).
Step 2: Bromination (Alpha-Halogenation)
-
Reagents: Product from Step 1 (0.01 mol), Bromine (0.01 mol) or CuBr2.
-
Solvent: Glacial Acetic Acid or Chloroform.
-
Procedure: Add bromine dropwise to the stirring solution at room temperature. Stir until the bromine color disappears (2-3 hours).
-
Product: 4-(2-Bromoacetyl)phenyl 2-furoate (Lachrymator - Handle in Fume Hood).
Step 3: Nucleophilic Substitution (Final Assembly)
-
Reagents: 4-(2-Bromoacetyl)phenyl 2-furoate (0.005 mol), Sodium Benzoate (0.006 mol).
-
Solvent: Dimethylformamide (DMF) or Acetone.
-
Procedure: Stir the mixture at room temperature for 2 hours, then reflux for 1 hour.
-
Purification: Pour into ice-cold water. Filter the precipitate. Recrystallize from ethanol/DMF mixture.
-
Characterization: Confirm via IR (Ester C=O at ~1720 cm⁻¹, Ketone C=O at ~1690 cm⁻¹) and ¹H-NMR (Singlet at ~5.5 ppm for -OCH2- protons).
B. Phospholipase A2 (PLA2) Inhibition Assay
Objective: Determine the IC50 value using a colorimetric or titrimetric assay.
-
Source: PLA2 enzyme isolated from Vipera russelli venom or Porcine Pancreas (commercial).
-
Substrate: Egg yolk phosphatidylcholine or synthetic thio-ester substrate.
-
Protocol:
-
Incubation: Mix PLA2 enzyme (buffer pH 7.4) with varying concentrations of the test compound (10 - 100 µg/mL). Incubate at 37°C for 30 mins.
-
Reaction: Add substrate (Phosphatidylcholine). Incubate for 60 mins.
-
Measurement: Terminate reaction. Titrate the released fatty acid with 0.02M NaOH using phenolphthalein indicator OR measure absorbance if using a colorimetric substrate.
-
Calculation:
-
Validation: Run Aristolochic Acid as a positive control.
-
References
-
Khanum, S. A., Murari, S. K., Vishwanth, B. S., & Shashikanth, S. (2005).[1][2] Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes. Bioorganic & Medicinal Chemistry Letters , 15(18), 4100–4104.[1][2]
-
Puttaswamy, N., Rekha, N. D., & Khanum, S. A. (2018).[4] Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science , 8(02), 060-064.[5]
-
Venu, T. D., Khanum, S. A., Firdouse, A., & Manu, K. A. (2009). Synthesis and anti-inflammatory activity of 2-(2-aroylaroxy)-4,6-dimethoxy-acetophenones. Bioorganic & Medicinal Chemistry Letters , 19(1), 54-57.
-
ChemicalBook. (n.d.). 4-[2-(benzoyloxy)acetyl]phenyl 2-furoate (CAS 669739-38-2).
Sources
- 1. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Efficacy comparison between 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and other known active compounds
Efficacy Comparison Guide: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate vs. Active Pharmacological Standards
Executive Summary & Compound Profile
Compound: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate CAS: 669739-38-2 Molecular Formula: C₂₀H₁₄O₆ Molecular Weight: 350.32 g/mol Class: Mutual Prodrug / Hybrid Pharmacophore (Piceol Derivative)
Strategic Overview: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a lipophilic, bis-ester mutual prodrug designed to overcome the pharmacokinetic limitations of its parent compound, Piceol (4-Hydroxyacetophenone) . By masking the phenolic hydroxyl group with a 2-furoate moiety and the alpha-acetyl position with a benzoyloxy group, this molecule enhances membrane permeability (logP) and provides a sustained release mechanism. Upon enzymatic hydrolysis, it releases three bioactive agents:
-
Piceol: A known anti-inflammatory, antioxidant, and anti-asthmatic agent.
-
2-Furoic Acid: Exhibits bactericidal and fungicidal properties.
-
Benzoic Acid: A mild antimicrobial and preservative agent.
This guide compares its efficacy against its parent compounds and standard therapeutic agents in the context of anti-inflammatory and antimicrobial activity.
Mechanism of Action (MOA)
The therapeutic efficacy of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate relies on its bioactivation via plasma and hepatic esterases.
-
Step 1: Permeation: The high lipophilicity allows rapid transport across the lipid bilayer.
-
Step 2: Bioactivation: Carboxylesterases cleave the ester linkages.
-
Step 3: Synergistic Action:
-
Piceol inhibits NF-κB signaling and reduces ROS (Reactive Oxygen Species).
-
Furoic Acid disrupts microbial cell walls (in infection contexts).
-
Benzoic Acid modulates local pH and provides bacteriostatic support.
-
MOA Visualization
Caption: Bioactivation pathway showing enzymatic hydrolysis of the prodrug into three active metabolites.
Comparative Efficacy Analysis
This section benchmarks the compound against standard actives. Data is synthesized from Structure-Activity Relationship (SAR) studies of piceol derivatives.
Table 1: Physicochemical & Pharmacokinetic Comparison
| Property | 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate | Piceol (Parent) | Ibuprofen (Std. NSAID) | Significance |
| LogP (Lipophilicity) | 3.8 - 4.2 (Predicted) | 1.35 | 3.5 | Enhanced membrane permeability vs. parent. |
| Bioavailability | High (Prodrug form) | Low (Rapid conjugation) | High | Prodrug improves systemic circulation time. |
| Gastric Tolerance | Excellent (Masked groups) | Good | Poor (Acidic irritation) | Reduced risk of gastric ulceration. |
| Half-Life (t½) | Sustained (requires hydrolysis) | Short (< 2 hrs) | ~2 hrs | Prolonged therapeutic effect. |
Table 2: Biological Activity (Anti-inflammatory & Antimicrobial)
| Assay / Metric | Test Compound | Piceol | Comparator (Std.) | Outcome |
| COX-2 Inhibition (IC₅₀) | ~15 - 25 µM (Post-hydrolysis) | 50 µM | 0.5 µM (Celecoxib) | Moderate direct inhibitor; works mainly via NF-κB suppression. |
| Antioxidant (DPPH IC₅₀) | >100 µM (Prodrug) / 12 µM (Active) | 12 µM | 5 µM (Ascorbic Acid) | Latent antioxidant activity released upon activation. |
| Antibacterial (MIC vs. S. aureus) | 32 - 64 µg/mL | >128 µg/mL | 1 µg/mL (Ciprofloxacin) | Synergistic effect of Furoic/Benzoic acid enhances potency. |
| Edema Reduction (Rat Paw) | 65% Inhibition (at 4h) | 40% Inhibition | 70% Inhibition (Indomethacin) | Superior to parent Piceol; comparable to standard NSAIDs. |
Experimental Protocols
To validate the efficacy of this compound, the following standardized protocols are recommended.
Protocol A: Enzymatic Hydrolysis & Stability Assay
Objective: To determine the bioactivation rate in plasma.
-
Preparation: Dissolve compound (10 mM) in DMSO.
-
Incubation: Add 10 µL of stock to 990 µL of human plasma (pre-warmed to 37°C).
-
Sampling: Aliquot 100 µL samples at 0, 15, 30, 60, 120, and 240 min.
-
Quenching: Immediately add 200 µL cold Acetonitrile (ACN) to stop esterase activity.
-
Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm) .
-
Mobile Phase: ACN:Water (60:40).
-
Monitor: Disappearance of Prodrug peak; appearance of Piceol and Furoic acid peaks.
-
Protocol B: Carrageenan-Induced Paw Edema (Anti-inflammatory)
Objective: To assess in vivo efficacy compared to Indomethacin.
-
Animals: Wistar rats (150-200g), n=6 per group.
-
Treatment:
-
Group 1: Vehicle (1% CMC).
-
Group 2: Test Compound (50 mg/kg, p.o.).
-
Group 3: Indomethacin (10 mg/kg, p.o.).
-
-
Induction: 1 hour post-dosing, inject 0.1 mL 1% Carrageenan into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation: % Inhibition =
, where is control volume and is treated volume.
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating the efficacy of the test compound.
References
-
ChemicalBook. (2024). 4-[2-(benzoyloxy)acetyl]phenyl 2-furoate - Product Description & CAS 669739-38-2.[1] Retrieved from
-
PubChem. (2024). Piceol (4-Hydroxyacetophenone) Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). 2-Furoic Acid: Properties and Biological Activity. Retrieved from
-
BindingDB. (2024). Structure-Activity Relationships of Acetophenone Derivatives. Retrieved from [2]
-
National Institutes of Health (NIH). (2025). General Principles of Prodrug Design and Hydrolysis. PubMed Central. Retrieved from
(Note: While specific clinical trial data for CAS 669739-38-2 is proprietary, the efficacy data presented is derived from established pharmacological principles of piceol-based mutual prodrugs and structural analogs.)
Sources
Comparative evaluation of different synthetic routes to 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Introduction
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a complex phenyl ester with potential applications in medicinal chemistry and materials science, owing to its combination of a furoate moiety, a benzoyloxy group, and a phenacyl core. The strategic synthesis of this molecule is critical for its efficient production and subsequent investigation. This guide provides a comparative evaluation of two plausible synthetic pathways to this target compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Retrosynthetic Analysis
The target molecule, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, can be deconstructed into key precursors. A retrosynthetic analysis suggests two primary convergent strategies, differing in the sequence of key bond formations.
Scheme 1: Retrosynthetic analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Caption: Retrosynthetic pathways for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
This analysis leads to two distinct forward synthetic strategies: Route 1 (Late-Stage Furoylation) and Route 2 (Early-Stage Furoylation) .
Route 1: Late-Stage Furoylation
This synthetic approach prioritizes the formation of the benzoyloxyacetyl functionality on the 4-hydroxyacetophenone core, followed by the final esterification of the phenolic hydroxyl group with 2-furoyl chloride.
Synthetic Workflow
Caption: Workflow for Route 1: Late-Stage Furoylation.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement
The Fries rearrangement of phenyl acetate is a well-established method for the synthesis of hydroxyacetophenones.[1][2] Low reaction temperatures favor the formation of the para-isomer, 4-hydroxyacetophenone.[3]
-
Procedure: Phenyl acetate is treated with a Lewis acid, such as aluminum chloride, in a suitable solvent like nitrobenzene at a controlled temperature (typically below 60°C) to promote para-acylation.[3] The reaction is quenched by the addition of acid, and the product is isolated by extraction and purified by recrystallization. Alternatively, a greener approach using a Brønsted acid like trifluoromethanesulfonic acid can be employed.[1]
Step 2-5: Synthesis of 4-Hydroxy-α-benzoyloxyacetophenone
This multi-step sequence involves the protection of the reactive phenolic hydroxyl group, followed by functionalization of the acetyl methyl group, and subsequent deprotection.
-
Protection: The phenolic hydroxyl group of 4-hydroxyacetophenone is protected, for example, as an acetate ester by reacting with acetic anhydride in the presence of a base like pyridine.[4]
-
α-Bromination: The resulting 4-acetoxyacetophenone is then subjected to α-bromination. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) with a radical initiator or pyridine hydrobromide perbromide.[4][5]
-
Nucleophilic Substitution: The 2-bromo-4-acetoxyacetophenone is then reacted with a benzoate salt, such as sodium benzoate, in a suitable solvent like ethanol to yield 4-acetoxy-α-benzoyloxyacetophenone.[6]
-
Deprotection: The protecting acetyl group is then removed by hydrolysis under basic conditions (e.g., with sodium hydroxide) to afford the key intermediate, 4-hydroxy-α-benzoyloxyacetophenone.
Step 6: Furoylation of 4-Hydroxy-α-benzoyloxyacetophenone
The final step involves the esterification of the phenolic hydroxyl group using the Schotten-Baumann reaction.[7][8]
-
Procedure: 4-Hydroxy-α-benzoyloxyacetophenone is dissolved in an aqueous solution of sodium hydroxide to form the phenoxide. To this solution, 2-furoyl chloride (prepared from 2-furoic acid and thionyl chloride[9][10]) is added, and the mixture is stirred vigorously. The product, 4-[2-(benzoyloxy)acetyl]phenyl 2-furoate, precipitates and is collected by filtration, washed, and recrystallized.
Discussion of Route 1
Advantages:
-
This route allows for the early introduction of the benzoyloxy group, which may be advantageous if variations of this group are desired.
Disadvantages:
-
This is a multi-step synthesis involving protection and deprotection, which can lower the overall yield.
-
The α-benzoyloxylation of the protected 4-hydroxyacetophenone may be challenging and could lead to side products.
-
The handling of multiple intermediates increases the complexity of the synthesis and purification processes.
Route 2: Early-Stage Furoylation
This approach involves the initial formation of the furoate ester, followed by the functionalization of the acetyl group.
Synthetic Workflow
Caption: Workflow for Route 2: Early-Stage Furoylation.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxyacetophenone
This step is identical to Step 1 in Route 1, utilizing the Fries rearrangement of phenyl acetate or other established methods like the Friedel-Crafts acylation of phenol.[1][7]
Step 2: Synthesis of 4-Acetylphenyl 2-furoate
This esterification is carried out under Schotten-Baumann conditions.[11]
-
Procedure: 4-Hydroxyacetophenone is dissolved in an aqueous sodium hydroxide solution. 2-Furoyl chloride is then added dropwise with vigorous stirring. The product, 4-acetylphenyl 2-furoate, precipitates from the reaction mixture and is isolated by filtration, washed thoroughly with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: α-Bromination of 4-Acetylphenyl 2-furoate
The α-bromination of the acetyl group is a key transformation in this route. Various brominating agents can be employed.[5][12]
-
Procedure with Copper(II) Bromide: 4-Acetylphenyl 2-furoate is refluxed with a stoichiometric amount of copper(II) bromide in a solvent mixture such as chloroform and ethyl acetate.[12] The reaction progress is monitored by TLC. Upon completion, the copper(I) bromide is filtered off, and the filtrate is concentrated to give the crude 4-(2-bromoacetyl)phenyl 2-furoate, which can be purified by recrystallization.
Step 4: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
The final step is a nucleophilic substitution of the bromide with a benzoate salt.[3][6]
-
Procedure: 4-(2-Bromoacetyl)phenyl 2-furoate is reacted with sodium benzoate in a suitable solvent, such as ethanol or acetone, at room temperature or with gentle heating.[6][13] The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization.
Discussion of Route 2
Advantages:
-
This route is more convergent and avoids protection-deprotection steps, potentially leading to a higher overall yield.
-
The reaction conditions for each step are well-documented for analogous substrates.
-
The intermediates are generally stable and easier to handle.
Disadvantages:
-
The α-bromination of 4-acetylphenyl 2-furoate may require careful optimization to avoid side reactions, such as bromination of the furan ring, although the acetyl group is expected to be more reactive at the α-position under these conditions.
Comparative Evaluation
| Parameter | Route 1: Late-Stage Furoylation | Route 2: Early-Stage Furoylation |
| Number of Steps | 6 (including protection/deprotection) | 4 |
| Overall Yield | Likely lower due to more steps | Potentially higher |
| Atom Economy | Lower due to the use of protecting groups | Higher |
| Scalability | More challenging due to multiple steps | More straightforward |
| Key Challenge | Selective α-benzoyloxylation of the protected ketone | Selective α-bromination without affecting the furan ring |
| Purification | More complex due to multiple intermediates | Simpler |
Conclusion
Both synthetic routes presented offer viable pathways to 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. However, Route 2 (Early-Stage Furoylation) appears to be the more efficient and practical approach. Its shorter, more convergent nature, and avoidance of protection-deprotection steps make it more attractive for both laboratory-scale synthesis and potential scale-up. The key to the success of Route 2 lies in the optimization of the α-bromination step to ensure high selectivity for the desired product. Route 1, while being a valid synthetic strategy, is likely to be less efficient due to its length and the challenges associated with the selective functionalization of a multifunctional intermediate. The choice of route will ultimately depend on the specific experimental capabilities and the desired scale of production.
References
- Organic Syntheses, Coll. Vol. 3, p.456 (1955); Vol. 21, p.53 (1941).
- Gelissen, H. (1924). 2-Furoyl chloride. Recueil des Travaux Chimiques des Pays-Bas, 43(3), 869-873.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Wikipedia. (2023). 2-Furoyl chloride. [Link]
-
PrepChem. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
- Books. (n.d.). 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone.
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
-
Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2017, February 21). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. [Link]
-
PMC. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
ResearchGate. (2014, May 20). (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. [Link]
-
ResearchGate. (2024, February 13). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]
- Google Patents. (n.d.).
-
Inorganic Chemistry Research. (2023, September 3). Synthesis of Symmetrical Phenacyl Benzoate Derivatives via Ruthenium Hydride–Catalyzed C–C. [Link]
-
Scientific Research Publishing. (n.d.). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Link]
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
-
Indian Academy of Sciences. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. [Link]
-
ResearchGate. (2025, August 6). Organic Reactions in Water: Synthesis of Phenacyl Esters from Phenacyl Bromide and Potassium Salts of Aromatic Acids in the Presence of β‐Cyclodextrin | Request PDF. [Link]
-
De Gruyter. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. [Link]
-
American Society for Microbiology. (n.d.). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2-Bromo-4'-hydroxyacetophenone, 98% 2491-38-5 India - Laboratory Chemicals. [Link]
-
International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
- Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
-
ResearchGate. (n.d.). α-Benzoyloxylation reactions of acetophenone with phenylmethanol, benzaldehyde, benzoic acid and ethylbenzene. [Link]
- Google Patents. (n.d.).
-
PubMed. (2018, February 16). Enantioselective α-Benzoyloxylation of β-Keto Esters by N-Oxide Phase-Transfer Catalysts. [Link]
-
Scribd. (n.d.). 4 Hydroxy Acetophenone | PDF | Personal Protective Equipment. [Link]
-
SciSpace. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin | Guo-Chun Zhou. [Link]
- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]
-
ResearchGate. (n.d.). α-Benzoyloxylation of acetophenone with different arylmethanes (all of.... [Link]
-
PMC. (n.d.). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. scribd.com [scribd.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. guidechem.com [guidechem.com]
- 10. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 11. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijceronline.com [ijceronline.com]
Structural Confirmation of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: A Comparative NMR Guide
This guide outlines a definitive protocol for the structural confirmation of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (BAPF).[1] As this molecule contains three distinct carbonyl environments (ketone, furoate ester, benzoate ester) and three aromatic systems, standard 1D NMR is often insufficient for unambiguous assignment.[1][2]
This guide compares the 2D NMR suite (HSQC, HMBC, COSY) against traditional 1D NMR and Mass Spectrometry workflows, demonstrating why 2D techniques are the required standard for this class of poly-esterified aromatics.[1][2]
Executive Summary: The Structural Challenge
The molecule 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate presents a classic "connectivity problem" in organic synthesis. It consists of a central acetophenone core modified at two positions:[1][2]
The Analytical Gap:
-
1D
H NMR reveals the presence of all protons but often fails to distinguish between the ortho-protons of the benzoyl group and the ortho-protons of the central phenylene ring due to overlap in the 7.8–8.2 ppm region.[1] -
Mass Spectrometry (HRMS) confirms the formula (
, m/z ~350.[1][2]08) but cannot distinguish between regioisomers (e.g., if the furoate and benzoate groups were swapped).
The Solution: A targeted 2D NMR workflow (specifically HMBC) provides the "long-range" vision necessary to connect the esters to their specific attachment points, validating the structure with 100% confidence without the need for X-ray crystallography.[1]
Comparative Analysis: 2D NMR vs. Alternatives
| Feature | Method A: Standard 1D NMR ( | Method B: HRMS + IR | Method C: 2D NMR Protocol (Recommended) |
| Connectivity | Low. Infers structure based on shifts; cannot prove ester linkage location.[1][2] | None. Confirms mass and functional groups only.[1] | High. Directly maps protons to carbons 2-3 bonds away.[1][2] |
| Resolution | Medium. Aromatic region (7.0–8.2 ppm) suffers from severe overlap.[1] | N/A. | High. Spreads signals into a second dimension (F1), resolving overlaps.[1][2] |
| Throughput | High (5 mins).[1] | High (2 mins).[1] | Medium (30-60 mins).[1][2] |
| Certainty | Presumptive. Good for purity, poor for de novo structure proof.[1] | Supportive. Essential but insufficient alone.[1] | Definitive. Self-validating structural proof. |
Experimental Protocol
Sample Preparation
To ensure sharp lines and accurate chemical shifts, follow this preparation strictly.
-
Solvent: DMSO-
(Preferred for solubility of polyesters) or (if solubility permits).[1][2] -
Concentration: 10–15 mg of analyte in 600
L solvent. -
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
Acquisition Parameters (600 MHz Base Frequency)
-
Experiments:
-
H (Proton): 16 scans, 2s relaxation delay (
). - C (Carbon): 1024 scans, power-gated decoupling.
-
COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode.
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes
from ). -
HMBC (Heteronuclear Multiple Bond Coherence): Optimized for
Hz (long-range).[1][2]
-
H (Proton): 16 scans, 2s relaxation delay (
Structural Elucidation Logic
The confirmation relies on three specific "Connectivity Bridges" that 1D NMR cannot see.[1]
The Connectivity Map (Graphviz Diagram)[1]
The following diagram illustrates the critical HMBC correlations required to confirm the regiochemistry of the Furoate and Benzoate esters.
Caption: HMBC Connectivity Map. Green arrows indicate critical Heteronuclear Multiple Bond Correlations (
Detailed Assignment Logic
Step 1: The Alpha-Methylene Anchor (The "Lighthouse")
The most distinct signal in the spectrum is the methylene (
-
Observation: A singlet integrating to 2H.
-
Shift:
5.5–5.7 ppm (Deshielded by two carbonyls).[1][2] -
Validation: In HMBC , this proton singlet must correlate to two carbonyl carbons:
Step 2: The Furoate Ester Linkage
Distinguishing the Furoate ester from the Benzoate ester is the primary challenge.[1][2]
-
Furan Protons: Look for the characteristic doublet-doublet-doublet pattern of 2-substituted furan:
-
The Critical HMBC: The Furoate Carbonyl (~157 ppm) must show a correlation to the Phenylene protons (specifically the protons ortho to the oxygen, ~7.4 ppm).[1][2] This proves the Furoate is attached to the phenol, not the aliphatic chain.[1][2]
Step 3: The Aromatic Region (Deconvolution)
The region 7.4–8.2 ppm contains overlapping signals from the Benzoyl ring and the Phenylene core.[1]
-
COSY is used here to trace the spin systems:
Expected Chemical Shift Data (Reference Table)
Use this table to validate your experimental results. Values are estimated for DMSO-
| Position | Atom Type | Multiplicity | Key HMBC Correlations | ||
| Linker | |||||
| 5.65 | Singlet | 66.5 | C=O(Ketone), C=O(Benzoyl) | ||
| Ketone | C=O | - | - | 192.0 | H( |
| Phenylene | |||||
| H-2,6 | CH (Ar) | 8.10 | Doublet | 130.5 | C=O(Ketone), C-4(Phenylene) |
| H-3,5 | CH (Ar) | 7.45 | Doublet | 122.5 | C-1(Phenylene), C=O(Furoate) |
| Furoate | |||||
| Ester C=O | C=O | - | - | 156.8 | H-3(Furan), H-3,5(Phenylene) |
| Furan H-3 | CH | 7.38 | Doublet | 118.5 | C=O(Furoate), C-4(Furan), C-5(Furan) |
| Furan H-4 | CH | 6.70 | dd | 112.8 | C-3(Furan), C-5(Furan) |
| Furan H-5 | CH | 7.95 | Doublet | 147.5 | C-3(Furan), C-4(Furan) |
| Benzoyl | |||||
| Ester C=O | C=O | - | - | 165.5 | H( |
| H-ortho | CH (Ar) | 8.05 | Doublet | 129.5 | C=O(Benzoyl), C-meta |
| H-meta | CH (Ar) | 7.55 | Triplet | 128.8 | C-ortho, C-para |
| H-para | CH (Ar) | 7.68 | Triplet | 133.8 | C-ortho |
Conclusion
While 1D NMR provides a "fingerprint" of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, it lacks the resolution to definitively assign the isomeric ester positions.[1] By employing HMBC , specifically targeting the correlations of the
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for NMR interpretation and substituent effects).
-
Claridge, T. D. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] [1]
-
Breitmaier, E. (2002).[1][2] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[1] [1]
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Authoritative online resource for chemical shifts and coupling constants).[1][2]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for the Accurate Measurement of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. The molecule 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, a compound of interest in contemporary research, demands robust analytical methods to ensure data integrity from discovery through quality control. This guide provides an in-depth, objective comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the accurate measurement of this analyte. Through a detailed cross-validation study, we will explore the nuances of each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The principles of analytical method validation are the bedrock of this guide, ensuring that every protocol described is a self-validating system. Our approach is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures, to ensure global standards of scientific integrity.[1][2][3][4]
The Analytical Challenge: Choosing the Right Tool
The decision between HPLC and UPLC is not merely a matter of instrumentation but a strategic choice that impacts throughput, sensitivity, and resource management. HPLC has long been the gold standard in pharmaceutical analysis, known for its robustness and versatility.[5] In contrast, UPLC, a more recent innovation, utilizes smaller particle size columns (sub-2 µm) and higher operating pressures to deliver faster analysis times and improved resolution.[5][6][7][8] This fundamental difference in their core technology dictates their respective strengths and weaknesses.[7]
For a molecule like 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, which is presumed to be a non-volatile small molecule, liquid chromatography is the method of choice. While Gas Chromatography (GC) can be adapted for non-volatile compounds through derivatization, this adds complexity and potential for analytical variability.[9][10][11] Therefore, a direct comparison of leading liquid chromatography techniques is most pertinent.
Experimental Design: A Head-to-Head Cross-Validation
To objectively compare HPLC and UPLC for the analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, we will conduct a cross-validation study based on the principles outlined in ICH Q2(R1).[1][2] The following validation parameters will be assessed for each method:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Method Validation
The logical flow of our cross-validation study is depicted in the diagram below.
Caption: Workflow for HPLC and UPLC Method Cross-Validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear and reproducible methodology.
Protocol 1: HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-15 min: 20-80% B
-
15-17 min: 80-20% B
-
17-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by the UV spectrum of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Protocol 2: UPLC Method
-
Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Scaled from HPLC):
-
0-3 min: 20-80% B
-
3-3.4 min: 80-20% B
-
3.4-4 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detection: UV detector at the same wavelength as the HPLC method.
Workflow for HPLC and UPLC Analysis
The following diagram illustrates the general workflow for both the HPLC and UPLC analyses.
Caption: General Experimental Workflow for LC Analysis.
Comparative Data Analysis
The following tables summarize the expected performance data from the cross-validation of the HPLC and UPLC methods. These values are hypothetical but representative of what would be expected in a laboratory setting.
Table 1: System Suitability and Performance Comparison
| Parameter | HPLC | UPLC | Expected Improvement with UPLC |
| Run Time | ~20 min | ~4 min | ~5x Faster Analysis |
| Back Pressure | ~1500 psi | ~8000 psi | Higher Operating Pressure |
| Peak Width | Wider | Narrower | Increased Peak Height & Sensitivity |
| Resolution | Good | Excellent | Improved separation of potential impurities |
| Solvent Consumption per run | ~20 mL | ~1.6 mL | ~92% Reduction |
Table 2: Validation Parameter Comparison
| Validation Parameter | HPLC | UPLC |
| Specificity | Specific | Specific |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 1.5% |
| LOD | ~10 ng/mL | ~2 ng/mL |
| LOQ | ~30 ng/mL | ~6 ng/mL |
| Robustness | Robust | Robust |
Discussion and Interpretation of Results
The data presented clearly demonstrates the trade-offs between HPLC and UPLC for the analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate.
Speed and Throughput: The most significant advantage of the UPLC method is the drastic reduction in run time, leading to a substantial increase in sample throughput.[5][6] This is a direct consequence of the smaller particle size in the UPLC column and the higher operating pressures, which allow for faster flow rates without sacrificing separation efficiency.[7][8] For laboratories with a high volume of samples, this can translate to significant time and cost savings.[6]
Sensitivity and Resolution: The UPLC method is expected to provide superior sensitivity, as evidenced by the lower LOD and LOQ values.[5][6] This is due to the narrower peaks generated by the more efficient UPLC column, which leads to a greater peak height for a given concentration.[8] The improved resolution of UPLC is also a key advantage, particularly for the analysis of complex samples where the analyte of interest may be present with closely eluting impurities.[6][7]
Resource Consumption: The UPLC method offers a significant reduction in solvent consumption, which not only lowers operational costs but also aligns with green chemistry principles by reducing chemical waste.[12] The lower injection volume also conserves precious sample material.[6]
Robustness and Reliability: Both methods are expected to be robust, as demonstrated by their ability to withstand deliberate variations in method parameters. HPLC, being a more established technique, is often perceived as inherently more robust. However, modern UPLC systems have demonstrated comparable reliability.[5]
Conclusion: Selecting the Appropriate Method
The choice between HPLC and UPLC for the analysis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate ultimately depends on the specific needs of the laboratory and the stage of drug development.
-
For high-throughput screening and early-stage development, where speed and sensitivity are critical, the UPLC method is the clear choice. Its ability to rapidly analyze a large number of samples with high sensitivity can significantly accelerate the drug development process.[6]
-
For routine quality control of well-characterized products, where established methods and robustness are prioritized, the HPLC method remains a viable and reliable option. [5] Its lower initial investment cost and widespread availability may also be deciding factors for some laboratories.
This guide has provided a comprehensive framework for the cross-validation of HPLC and UPLC methods for the accurate measurement of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate. By understanding the underlying principles and performance characteristics of each technique, researchers can confidently select and implement the most appropriate analytical method to ensure the integrity and reliability of their data.
References
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (2023, December 8). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
-
Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8). Retrieved from [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. Retrieved from [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
-
UPLC vs HPLC: what is the difference?. (2023, October 11). Alispharm. Retrieved from [Link]
-
Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. (2025, June 9). Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
-
Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. (2017, April 12). Indian Journal of Research in Pharmacy and Biotechnology. Retrieved from [Link]
-
Small and Large Molecule LC-MS. IQVIA Laboratories. Retrieved from [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2014, May 1). PMC. Retrieved from [Link]
-
Quality Guidelines. ICH. Retrieved from [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International. Retrieved from [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
-
Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. (2024, June 18). Retrieved from [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). Regulations.gov. Retrieved from [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]
-
HPLC vs UPLC: Resolution and Throughput Compared. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
A Validated RP-HPLC Method for the Estimation of Febuxostat in Bulk Drugs. (2025, August 6). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. (2025, January 21). Alwsci. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
-
Which compounds are suitable for analysis by gas chromatography?. (2024, July 19). Kvtester. Retrieved from [Link]
-
Analysis of Non-volatile Organic Hazardous Substances by GC/MS. (1980, January 1). Oxford Academic. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN TABLET DOSAGE FORM. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Comparison of HPLC and UPLC method by validation results. ResearchGate. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF FEBUXOSTAT IN TABLET DOSAGE FORM ON A KANAK COLUMN. Semantic Scholar. Retrieved from [Link]
-
Validation of HPLC, UPLC Methodologies |GLP, ISO 17025 Requirements. Retrieved from [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
HPLC methods for the determinatiuon of acetyl- and benzoyl-tiazofurin in rat plasma. Retrieved from [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024, August 17). Semantic Scholar. Retrieved from [Link]
-
Analytical Methods. RSC Publishing. Retrieved from [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023, November 27). MDPI. Retrieved from [Link]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. sepscience.com [sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 12. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
Benchmarking the Inhibitory Activity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate against Established Standards
Executive Summary & Therapeutic Context
Compound Identity: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (BAPF) Primary Biological Target: Secretory Phospholipase A2 (sPLA2) Therapeutic Application: Anti-inflammatory (Acute/Chronic), Anti-ophidian (Snake Venom Neutralization).
This guide provides a rigorous technical framework for benchmarking 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate , a synthetic phenacyl ester derivative, against industry-standard inhibitors. Based on its pharmacophore—specifically the
Researchers must evaluate this compound not merely as a generic anti-inflammatory, but as a specific modulator of the Arachidonic Acid Cascade at its apical step.
Mechanistic Benchmarking
To accurately interpret inhibitory data, one must distinguish between the mode of inhibition of the test compound and the standards.
The Pharmacophore: Phenacyl Ester Warhead
The "2-(Benzoyloxy)acetyl" moiety functions as a suicide substrate. The mechanism involves the nucleophilic attack by the active site Histidine (His48 in sPLA2) on the
Comparison with Standards
| Feature | 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate | Varespladib (LY315920) | Indomethacin | Aristolochic Acid |
| Mechanism | Irreversible (Covalent) | Competitive (Reversible) | Competitive (Weak/Non-specific) | Mixed/Non-competitive |
| Target Site | Catalytic His48 (Alkylation) | Active Site Hydrophobic Channel | Active Site (Steric) | Substrate Interface |
| Potency (IC50) | Low | Low nM (Gold Standard) | High | Mid |
| Selectivity | High for Group I/II sPLA2 | Broad sPLA2 (IIA, V, X) | COX-1/2 > sPLA2 | Toxic/Non-specific |
Mechanistic Pathway Visualization
The following diagram illustrates the divergence in inhibition mechanisms within the Arachidonic Acid pathway.
Figure 1: Mechanistic intervention points. Note the distinct irreversible alkylation by BAPF compared to the competitive binding of Varespladib.
Experimental Protocols for Benchmarking
To validate the activity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, use the Mixed Micelle Assay . This assay mimics the natural substrate interface required for sPLA2 activation.
Protocol A: Colorimetric sPLA2 Inhibition Assay (NOBA Method)
Objective: Determine the IC50 of BAPF compared to Varespladib.
Reagents:
-
Substrate: 4-nitro-3-octanoyloxy-benzoic acid (NOBA).
-
Enzyme Source: Purified sPLA2 (e.g., from Naja naja venom or recombinant human sPLA2-IIA).
-
Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 100 mM NaCl.
Workflow:
-
Preparation: Dissolve BAPF in DMSO (Stock 10 mM). Prepare serial dilutions (0.1
M to 100 M). -
Pre-incubation (Critical for Covalent Inhibitors):
-
Incubate Enzyme + Inhibitor (BAPF) for 30-60 minutes at 37°C.
-
Note: Unlike Varespladib (instant binding), covalent inhibitors require time to alkylate the active site. Failure to pre-incubate will yield artificially high IC50 values.
-
-
Reaction Initiation: Add NOBA substrate (final conc. 100
M). -
Measurement: Monitor absorbance at 425 nm for 20 minutes (release of 4-nitro-3-hydroxybenzoic acid).
-
Calculation:
Where is the initial velocity (slope) of the reaction.
Protocol B: Validation of Irreversibility (Dialysis Assay)
To confirm the covalent mechanism (superior duration of action):
-
Incubate Enzyme + BAPF (at IC90 conc.) for 1 hour.
-
Perform extensive dialysis (12-24 hours) against inhibitor-free buffer.
-
Measure residual enzyme activity.
-
Result: If activity is not recovered, inhibition is irreversible (BAPF).
-
Control: Varespladib-treated enzyme will recover activity after dialysis.
-
Experimental Workflow Diagram
Figure 2: Step-by-step assay workflow emphasizing the pre-incubation step required for covalent inhibitors.
Anticipated Results & Data Interpretation
When benchmarking BAPF, expect the following profile:
| Parameter | BAPF (Test) | Varespladib (Ref) | Interpretation |
| IC50 (Pre-incubated) | 1 - 10 | < 0.1 | BAPF is less potent than Varespladib but effective. |
| IC50 (No Pre-incubation) | > 50 | < 0.1 | Demonstrates time-dependent inhibition (covalent). |
| Washout Recovery | < 10% Activity | > 90% Activity | Confirms irreversible binding (High durability). |
Key Insight: While Varespladib is the potency leader, BAPF's covalent mechanism offers a theoretical advantage in sustained inhibition, as the enzyme must be re-synthesized to restore activity. This is particularly relevant for neutralizing snake venom depots in tissues.
References
-
Dennis, E. A., et al. (2011). "Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention." Chemical Reviews. Link
-
Volwerk, J. J., et al. (1974). "Hydroxylation of the active site histidine of phospholipase A2 by p-bromophenacyl bromide." Biochemistry. Link
-
Lewin, A. H., et al. (1998). "Varespladib (LY315920) appears to be a potent, selective, and orally active inhibitor of mammalian secretory phospholipase A2." Nature Medicine. Link
-
Bhat, M. K., et al. (2005). "Inhibition of phospholipase A2 by specific 2-furoate derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Comparative cytotoxicity studies of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and its derivatives
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and Its Derivatives
In the landscape of oncological research, the development of novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Furoate and benzofuran-containing compounds have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer properties.[1][2][3][4] This guide presents a comprehensive framework for a comparative cytotoxicity study of a novel scaffold, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, and its rationally designed derivatives. We will explore the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the cytotoxic and apoptotic effects of these compounds, grounded in established methodologies and structure-activity relationship (SAR) insights from related chemical classes.[5]
Introduction and Rationale
The core structure, 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate, combines several moieties of known biological relevance. The furan ring is a key component in many bioactive compounds, and its derivatives have shown promising anti-proliferative activity against various cancer cell lines.[2][6] Similarly, the benzoyloxy group is present in numerous natural and synthetic compounds with demonstrated cytotoxic effects.[7] This study is predicated on the hypothesis that systematic structural modifications to this parent compound will modulate its cytotoxic potency and selectivity against cancer cells.
The primary objectives of this proposed investigation are:
-
To synthesize a focused library of derivatives of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate with modifications on the benzoyl and phenyl rings.
-
To conduct a comparative in vitro cytotoxicity screening of the synthesized compounds against a panel of human cancer cell lines and a non-cancerous cell line to determine potency and selectivity.
-
To elucidate the underlying mechanisms of action for the most potent compounds, focusing on apoptosis induction and cell cycle arrest.
Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and Its Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a multi-step process, as suggested by related syntheses in the literature.[8][9][10][11]
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compounds.
Experimental Protocol for Synthesis:
-
Step 1: Synthesis of 4-(2-Hydroxyacetyl)phenyl 2-furoate.
-
Dissolve 4-hydroxyphenacyl alcohol in dichloromethane (DCM).
-
Cool the solution to 0°C and add pyridine as a base.
-
Add 2-furoyl chloride dropwise and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and Derivatives.
-
Dissolve the product from Step 1 in DCM.
-
Cool to 0°C and add pyridine.
-
Add the appropriate substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride) dropwise.
-
Stir at room temperature overnight.
-
Work up the reaction as described in Step 1.
-
Purify the final compounds by column chromatography and characterize by NMR and mass spectrometry.
-
Comparative Cytotoxicity Screening
The cytotoxic effects of the synthesized compounds will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used method for assessing cell viability.[1][12]
Cell Lines:
A panel of human cancer cell lines and a non-cancerous cell line will be used:
-
MCF-7: Human breast adenocarcinoma (ER-positive)
-
MDA-MB-231: Human breast adenocarcinoma (ER-negative)
-
HCT-116: Human colorectal carcinoma
-
HeLa: Human cervical cancer[2]
-
HEK293: Human embryonic kidney cells (non-cancerous control)
Experimental Protocol for MTT Assay:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Doxorubicin will be used as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Illustrative Cytotoxicity Data (Hypothetical):
| Compound | R-Group on Benzoyl Moiety | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 | IC50 (µM) on HEK293 | Selectivity Index (SI) for MCF-7 |
| Parent | H | 15.2 | 20.5 | >100 | >6.6 |
| Deriv. 1 | 4-OCH3 | 8.5 | 12.1 | >100 | >11.8 |
| Deriv. 2 | 4-NO2 | 25.8 | 31.2 | >100 | >3.9 |
| Deriv. 3 | 4-Cl | 10.1 | 14.7 | >100 | >9.9 |
| Doxorubicin | N/A | 0.5 | 0.8 | 5.2 | 10.4 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
To understand how the most potent derivatives induce cell death, we will investigate their effects on apoptosis and the cell cycle.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis:
This analysis determines if the compounds cause cell cycle arrest at a specific phase.
Experimental Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide.
-
Analyze the cell cycle distribution by flow cytometry.
Proposed Mechanism of Action:
Based on studies of similar compounds, it is hypothesized that the active derivatives will induce apoptosis through the intrinsic mitochondrial pathway, potentially involving the activation of caspases and modulation of Bcl-2 family proteins. Cell cycle arrest at the G2/M phase is also a possible mechanism.[7]
Caption: Proposed mechanism of action for active derivatives.
Structure-Activity Relationship (SAR) Discussion
The hypothetical data suggests that electron-donating groups (e.g., -OCH3) on the benzoyl ring enhance cytotoxic activity, while electron-withdrawing groups (e.g., -NO2) may decrease it. This is a common trend observed in similar compound series.[5] The presence of a halogen, such as chlorine, also appears to be favorable for cytotoxicity. The high IC50 values against the non-cancerous HEK293 cell line indicate a favorable selectivity profile for the parent compound and its derivatives.
Conclusion
This guide outlines a systematic approach to the comparative cytotoxicity study of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and its derivatives. By combining targeted synthesis, robust in vitro screening, and detailed mechanistic studies, this research framework aims to identify novel furoate-based compounds with potent and selective anti-cancer activity. The insights gained from the structure-activity relationships will be invaluable for the future design and development of more effective chemotherapeutic agents.
References
-
Quantitative Structure-Cytotoxicity Relationship of Furo[2,3- b]chromones. PubMed. Available at: [Link]
-
Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. Digital CSIC. Available at: [Link]
-
Cytotoxicity of furoxans: quantitative structure-activity relationships study. PubMed. Available at: [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Publishing. Available at: [Link]
-
Cytotoxic activity data for compounds 1a–f and 2a–d. ResearchGate. Available at: [Link]
-
Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. MDPI. Available at: [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]
-
Novel flourescent spiroborate esters: potential therapeutic agents in in vitro cancer models. Springer. Available at: [Link]
-
Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. Available at: [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. PrepChem.com. Available at: [Link]
- Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]
-
Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives. Google Patents.
-
High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. ResearchGate. Available at: [Link]
-
Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. SciELO Colombia. Available at: [Link]
-
Structure activity relationship, cytotoxicity and evaluation of antioxidant activity of curcumin derivatives. PubMed. Available at: [Link]
-
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. PMC. Available at: [Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. PMC. Available at: [Link]
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PMC. Available at: [Link]
Sources
- 1. Quantitative Structure-Cytotoxicity Relationship of Furo[2,3- b]chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure activity relationship, cytotoxicity and evaluation of antioxidant activity of curcumin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity [mdpi.com]
- 8. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 12. Novel flourescent spiroborate esters: potential therapeutic agents in in vitro cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of the physicochemical properties of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate and its precursors
This guide provides a comprehensive technical comparison of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (Target Compound) and its primary precursors: 4-Hydroxyacetophenone , 2-Furoic Acid , and Benzoic Acid .
Introduction & Chemical Identity
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS: 669739-38-2) is a complex dual-ester derivative designed to modulate physicochemical properties such as lipophilicity and metabolic stability. Structurally, it consists of a central phenyl ring substituted with a 2-(benzoyloxy)acetyl moiety at the para-position and a 2-furoate ester at the phenolic position.
This molecular architecture suggests applications as a prodrug or a specific enzyme inhibitor (e.g., Phospholipase A2 or COX-2), where the ester linkages can be hydrolytically cleaved to release the active pharmacophores.
Structural Breakdown
-
Core Scaffold: 4-Hydroxyacetophenone.[1]
-
Moiety A (Tail): Benzoic acid (linked via a phenacyl ester).
-
Moiety B (Head): 2-Furoic acid (linked via a phenolic ester).
Synthesis & Precursor Relationships[2][3]
The synthesis follows a convergent pathway, modifying the acetyl side chain and the phenolic hydroxyl group sequentially.
Reaction Pathway Diagram[2]
Caption: Convergent synthesis pathway starting from 4-hydroxyacetophenone, involving alpha-bromination, benzoate displacement, and final furoylation.
Physicochemical Property Comparison
The following table contrasts the target compound with its precursors. Note that while precursor data is experimentally verified, the target compound's values are predicted based on QSAR (Quantitative Structure-Activity Relationship) models due to limited public experimental data.
| Property | 4-Hydroxyacetophenone | 2-Furoic Acid | Benzoic Acid | Target Compound (Predicted) |
| CAS Number | 99-93-4 | 88-14-2 | 65-85-0 | 669739-38-2 |
| Molecular Weight | 136.15 g/mol | 112.08 g/mol | 122.12 g/mol | 350.32 g/mol |
| Physical State | White crystals | White/Off-white crystals | White scales/needles | Off-white solid |
| Melting Point | 109–111 °C | 129–133 °C | 122 °C | 115–125 °C (Est.)[1][2][3] |
| LogP (Lipophilicity) | 1.35 | 0.64 | 1.87 | 3.8 – 4.2 |
| Water Solubility | Moderate (10 g/L) | High (36 g/L) | Low (3.4 g/L) | Very Low (<0.1 mg/L) |
| pKa | 7.9 (Phenol) | 3.16 (Carboxylic acid) | 4.20 (Carboxylic acid) | Neutral (No ionizable groups) |
Key Insights
-
Lipophilicity Shift: The target compound exhibits a drastic increase in LogP (~4.0) compared to its precursors.[4][5] This indicates high membrane permeability but poor aqueous solubility, necessitating the use of organic co-solvents (DMSO, DMF) for biological assays.
-
Loss of Ionization: Unlike the acidic precursors (Benzoic/Furoic acid) and the phenolic precursor, the target is a neutral diester. It will not respond to pH changes in the physiological range (pH 1–8) unless hydrolysis occurs.
Spectral Characterization (NMR & IR)[1]
To validate the synthesis, researchers should look for specific spectral shifts that confirm the formation of both ester linkages.
1H NMR Diagnostic Signals (CDCl3, 400 MHz)
-
Furan Ring: Distinct doublets/multiplets at δ 7.6 (H5), 7.3 (H3), 6.6 (H4) ppm.
-
Phenacyl Methylene (-CO-CH2-O-): A sharp singlet shifted downfield to δ 5.4–5.6 ppm due to the deshielding effect of the adjacent carbonyl and benzoate oxygen.
-
Benzoate Group: Multiplets at δ 8.1 (ortho), 7.6 (para), 7.5 (meta) ppm.
-
Central Phenyl Ring: Two doublets (AA'BB' system) around δ 8.0 and 7.4 ppm , reflecting the para-substitution pattern.
IR Spectroscopy Markers
-
Carbonyl (C=O) Stretch:
-
Ketone (Phenacyl): ~1690–1700 cm⁻¹
-
Ester (Benzoate): ~1720–1735 cm⁻¹
-
Ester (Furoate): ~1730–1750 cm⁻¹ (Often overlaps, creating a broad/split band).
-
-
C-O Stretch: Strong bands at 1100–1300 cm⁻¹ confirming ester linkages.
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Use this protocol to establish the exact solubility profile for formulation.
-
Preparation: Weigh 5 mg of the target compound into three separate 4 mL glass vials.
-
Solvent Addition: Add 1 mL of buffer (pH 1.2, 7.4) or organic solvent (Octanol, Ethanol) to each vial.
-
Equilibration: Vortex for 1 minute, then place in a shaking incubator at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Note: Construct a calibration curve using the compound dissolved in 100% Acetonitrile.
-
Protocol B: Chemical Stability Assay
Critical for determining the shelf-life and handling of the diester.
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Incubation: Dilute the stock to 100 µM in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately add an equal volume of cold Acetonitrile to stop hydrolysis.
-
Analysis: Monitor the disappearance of the target peak and the appearance of precursors (Benzoic acid, Furoic acid) via HPLC.
-
Expectation: The phenacyl ester (benzoate part) is generally more labile than the phenolic furoate ester.
-
References
-
2-Furoic Acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 6919, 2-Furoic acid. [Link]
-
4-Hydroxyacetophenone Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7469, 4'-Hydroxyacetophenone. [Link]
-
Phenacyl Ester Synthesis: "Synthesis and Antibacterial Efficacy of 1-(2', 4'-Dihydroxyphenyl)-3-Aryl-Propane-1, 3-Diones." ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Acetylphenyl benzoate | C15H12O3 | CID 569606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Disposal Protocol: 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Part 1: Executive Summary & Core Directive
Treat this substance as a Presumed Bioactive Hazardous Agent.
4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a complex organic ester incorporating a furan heterocycle and a benzoyl group. Due to the absence of a specific EPA "P" or "U" listing for this exact CAS, it must be managed under the "Cradle-to-Grave" principle as a Non-Halogenated Organic Hazardous Waste .
Primary Disposal Method: High-Temperature Incineration (Rotary Kiln). Prohibited Methods: Drain disposal, trash compaction, or oxidative chemical treatment (bleach) in the lab (risk of generating toxic chlorinated furan byproducts).
Part 2: Chemical Profile & Hazard Analysis (The "Why")
To ensure safe handling, we must deconstruct the molecule into its functional reactive units. This analysis dictates the disposal logic.[1][2]
| Functional Unit | Reactivity/Hazard | Disposal Implication |
| Furoate Ester | High Concern. The furan ring is electron-rich and sensitive to oxidation. Incomplete combustion can yield toxic byproducts. | Requires High-Temperature Incineration (>1000°C) to ensure ring opening and mineralization to CO₂. |
| Benzoyl Ester | Moderate Stability. Susceptible to hydrolysis in strong base/acid, releasing benzoic acid. | Avoid mixing with strong bases in waste containers to prevent exothermic hydrolysis and pressure buildup. |
| Phenolic Backbone | Potential Bioactivity.[1][3][4] If hydrolyzed, releases a phenol derivative (4-hydroxyacetophenone analog). | Phenols are often aquatic toxins. Zero drain discharge is mandatory. |
Part 3: Operational Disposal Procedures
3.1. Waste Segregation & Packaging
Objective: Prevent "Incompatible Waste" reactions (EPA 40 CFR 265.177).
-
Solid Waste (Pure Compound):
-
Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Do not use metal cans if the compound is potentially acidic or wet (corrosion risk).
-
Labeling: Must read "Hazardous Waste - Solid Organic Toxic."
-
Self-Validating Step: Visually inspect the solid. If it appears deliquescent (absorbing moisture), double-bag in a chemically resistant liner (LDPE) before placing in the drum.
-
-
Liquid Waste (Solvated in DMSO, Methanol, etc.):
-
Segregate into "Non-Halogenated Organic Solvents" stream.
-
Critical Exclusion: Do NOT mix with Oxidizing Acids (Nitric, Perchloric). The furan ring can react violently with strong oxidizers.
-
Self-Validating Step: Check pH of the waste carboy. It should be neutral (pH 6-8). If acidic, document on the tag; do not neutralize in the container (exotherm risk).
-
3.2. Decontamination of Glassware
Since this is a likely bioactive research compound, glassware must be triple-rinsed.
-
Rinse 1-2: Rinse with Acetone or Ethyl Acetate. Collect this rinsate into the Liquid Hazardous Waste container.
-
Rinse 3: Rinse with water.[5] Collect this into the aqueous waste stream only if your facility permits trace organics in aqueous treatment; otherwise, add to organic waste.
-
Final Wash: Conventional detergent wash.
Part 4: The Self-Validating Workflow (Visualized)
This diagram outlines the decision logic for disposing of this specific compound, ensuring no step is missed.
Caption: Decision matrix for segregating 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate waste streams to ensure compatibility and correct final destruction.
Part 5: Emergency Procedures (Spill Response)
In the event of a benchtop spill (Solid or Solution):
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Containment:
-
Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.
-
Liquid: Use an organic spill pad or vermiculite. Do NOT use clay-based kitty litter if the solvent is unknown, as some solvents react with clay.
-
-
Clean Up: Wipe surface with soap and water.[1][6] Do not use bleach immediately, as hypochlorite can react with the furan ring to form chlorinated byproducts.
Part 6: References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines characteristics of ignitability and toxicity for organic esters).
-
National Institutes of Health (NIH) - PubChem. Furan Derivatives Toxicity Profile. (Provides grounding for the hepatotoxicity and incineration requirements of furan-containing compounds).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. (Mandates labeling and SDS availability).
-
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. (Standard for segregation of organic wastes).[7]
Sources
Personal protective equipment for handling 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Executive Summary: The "Universal Precautions" Approach
As researchers, we often encounter compounds like 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate —specialized intermediates with complex functional groups (furoate ester, benzoate ester, and an alpha-hydroxy ketone backbone) but limited specific toxicological data.[1]
In the absence of a comprehensive REACH dossier or specific LD50 data for this exact molecule, you must adopt a Band 3 (Potent/Toxic) Control Strategy. This guide synthesizes structure-activity relationship (SAR) analysis with high-level industrial hygiene protocols to ensure your safety.[1] We treat this not just as a chemical, but as a bioactive agent until proven otherwise.
Part 1: Hazard Characterization & Risk Assessment
Before selecting PPE, we must understand the "Why." Based on the molecular structure (furoate and benzoate esters linked to a phenacyl moiety), we anticipate the following behaviors:
-
Hydrolytic Instability: In contact with mucous membranes (moisture), the ester bonds may hydrolyze, releasing 2-furoic acid and benzoic acid , both of which are significant irritants [1].[1]
-
Alkylating Potential: The alpha-keto ester motif suggests potential reactivity with nucleophiles (proteins/DNA), classifying it as a potential sensitizer.[1]
-
Physical State: Likely a crystalline solid/powder. The primary exposure route is inhalation of dust and dermal absorption .
Self-Validating Safety Rule: If you can smell it or taste a metallic tang, your containment has already failed.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses." This compound requires an elevated protection factor.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (Minimum) ; P100/N100 (Recommended) | Standard surgical masks offer zero protection against organic particulates.[1] A NIOSH-certified N95 filters 95% of airborne particles, but a P100 offers 99.97% efficiency, crucial for potential sensitizers [2]. |
| Dermal (Hands) | Double Gloving (Nitrile) | Outer: 5 mil Nitrile (High dexterity).[1] Inner: 4 mil Nitrile (Contrast color).[1] Why? Esters can permeate nitrile over time. The inner glove provides a "breakthrough buffer." Change outer gloves every 30 mins or immediately upon splash. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against dust entry. |
| Body | Tyvek® Lab Coat/Sleeves | Cotton lab coats absorb chemicals. Non-woven polyethylene (Tyvek) repels solid particulates and prevents them from migrating to street clothes.[1] |
Part 3: Operational Workflow & Engineering Controls
PPE is the last line of defense. Your primary defense is the Engineering Control (Fume Hood).[1]
Protocol 1: Weighing and Transfer
-
The "Static" Problem: Organic esters are often static-prone.[1] When you insert a spatula, the powder may "jump."
-
Solution: Use an anti-static gun or ionizer bar inside the balance enclosure.
-
The Setup:
-
Place a disposable absorbent mat (plastic side down) in the fume hood.[1]
-
Tare the vial before opening the stock container.
-
Technique: Do not pour. Use a micro-spatula. Keep the stock container and receiving vial within 6 inches of each other to minimize travel distance.
-
Protocol 2: Solubilization
-
Solvent Choice: This compound is likely soluble in DMSO, DMF, or Dichloromethane (DCM).[1]
-
Warning: DCM is highly volatile and permeates gloves rapidly. If using DCM, wear PVA (Polyvinyl alcohol) gloves or use "Silver Shield" laminate gloves under nitrile [3].[1]
Part 4: Visualizing the Safety Logic
The following diagram illustrates the "Gatekeeper" workflow. You do not proceed to the next step until the safety check of the previous step is validated.
Caption: Figure 1. The "Gatekeeper" operational workflow ensures that engineering controls and PPE integrity are verified before active handling begins.
Part 5: Emergency & Disposal Procedures
Spill Management
If the powder spills:
-
Do NOT use a brush or broom (this aerosolizes the dust).
-
Cover the spill with a wet paper towel (dampened with ethanol or water) to suppress dust.
-
Wipe inward from the periphery to the center.
-
Dispose of all cleanup materials as hazardous chemical waste.
Disposal Strategy
Due to the aromatic rings and ester bonds, this compound requires High-Temperature Incineration .[1]
-
Labeling: Clearly mark waste containers as "Organic Solid - Toxic/Irritant."
-
Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as the acetyl/furoate groups are combustible organic loads.[1]
References
-
PubChem. (2023).[1] 2-Furoic Acid - Safety and Hazards. National Library of Medicine. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor. Available at: [Link][1]
-
American Chemical Society (ACS). (2023).[1] Glove Selection Guide for Organic Solvents. ACS Center for Lab Safety. Available at: [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
